molecular formula C6H5BrO B116583 4-Bromophenol CAS No. 106-41-2

4-Bromophenol

Cat. No.: B116583
CAS No.: 106-41-2
M. Wt: 173.01 g/mol
InChI Key: GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Description

4-bromophenol is a bromophenol containing only hydroxy and bromo substituents that are para to one another. It has a role as a mouse metabolite, a persistent organic pollutant, a human xenobiotic metabolite, a rat metabolite, a human urinary metabolite and a marine metabolite.
This compound belongs to the class of organic compounds known as p-bromophenols. These are bromophenols carrying a iodine at the C4 position of the benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

GZFGOTFRPZRKDS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID3051543
Record name 4-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a phenolic odor; [Alfa Aesar MSDS]
Record name p-Bromophenol
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Boiling Point

238 °C
Record name 4-BROMOPHENOL
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Solubility

Freely soluble in alcohol, chloroform, ether, glacial acetic acid, In water, 1.4X10+4 mg/L at 25 °C
Record name 4-BROMOPHENOL
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Density

1.840 g/cu cm at 15 °C, Density: 1.5875 at 80 °C
Record name 4-BROMOPHENOL
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Vapor Pressure

0.01 [mmHg], 1.17X10-2 mm Hg at 25 °C
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Color/Form

Tetragonal bipyramidal crystals from chloroform or ether

CAS No.

106-41-2
Record name 4-Bromophenol
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Melting Point

66.4 °C
Record name 4-BROMOPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Bromophenol (CAS No: 106-41-2). The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, detailing relevant experimental methodologies, and visualizing associated chemical processes.

Core Chemical and Physical Properties

This compound, also known as p-bromophenol, is a crystalline solid that appears white to off-white and has a characteristic phenolic odor.[1][2][3] It is a halogenated phenol (B47542) widely utilized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various reputable sources.

PropertyValueUnitsReferences
Molecular Formula C₆H₅BrO-[2]
Molecular Weight 173.01 g/mol [2][5]
Melting Point 61 - 67°C[2][4][6]
Boiling Point 235 - 238°C[2][4][7]
Density 1.840 (at 15 °C)g/cm³[1][5]
pKa 9.17-[1][5]
Water Solubility 1.4 x 10⁴ (at 25 °C)mg/L[1][5]
Vapor Pressure 0.01 (at 25 °C)mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.59-[1]
Refractive Index 1.604-[3]
Flash Point >110°C[7]

Experimental Protocols

Detailed methodologies for the determination of key properties and for the synthesis and reaction of this compound are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • The heating rate is slowed to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure sample, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Procedure:

  • A small amount of this compound (about 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.

  • The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of solutions at different pH values.

Procedure:

  • A stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) is prepared.[9]

  • A series of buffer solutions with a range of known pH values (typically spanning the expected pKa) are prepared.

  • Aliquots of the this compound stock solution are added to each buffer solution to create a series of test solutions with the same total concentration of the phenol.

  • The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for the acidic (phenol) and basic (phenolate) forms are identified.

  • The absorbance of each solution is measured at the wavelength of maximum absorbance of the phenolate (B1203915) form.

  • The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic to acidic forms is determined from the absorbance measurements.[10][11]

Synthesis of this compound

This compound is typically synthesized by the bromination of phenol.

Procedure:

  • Phenol is dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid.[4][12]

  • The solution is cooled in an ice bath to below 5 °C.[4][12]

  • A solution of bromine in the same solvent is added dropwise to the phenol solution with constant stirring. The temperature should be maintained below 5 °C during the addition.[4][12]

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 2 hours).[4]

  • The solvent is removed by distillation.

  • The crude product is then purified by distillation under reduced pressure to yield this compound.[4][12]

Suzuki Coupling Reaction Using this compound

This compound can be used in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds.

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon), this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[6][13]

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water, is added.[4][13]

  • The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by techniques like TLC or GC-MS.[4][6]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[4]

Stille Coupling Reaction Using this compound

This compound is also a suitable substrate for Stille cross-coupling reactions.

Procedure:

  • To a solution of this compound (1 equivalent) in a dry, degassed solvent such as DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and an organostannane reagent (e.g., an aryltributyltin, 1.1 equivalents) are added under an inert atmosphere.[14][15]

  • The reaction mixture is heated (e.g., to 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.[14][15]

  • After cooling, the reaction is quenched with an aqueous solution (e.g., saturated KF solution to remove tin byproducts) and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The resulting crude product is purified by column chromatography to yield the coupled product.[14]

Visualizations

The following diagrams illustrate key processes and workflows related to this compound.

G General Workflow for Suzuki Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in a Flask B Add Degassed Solvent System A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Cool to Room Temperature and Perform Aqueous Workup D->E F Dry and Concentrate the Organic Layer E->F G Purify by Column Chromatography F->G

Caption: General experimental workflow for the Suzuki coupling of this compound.

G Proposed Biodegradation Pathway of this compound A This compound B Ring Hydroxylation A->B Ochrobactrum sp. HI1 C 4-Bromocatechol B->C D Benzenetriol C->D E Further Degradation D->E F Central Metabolism E->F

Caption: Proposed biodegradation pathway of this compound by Ochrobactrum sp. HI1.[2]

G Potential Nrf2-Mediated Antioxidant Response by Bromophenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Bromophenol B ROS A->B Induces/Scavenges C Keap1 B->C Oxidative Stress D Nrf2 C->D Inactive Complex E Nrf2 D->E Translocation F ARE E->F Binds to G Antioxidant Gene Expression F->G Activates

Caption: Potential modulation of the Nrf2-mediated antioxidant response pathway by bromophenols.[16][17]

References

An In-depth Technical Guide to 4-Bromophenol (CAS: 106-41-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenol, a key intermediate in organic synthesis with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical, toxicological, and spectroscopic properties, alongside established experimental protocols for its synthesis and common reactions.

Core Properties of this compound

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 106-41-2
Molecular Formula C₆H₅BrO
Molecular Weight 173.01 g/mol
Appearance Off-white to pinkish-brown crystalline solid
Melting Point 61-64 °C
Boiling Point 235-238 °C
Density 1.84 g/cm³
Vapor Pressure 0.01 mmHg at 25 °C
Solubility in Water 14 g/L at 20 °C
Solubility in Organic Solvents Freely soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid.
logP (Octanol-Water Partition Coefficient) 2.59
Toxicological Data
ParameterValueSpeciesRouteSource(s)
LD50 523 mg/kgMouseOral
LD50 411 mg/kgMouseIntraperitoneal
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.
Primary Irritant Effect Irritating to eyes, respiratory system, and skin.
Spectroscopic Data
Spectroscopy TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ ~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, -OH)
¹³C NMR (CDCl₃) δ ~155 (C-OH), ~132 (C-H), ~117 (C-H), ~113 (C-Br)
IR (KBr Pellet) ~3350 cm⁻¹ (O-H stretch, broad), ~1590, 1490 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-O stretch), ~820 cm⁻¹ (para-disubstituted C-H bend)
Mass Spectrometry (EI) m/z 174, 172 (M⁺, isotopic pattern for Br), 93, 65

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided below.

Synthesis of this compound from Phenol (B47542)

This protocol describes the electrophilic bromination of phenol to selectively produce this compound.

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve phenol (1.0 eq) in carbon disulfide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in carbon disulfide dropwise to the cooled phenol solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and then gently heat to distill off the carbon disulfide.

  • Wash the crude product with a 5% sodium hydroxide solution to remove any unreacted phenol and acidic byproducts.

  • The resulting organic layer is then washed with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure.

Williamson Ether Synthesis of 4-Methoxyphenol (B1676288)

This protocol details the synthesis of 4-methoxyphenol from this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium hydroxide pellets (1.1 eq) to the solution and stir until the sodium hydroxide is completely dissolved, forming the sodium 4-bromophenoxide.

  • To this solution, add methyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the diethyl ether to yield the crude 4-methoxyphenol.

  • Purify the product by column chromatography on silica (B1680970) gel or by distillation.

Visualized Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Williamson Ether Synthesis phenol Phenol bromination Bromination (Br₂, CS₂) phenol->bromination crude_4bp Crude this compound bromination->crude_4bp purification_synthesis Purification crude_4bp->purification_synthesis final_4bp This compound purification_synthesis->final_4bp start_4bp This compound final_4bp->start_4bp deprotonation Deprotonation (NaOH) start_4bp->deprotonation phenoxide 4-Bromophenoxide deprotonation->phenoxide methylation Methylation (CH₃I) phenoxide->methylation crude_ether Crude 4-Methoxyphenol methylation->crude_ether purification_ether Purification crude_ether->purification_ether final_ether 4-Methoxyphenol purification_ether->final_ether

Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.

metabolism_pathway bromobenzene Bromobenzene cyp450 CYP450 Metabolism bromobenzene->cyp450 bromophenol This compound cyp450->bromophenol hydroxylation Hydroxylation bromophenol->hydroxylation bromocatechol 4-Bromocatechol hydroxylation->bromocatechol conjugation Conjugation (e.g., with Glutathione) bromocatechol->conjugation excretion Excretion Products conjugation->excretion

Caption: Metabolic pathway of Bromobenzene leading to this compound and subsequent metabolites.

An In-depth Technical Guide to 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromophenol (p-Bromophenol), a key halogenated phenol (B47542) intermediate. It details the compound's core physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications in various scientific fields.

Core Properties of this compound

This compound, also known as p-Bromophenol, is a crystalline solid at room temperature.[1][2] Its chemical structure consists of a phenol ring substituted with a bromine atom at the para (4) position.[1][3] This substitution pattern imparts specific reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and dyes.[1][2][4]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅BrO[1][3][5][6]
Molecular Weight 173.01 g/mol [1][3][5]
173.007 g/mol [6][7]
CAS Number 106-41-2[1][5]
Appearance White to off-white or pinkish-brown crystalline solid[1][2]
Melting Point 61-67 °C[1][2][8]
Boiling Point 235-238 °C[1][2][8]
Density 1.840 g/cm³ at 15 °C[3][7]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform (B151607), and glacial acetic acid.[1][2][3]
pKa 9.17[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

2.1. Synthesis of this compound via Electrophilic Bromination

A common and effective method for synthesizing this compound is the direct bromination of phenol. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. By controlling reaction conditions, the para-substituted product can be favored.

Workflow for Synthesis and Purification of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Phenol in Solvent (e.g., Chloroform) B Cool Reaction Mixture (e.g., to < 5°C) A->B C Slowly Add Bromine (maintain T < 5°C) B->C Start Bromination D Stir for 90-120 min (Reaction Completion) C->D E Warm to Room Temperature D->E F Purge HBr with N₂ Gas E->F G Cool and Seed with Crystal F->G H Filter Crude Product (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Recrystallize (Optional) I->J For higher purity K Dry Under Vacuum I->K J->K L Pure this compound K->L

Caption: Synthesis and purification workflow for this compound.

Methodology:

  • Materials: Phenol, Bromine, Chloroform (or another suitable solvent like carbon disulfide), Nitrogen gas, seed crystals of this compound.

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a gas absorption device, dissolve phenol (1 equivalent) in chloroform.[9]

    • Cool the reaction vessel to below 5 °C using an ice-salt bath.[9][10]

    • Slowly add bromine (1 equivalent) dissolved in chloroform through the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C.[9] This slow addition and low temperature help to minimize the formation of the ortho-bromophenol isomer and di-substituted products.

    • After the bromine addition is complete, continue stirring the mixture at low temperature for approximately 90-120 minutes until the reaction is complete, which can be monitored by the cessation of hydrogen bromide gas evolution.[9]

    • Allow the reaction mixture to warm to room temperature (15-25 °C) and pass a stream of nitrogen gas through the flask to remove most of the dissolved hydrogen bromide.[9]

    • Cool the solution again to around 5 °C and add a few seed crystals of pure this compound to induce crystallization.[9]

    • Stir for 15-20 minutes as the crude product precipitates.

    • Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold chloroform to remove impurities.[9]

    • For higher purity, the product can be further purified by recrystallization.

    • Dry the final product under vacuum to yield pure this compound.

2.2. Quantitative Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of this compound and quantifying its presence in various matrices.

Logical Flow for GC Analysis of this compound

GC_Workflow cluster_sample Sample & Standard Preparation cluster_instrument Instrumentation & Injection cluster_analysis Separation & Detection cluster_data Data Processing A Accurately weigh This compound sample B Dissolve in a suitable solvent (e.g., Methanol) A->B E Inject Sample/Standard into GC Inlet B->E C Prepare calibration standards C->E D Set GC Parameters (Column, Temp, Detector) D->E F Vaporization in Heated Inlet E->F G Separation on GC Column (e.g., Equity-5) F->G H Detection by FID or MS G->H I Generate Chromatogram H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Logical workflow for the quantitative analysis of this compound via GC.

Methodology:

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., Equity-5), is recommended.[11]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a high-purity solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • Calibration:

    • Prepare a series of standard solutions of high-purity this compound at known concentrations.

    • Inject the standard solutions into the GC to construct a calibration curve by plotting peak area against concentration.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Equity-5 column.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • Record the resulting chromatogram. The retention time for this compound will be characteristic under the specified conditions.

    • Integrate the area of the this compound peak.

    • Calculate the concentration of this compound in the original sample by comparing its peak area to the calibration curve.

References

Core Physical and Chemical Properties of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. This compound (CAS No. 106-41-2) is a halogenated phenol (B47542) widely utilized as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and flame retardants.[1][2][3] A thorough understanding of its physical constants is critical for its purification, handling, and application in various chemical processes.

This compound is a white to off-white or pinkish-brown crystalline solid at room temperature with a characteristic phenolic odor.[2][3][4][5] It consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a bromine atom at the para position.[5] This structure influences its polarity and intermolecular forces, which in turn determine its melting and boiling points. The compound is soluble in various organic solvents, including ethanol, ether, chloroform, and glacial acetic acid, but shows limited solubility in water.[2][4][6]

The key physical properties are summarized in the table below.

Data Presentation: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₅BrO[1][3]
Molecular Weight 173.01 g/mol [3][4]
Appearance White to off-white crystalline solid[3][4]
Melting Point 62°C to 66°C[1]
66.4°C[4][6]
63°C to 67°C[3]
61°C to 64°C[2]
64°C[7][8]
Boiling Point 235°C to 238°C[1][3]
238°C[4][6]
235°C to 236°C[2]
235°C[7][9]
Density 1.840 g/cm³ at 15°C[4][6]

Factors Influencing Melting and Boiling Points

The melting and boiling points of this compound are dictated by the intermolecular forces between its molecules. The presence of the polar hydroxyl group allows for strong hydrogen bonding, while the carbon-bromine bond and the overall molecular asymmetry contribute to significant dipole-dipole interactions. These combined forces require a substantial amount of thermal energy to overcome, resulting in relatively high melting and boiling points compared to non-polar compounds of similar molecular weight.

G structure C₆H₄(Br)OH features Key Functional Groups hydroxyl Hydroxyl Group (-OH) h_bond Hydrogen Bonding hydroxyl->h_bond bromo Bromo Group (-Br) dipole Dipole-Dipole Interactions bromo->dipole mp Elevated Melting Point h_bond->mp determines bp Elevated Boiling Point h_bond->bp determines dipole->mp determines dipole->bp

References

An In-depth Technical Guide to the Solubility of 4-Bromophenol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenol, a key intermediate in various chemical syntheses. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical development, organic synthesis, and other research areas, influencing reaction conditions, purification strategies, and formulation design. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Core Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₆H₅BrO[1]
Molecular Weight173.01 g/mol [1][2]
Melting Point61-64 °C[3]
Boiling Point235-236 °C[3]
AppearanceWhite to off-white or pinkish-brown crystalline solid[2][4]

Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and pH. As a substituted phenol, it exhibits both polar (due to the hydroxyl group) and non-polar (due to the brominated benzene (B151609) ring) characteristics, leading to a varied solubility profile.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)Reference
Water2514[1]
Water2525[5]
Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. This information is summarized in the table below.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityReference
EthanolFreely Soluble / Soluble[1][2][4]
5% EthanolSoluble[4][6]
MethanolSoluble[7][8]
Diethyl EtherFreely Soluble / Easily Soluble[2][4]
ChloroformFreely Soluble / Soluble[1][2][4][7]
Glacial Acetic AcidFreely Soluble / Easily Soluble[1][4]
TolueneSoluble (based on commercial solutions)[9]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for many scientific applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge tubes with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a series of centrifuge tubes. The presence of undissolved solid is essential to ensure saturation.

  • Add a known volume of the selected solvent to each tube.

  • Securely cap the tubes to prevent solvent evaporation.

  • Place the tubes in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

  • After the equilibration period, allow the tubes to rest in the thermostatic bath for a sufficient time to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

Gravimetric Method for Solubility Determination

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker bath

  • Filtration apparatus (e.g., syringe filter or vacuum filtration)

  • Pre-weighed evaporation dish or vial

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above.

  • Carefully filter a known volume or mass of the saturated supernatant into a pre-weighed evaporation dish.

  • Record the total mass of the dish and the saturated solution.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven at a lower temperature is preferable to minimize degradation.

  • Dry the sample until a constant mass is achieved.

  • Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the dish containing the dry this compound residue.

Calculation:

  • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

  • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Quantification by UV-Vis Spectrophotometry

This is a common and convenient method for determining the concentration of a solute that has a chromophore.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV light.

Materials:

  • Saturated and filtered solution of this compound

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Volumetric flasks and pipettes

  • High-purity solvent

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Determination of Maximum Wavelength (λmax):

    • Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). For this compound in ethanol, this is approximately 282 nm.[4]

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Analysis of the Saturated Solution:

    • Take the filtered supernatant from the equilibrated shake-flask experiment and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of solubility using the shake-flask method followed by quantification.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Shake-Flask Method) prep->equil Add excess solute to solvent sep Phase Separation equil->sep Agitate at constant temperature quant Quantification of Solute sep->quant Filter or centrifuge to get clear supernatant grav Gravimetric Analysis quant->grav spec Spectroscopic Analysis (e.g., UV-Vis, HPLC) quant->spec result Solubility Determination grav->result spec->result

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromophenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenol from phenol (B47542), a critical process for generating a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes. The core challenge in this synthesis lies in controlling the regioselectivity of the bromination reaction to favor the para-substituted product over ortho and poly-brominated species. This document details the underlying chemical principles, provides a robust experimental protocol, and presents quantitative data to guide laboratory and developmental applications.

Reaction Mechanism and Principles of Selectivity

The synthesis of this compound from phenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than benzene itself.[1][2] One of the lone pairs of electrons on the oxygen atom delocalizes into the π-system of the ring, increasing the electron density, particularly at the ortho (2- and 6-) and para (4-) positions.[2][3]

This activation dictates the regioselectivity of the reaction, but the choice of solvent and reaction conditions is paramount in determining the final product distribution.

  • Effect of Solvent:

    • Polar Solvents (e.g., Water): In polar solvents like water, phenol can partially ionize to the highly reactive phenoxide ion. This, combined with the solvent's ability to polarize the bromine molecule (Br₂), leads to a very fast reaction and poly-substitution.[4][5] The typical product when using bromine water is 2,4,6-tribromophenol, which precipitates as a white solid.[1][4]

    • Non-polar Solvents (e.g., Carbon Disulfide, CS₂): In non-polar solvents such as carbon disulfide or carbon tetrachloride, the ionization of phenol is suppressed, and the bromine molecule is less polarized.[4][5] This moderates the reactivity, allowing for controlled mono-bromination.[4]

  • Control of Regioselectivity (para vs. ortho): Even under mono-bromination conditions, a mixture of o-bromophenol and p-bromophenol is possible. The formation of the para isomer is generally favored due to steric hindrance at the ortho positions, which are adjacent to the bulky hydroxyl group.[6][7] This selectivity can be further enhanced by conducting the reaction at low temperatures.[8]

G cluster_conditions Reaction Conditions cluster_products Potential Products Phenol Phenol Polar_Solvent High Reactivity Phenol->Polar_Solvent Polar Solvent (e.g., H₂O) NonPolar_Solvent Controlled Reactivity Phenol->NonPolar_Solvent Non-Polar Solvent (e.g., CS₂) Br2 Bromine (Br₂) Br2->Polar_Solvent Br2->NonPolar_Solvent Tribromophenol 2,4,6-Tribromophenol Ortho_Para_Mix o/p-Bromophenol Mixture Low_Temp Steric Control Ortho_Para_Mix->Low_Temp Low Temperature Para_Major This compound (Major Product) Polar_Solvent->Tribromophenol NonPolar_Solvent->Ortho_Para_Mix Low_Temp->Para_Major

Caption: Logical workflow for selective bromination of phenol.

Quantitative Data Summary

The yield and isomer distribution in the bromination of phenol are highly dependent on the reaction conditions. The following table summarizes key quantitative data from cited experimental procedures.

Starting MaterialBrominating AgentSolventTemperature (°C)Product(s)Yield (%)Reference(s)
PhenolBr₂Carbon Disulfide (CS₂)0 to 5p-Bromophenol80 - 84[9][10]
PhenolBr₂Carbon Disulfide (CS₂)-30p-Bromophenol97[8]
PhenolBr₂Carbon Disulfide (CS₂)+30p-Bromophenol82[8]
PhenolBr₂Water (Aqueous)Room Temp.2,4,6-TribromophenolHigh[1][4]
PhenolBr₂Glacial Acetic Acid-2,4,6-TribromophenolHigh[10]

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from the robust and well-documented procedure found in Organic Syntheses.[9] This method utilizes carbon disulfide as a solvent to achieve high para-selectivity and yield.

Materials:

  • Phenol (1 kg, 10.6 moles)

  • Bromine (1702 g, 546 mL, 10.7 moles)

  • Carbon Disulfide (CS₂) (1.5 L)

  • Cracked ice and water

Equipment:

  • 5-L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Calcium chloride drying tube

  • Apparatus for absorbing hydrogen bromide (HBr) gas

  • Claisen flask for vacuum distillation

Workflow Diagram:

G A 1. Dissolve Phenol in 1L CS₂ B 2. Cool flask in ice-salt bath (0-5°C) A->B Setup C 3. Add Br₂ in 500cc CS₂ dropwise over 2-3 hrs B->C Reaction D 4. Stir for 1-2 hrs post-addition C->D Completion E 5. Distill off CS₂ (approx. 1200 cc) D->E Work-up F 6. Fractionally distill residue under reduced pressure E->F Purification G 7. Collect p-Bromophenol fraction (145-150°C / 25-30 mm) F->G H Final Product: Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Preparation: In a 5-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide.[9] Attach a calcium chloride tube to the top of the condenser, leading to a gas trap (e.g., a beaker with ice and water) to absorb the evolved hydrogen bromide.[9]

  • Bromine Addition: Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.[9]

  • Reaction: Cool the reaction flask in an ice-salt bath to maintain a temperature of 0–5 °C.[9] With vigorous stirring, add the bromine solution dropwise from the separatory funnel over a period of two to three hours.[9]

  • Completion: After the addition is complete, continue to stir the mixture for an additional one to two hours.[9]

  • Solvent Removal: Remove the ice bath and distill the carbon disulfide from the reaction mixture. Approximately 1200 cc of CS₂ can be recovered.[9]

  • Purification by Vacuum Distillation: Transfer the residual liquid to a suitable Claisen flask and perform distillation under reduced pressure using a good fractionating column.[9]

    • A low-boiling fraction consisting of a mixture of o-bromophenol and p-bromophenol will distill first.[9]

    • The main fraction of This compound is collected at 145–150 °C / 25–30 mm Hg .[9]

    • A small high-boiling residue consisting mainly of 2,4-dibromophenol (B41371) will remain.[9]

  • Product Handling: The collected this compound solidifies upon cooling into a white crystalline mass with a melting point of 63 °C. The reported yield is 1475–1550 g, which corresponds to 80–84% of the theoretical amount.[9]

Safety Precautions:

  • This procedure should be conducted in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic.

  • Bromine is corrosive and toxic; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Hydrogen bromide gas evolved during the reaction is corrosive and must be neutralized in a trap.[9]

References

p-Bromophenol synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of p-Bromophenol

Introduction

p-Bromophenol is a crucial organic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The primary route to p-bromophenol involves the direct bromination of phenol (B47542). However, the high reactivity of the phenol ring and the ortho-, para-directing nature of the hydroxyl group necessitate precise control of reaction conditions to achieve high selectivity for the desired para-isomer and prevent the formation of byproducts such as o-bromophenol and poly-brominated species.[2][3]

This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of p-bromophenol, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of p-bromophenol from phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609).[4] It donates electron density into the benzene ring through resonance, particularly at the ortho and para positions.[4][5] This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.[4]

The mechanism proceeds in two main steps:

  • Formation of the Electrophile and Attack: The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich phenol ring. The pi electrons of the ring attack the electrophilic bromine atom (δ+), breaking the Br-Br bond and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

  • Aromatization: A weak base (such as a solvent molecule or another phenol molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromophenol product along with hydrogen bromide (HBr).[6]

The hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. The para position is generally favored, especially in non-polar solvents, due to reduced steric hindrance compared to the ortho positions.[7]

Caption: Electrophilic Aromatic Substitution Mechanism for Phenol Bromination.

Influence of Solvent on Product Selectivity

The choice of solvent is the most critical factor in controlling the outcome of phenol bromination. The high activation of the phenol ring means that in polar, protic solvents, the reaction can proceed rapidly to form 2,4,6-tribromophenol.[6][8]

  • Polar Solvents (e.g., Water): In aqueous solutions ("bromine water"), phenol can partially ionize to the highly reactive phenoxide ion. This, combined with the solvent's ability to stabilize the charged intermediates, leads to rapid, multiple substitutions at all available ortho and para positions.[8] The reaction is so facile that it often results in the immediate precipitation of 2,4,6-tribromophenol.[7]

  • Non-Polar Solvents (e.g., CS₂, CCl₄, Chloroform): To achieve mono-bromination and favor the para-isomer, the reaction is typically conducted in a non-polar solvent at low temperatures.[6][7] These solvents do not significantly solvate charged species, thus reducing the ionization of phenol and moderating the reactivity. The lower reactivity allows for controlled, single substitution, with the sterically less hindered para position being the major product.[7]

G Phenol Phenol + Br₂ Polar Polar Solvent (e.g., H₂O) Phenol->Polar High Reactivity Polysubstitution NonPolar Non-Polar Solvent (e.g., CS₂) Low Temperature Phenol->NonPolar Controlled Reactivity Monosubstitution Tribromo 2,4,6-Tribromophenol (Major Product) Polar->Tribromo MonoBromo o-Bromophenol + p-Bromophenol (p- is Major) NonPolar->MonoBromo G start Start dissolve Dissolve Phenol in CS₂ start->dissolve cool Cool Flask to < 5°C dissolve->cool add_br2 Add Br₂/CS₂ Solution (2 hours) cool->add_br2 distill_cs2 Distill off CS₂ add_br2->distill_cs2 vac_distill Vacuum Distill Residue (145-150°C @ 25-30 mmHg) distill_cs2->vac_distill isolate Isolate Solid p-Bromophenol vac_distill->isolate end End isolate->end

References

The Industrial Versatility of 4-Bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals

4-Bromophenol, a halogenated phenol (B47542), serves as a critical building block and versatile intermediate in a multitude of industrial applications. Its unique chemical structure, featuring a bromine atom at the para position to a hydroxyl group on a benzene (B151609) ring, imparts specific reactivity that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This technical guide provides a comprehensive overview of the industrial uses of this compound, with a focus on its applications in chemical synthesis, its role in the production of flame retardants, and its use as a disinfectant and preservative. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe and effective industrial application. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BrO[3]
Molecular Weight 173.01 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point 63-67 °C[3]
Boiling Point 235-238 °C[3]
Density 1.840 g/cm³ at 15 °C[2]
Vapor Pressure 0.01 mmHg at 25 °C[2]
log Kow (logP) 2.59[2]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.[3][4]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50 MouseOral523 mg/kg[1][2]
LD50 MouseIntraperitoneal411 mg/kg[5]
Dermal LD50 (ATE) -Dermal1,100 mg/kg[1]
Inhalative LC50/4 h (ATE) -Inhalation1.5 mg/l[1]

Table 3: Spectral Data for this compound

TechniqueKey FeaturesReference
¹H NMR (CDCl₃) δ 7.45 – 7.27 (m, 2H), 6.84– 6.63 (m, 2H), 5.37 (br, 1H)[6]
¹³C NMR (CDCl₃) δ 154.69, 132.57, 117.31, 112.96[6]
IR (KBr pellet) Broad band centered around 3400 cm⁻¹ (O-H stretch)[7][8]
Mass Spec (EI) m/z 172 (M+), 174 (M+2)[2]

Core Industrial Applications

Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary industrial application of this compound lies in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.

The bromine atom at the para-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the molecular scaffolds of many drugs and pesticides.[3]

This protocol describes the synthesis of 4-phenylphenol (B51918), a valuable intermediate, via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization apparatus

Procedure: [9]

  • To a round-bottom flask, add this compound (0.20 mmol, 0.034 g), phenylboronic acid (0.20 mmol, 0.024 g), and potassium carbonate (0.60 mmol, 0.082 g).

  • Add 10% Pd/C catalyst.

  • Add 2.0 mL of water to the mixture.

  • The reaction mixture is heated to reflux for approximately 40 minutes.

  • After cooling to room temperature, the mixture is filtered to remove the catalyst.

  • The crude product is recrystallized from a 50:50 methanol/water mixture.

  • The resulting crystals of 4-phenylphenol are collected by filtration and dried.

Expected Yield: 21.75%[9]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 4-BP This compound 4-BP->Reaction_Mix PBA Phenylboronic Acid PBA->Reaction_Mix Pd_C Pd/C Catalyst Pd_C->Reaction_Mix K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mix H2O Water (Solvent) H2O->Reaction_Mix Reflux Reflux (40 min) 4-PP 4-Phenylphenol Reflux->4-PP Forms Byproducts Byproducts Reflux->Byproducts Forms Reaction_Mix->Reflux Heat

Diagram 1: Suzuki Coupling of this compound.

This general protocol can be adapted for the C-N coupling of this compound with various amines.

Materials: [10]

  • Aryl bromide (e.g., this compound) (1 equiv.)

  • Amine (1.5 equiv.)

  • Cesium carbonate (Cs₂CO₃) (10 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv.)

  • BINAP (0.08 equiv.)

  • Toluene (B28343)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Celite)

  • Rotary evaporator

  • Silica (B1680970) gel column for purification

Procedure: [10]

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1 equiv.), amine (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.).

  • Add toluene (10 volumes).

  • Degas the mixture.

  • Stir the mixture at 110 °C for 8 hours under the inert atmosphere.

  • After the reaction is complete, cool the mixture and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reagents_conditions Reagents & Conditions cluster_products Products Ar-Br Aryl Bromide (e.g., this compound) Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Ar-Br->Catalytic_Cycle R-NH2 Amine R-NH2->Catalytic_Cycle Pd_OAc Pd(OAc)₂ Pd_OAc->Catalytic_Cycle BINAP BINAP (Ligand) BINAP->Catalytic_Cycle Base Cs₂CO₃ (Base) Base->Catalytic_Cycle Solvent Toluene Solvent->Catalytic_Cycle Temp 110 °C Temp->Catalytic_Cycle Ar-NHR Aryl Amine Byproducts Byproducts Catalytic_Cycle->Ar-NHR Forms Catalytic_Cycle->Byproducts Forms

Diagram 2: Buchwald-Hartwig Amination.
Precursor for Flame Retardants

Brominated compounds are widely used as flame retardants in various materials like plastics, textiles, and electronics to reduce their flammability. This compound can serve as a precursor in the synthesis of more complex brominated flame retardants. The bromine atom in the molecule can interfere with the combustion process in the gas phase, thereby inhibiting the spread of fire.[5] While specific industrial processes for producing flame retardants directly from this compound are proprietary, a general synthesis pathway involves the reaction of this compound with other molecules to build larger, more stable brominated compounds that can be incorporated into polymers.

Flame_Retardant_Synthesis 4-BP This compound Reaction Polymerization or Condensation Reaction 4-BP->Reaction Coupling_Partner Coupling Partner (e.g., Epichlorohydrin, Phosphorus compounds) Coupling_Partner->Reaction BFR Brominated Flame Retardant (Polymeric or Additive) Reaction->BFR Flame_Retardant_Polymer Flame Retardant Polymer BFR->Flame_Retardant_Polymer Polymer_Matrix Polymer Matrix (e.g., Polystyrene, Epoxy) Polymer_Matrix->Flame_Retardant_Polymer

Diagram 3: General Synthesis of Flame Retardants.
Use in Disinfectants and Preservatives

Phenolic compounds are known for their antimicrobial properties and have been used as disinfectants and preservatives for many years.[8] this compound exhibits such properties and finds application in the formulation of disinfectants.[11] Its production and use as a disinfectant may lead to its release into the environment through various waste streams.[11] The antimicrobial action of phenols generally involves membrane damage, leading to the leakage of intracellular components.[8]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the direct bromination of phenol. The reaction conditions can be controlled to favor the formation of the para-substituted product over the ortho-isomer.

This protocol describes a laboratory-scale synthesis of this compound.

Materials: [6]

  • Phenol

  • Tetrabutylammonium bromide (TBAB)

  • Potassium bromide (KBr)

  • 1,2-Dichloroethane (B1671644)

  • Trichloroisocyanuric acid

  • Three-neck flask

  • Magnetic stirrer and hotplate

  • Water bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [6]

  • In a three-neck flask, add phenol (4.33 g, 0.046 mmol), TBAB (7.45 g, 0.023 mmol), KBr (8.26 g, 0.069 mmol), and 1,2-dichloroethane (20 mL).

  • Stir the mixture at 40 °C.

  • Prepare a solution of trichloroisocyanuric acid (17.80 g, 0.060 mmol) in 1,2-dichloroethane (40 mL).

  • Add the trichloroisocyanuric acid solution to the reaction mixture.

  • After the reaction is complete, wash the reaction mixture with water.

  • Separate the organic layer and evaporate the solvent to obtain the product.

Yield: 93% (with 99% HPLC purity)[6]

Synthesis_of_4_Bromophenol cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_workup Workup cluster_product Product Phenol Phenol Reaction_Vessel Reaction Phenol->Reaction_Vessel TCCA Trichloroisocyanuric Acid (Brominating Agent Source) TCCA->Reaction_Vessel KBr Potassium Bromide KBr->Reaction_Vessel TBAB TBAB (Phase Transfer Catalyst) TBAB->Reaction_Vessel Solvent 1,2-Dichloroethane Solvent->Reaction_Vessel Temp 40 °C Temp->Reaction_Vessel Wash Water Wash Evaporation Solvent Evaporation Wash->Evaporation 4-BP This compound Evaporation->4-BP Reaction_Vessel->Wash

References

4-Bromophenol: A Versatile Precursor in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenol is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and, notably, synthetic dyes.[1] Its unique chemical structure, featuring a hydroxyl group and a bromine atom in a para position on the benzene (B151609) ring, provides a reactive scaffold for various chemical transformations. The presence of the bromine atom can significantly influence the properties of the final dye molecule, such as its color, lightfastness, and affinity for different substrates.[2] This technical guide provides a comprehensive overview of the use of this compound as a precursor in the synthesis of two major classes of dyes: azo dyes and triphenylmethane (B1682552) dyes. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the practical application of this compound in dye synthesis.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₅BrO
Molecular Weight 173.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-66 °C
Boiling Point 235-236 °C
Solubility Slightly soluble in water; soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid
pKa 9.36

I. Synthesis of Azo Dyes from this compound

Azo dyes are the largest and most important group of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[3] They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In this context, this compound serves as an excellent coupling agent.

A. Reaction Pathway

The general reaction for the synthesis of an azo dye using this compound involves the diazotization of a primary aromatic amine, such as aniline (B41778), followed by the electrophilic aromatic substitution reaction with this compound under alkaline conditions.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ / HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium AzoDye 4-(Phenylazo)-4-bromophenol (Azo Dye) Diazonium->AzoDye Bromophenol This compound NaOH NaOH (aq) Bromophenol->NaOH NaOH->AzoDye

Caption: General workflow for the synthesis of an azo dye from this compound.

B. Experimental Protocol: Synthesis of 4-(Phenylazo)-4-bromophenol

This protocol details the synthesis of a representative azo dye using aniline as the diazo component and this compound as the coupling component.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Graduated cylinders

  • Thermometer

Procedure:

Part 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve aniline (2.3 mL, 0.025 mol) in a mixture of concentrated HCl (6.25 mL) and water (6.25 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.8 g, 0.026 mol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at this temperature.

Part 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve this compound (4.33 g, 0.025 mol) in a 10% aqueous sodium hydroxide solution (20 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold this compound solution.

  • A colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from ethanol to obtain the purified product.

C. Quantitative Data

The following table summarizes typical quantitative data for the synthesis of an azo dye derived from this compound.

ParameterValue
Yield 85-95%
Melting Point Varies with the specific dye
λmax (UV-Vis) Typically in the range of 400-500 nm
Appearance Colored solid (e.g., orange, red)

Spectroscopic Data for 4-Phenylazophenol (a closely related compound): [4]

  • ¹³C NMR (CDCl₃, δ in ppm): 159.6, 152.5, 149.5, 129.1, 124.9, 122.5, 115.9.

  • IR (KBr, cm⁻¹): 3450 (O-H stretch), 3060 (C-H aromatic stretch), 1590 (N=N stretch), 1500, 1450 (C=C aromatic stretch), 1230 (C-O stretch).

D. Role of the Bromo Group

The presence of the bromine atom at the para position of the phenol (B47542) ring influences the properties of the resulting azo dye in several ways:

  • Color: The bromo group is an auxochrome that can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye, depending on the overall electronic structure of the molecule.

  • Lightfastness: Electron-withdrawing groups, such as bromine, can improve the lightfastness of azo dyes by making the azo group less susceptible to photochemical degradation.[2]

  • Acidity: The electron-withdrawing nature of bromine increases the acidity of the phenolic hydroxyl group.

II. Synthesis of Triphenylmethane Dyes from this compound

Triphenylmethane dyes are a class of intensely colored synthetic dyes.[5] While this compound is not a direct precursor in the most common synthetic routes, it can be readily converted to a key intermediate, N,N-dimethyl-4-bromoaniline, which is then used in the synthesis of triphenylmethane dyes like Crystal Violet.

A. Multi-step Synthesis Pathway

The synthesis of a triphenylmethane dye from this compound involves a multi-step process, starting with the conversion of the hydroxyl group to a dimethylamino group.

Tpm_Dye_Synthesis cluster_conversion Step 1: Conversion to Amine cluster_methylation Step 2: N,N-Dimethylation cluster_grignard Step 3: Grignard & Condensation cluster_oxidation Step 4: Oxidation Bromophenol This compound Intermediate1 4-Bromoaniline Bromophenol->Intermediate1 1. Nitration 2. Reduction Intermediate2 N,N-Dimethyl-4-bromoaniline Intermediate1->Intermediate2 CH₃I or (CH₃)₂SO₄ Grignard Grignard Reagent Intermediate2->Grignard Mg, THF LeucoDye Leuco Crystal Violet Grignard->LeucoDye DiethylCarbonate Diethyl Carbonate DiethylCarbonate->LeucoDye CrystalViolet Crystal Violet LeucoDye->CrystalViolet Oxidation (e.g., PbO₂)

Caption: Multi-step synthesis of Crystal Violet from this compound.

B. Experimental Protocol: Synthesis of Crystal Violet from N,N-Dimethyl-4-bromoaniline

This protocol outlines the synthesis of Crystal Violet starting from N,N-dimethyl-4-bromoaniline, which can be synthesized from this compound.[6]

Materials:

  • N,N-Dimethyl-4-bromoaniline

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl carbonate

  • 10% Hydrochloric acid (HCl)

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

Part 1: Grignard Reagent Formation

  • In a dry 250 mL round-bottom flask, place magnesium turnings (0.8 g, 0.033 mol).

  • Add a small crystal of iodine.

  • Add N,N-dimethyl-4-bromoaniline (5.0 g, 0.025 mol) dissolved in anhydrous THF (45 mL).

  • Gently heat the mixture to initiate the Grignard reaction. Once started, the reaction should proceed exothermically.

  • Reflux the mixture for 30 minutes.

Part 2: Condensation and Dye Formation

  • Cool the Grignard reagent to room temperature.

  • In a separate flask, dissolve diethyl carbonate (1.48 g, 0.0125 mol) in anhydrous THF (10 mL).

  • Slowly add the diethyl carbonate solution to the Grignard reagent with stirring.

  • Reflux the mixture for 30 minutes.

  • Cool the reaction mixture and slowly add 10% HCl (15 mL) to hydrolyze the intermediate and form the dye.

  • Neutralize the solution with sodium bicarbonate to precipitate the dye.

  • The crude Crystal Violet can be purified by recrystallization.[7]

C. Quantitative Data for Crystal Violet Synthesis
ParameterValue
Yield 60-70%
Melting Point 205 °C (decomposes)
λmax (UV-Vis) 590 nm
Appearance Greenish-gold crystals

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of both azo and triphenylmethane dyes. Its reactivity, coupled with the influential role of the bromo substituent, allows for the creation of a diverse range of dyestuffs with tailored properties. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel and functional dyes for various applications. The synthetic routes described herein are robust and can be adapted for the synthesis of a wide variety of analogs, making this compound a valuable building block in the field of color chemistry.

References

The Pivotal Role of 4-Bromophenol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenol, a halogenated phenol (B47542), serves as a critical building block and versatile intermediate in the synthesis of a diverse range of agrochemicals.[1][2] Its unique chemical properties, conferred by the presence of a bromine atom at the para position of the phenol ring, allow for a variety of chemical transformations, making it a valuable precursor for herbicides, insecticides, and fungicides.[1][3] This technical guide provides an in-depth exploration of the role of this compound in the production of key agrochemicals, detailing synthetic pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in the field of drug and pesticide development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

PropertyValueReference
CAS Number 106-41-2[4]
Molecular Formula C₆H₅BrO[4]
Molecular Weight 173.01 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 61-64 °C[5]
Boiling Point 235-236 °C[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
log Kow 2.59[1]

Key Agrochemicals Derived from this compound

This compound and its immediate derivatives are instrumental in the synthesis of several commercially significant agrochemicals. This section details the synthesis and properties of representative examples from different classes of pesticides.

Insecticide: Profenofos (B124560)

Profenofos, an organophosphate insecticide, is synthesized from a derivative of this compound, namely 4-bromo-2-chlorophenol (B165030).[6] It functions as a non-systemic insecticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[7]

Synthesis of 4-bromo-2-chlorophenol

The precursor, 4-bromo-2-chlorophenol, is typically produced by the bromination of 2-chlorophenol.[6]

Synthesis of 4-bromo-2-chlorophenol.

Experimental Protocol: Synthesis of 4-bromo-2-chlorophenol

A method for preparing high-purity 4-bromo-2-chlorophenol involves the following steps:

  • Mix o-chlorophenol with a nano-positioned catalyst (a mixture of copper chloride, zinc chloride, and silver chloride).

  • Cool the mixture to 10-15°C and add Br₂ (molar ratio of o-chlorophenol to Br₂ is 1:1-1.2).

  • Allow the reaction to proceed at 10-60°C for 20-25 hours.

  • Increase the temperature to 55-60°C and react for an additional 1-2 hours.

  • After cooling, the product is obtained. This method reports a purity of >97.5% and a yield of over 97%.[6][8]

Synthesis of Profenofos

Profenofos is synthesized from purified 4-bromo-2-chlorophenol through a multi-step process.[2]

Profenofos_Synthesis A 4-Bromo-2-chlorophenol C Phosphorylation A->C B O,O-diethyl thiophosphoryl chloride + NaOH B->C D O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate C->D F Amine Salt Formation D->F E Trimethylamine (B31210) E->F G Amine Salt Intermediate F->G I Alkylation G->I H n-Propyl bromide + DMF (catalyst) H->I J Profenofos I->J

Synthesis pathway of Profenofos.

Experimental Protocol: Synthesis of Profenofos

A patented method for producing high-purity profenofos is as follows:

  • Phosphorylation: The purified 4-bromo-2-chlorophenol is reacted with O,O-diethyl thiophosphoryl chloride and sodium hydroxide (B78521) (molar ratio 1:(1-2):(1-2)) at 30-60°C for 20-25 hours to form O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[2]

  • Amine Salt Formation: The product from the previous step is refluxed with trimethylamine (molar ratio 1:(1-4)) at 50-80°C for 6-10 hours to form an amine salt intermediate.[2]

  • Alkylation: The amine salt intermediate is reacted with n-propyl bromide and dimethylformamide (DMF) as a catalyst (molar ratio 1:(2-5):0.005) at 50-100°C for 4-8 hours.[2][9]

  • Purification: The final product is subjected to layering, washing, and solvent removal to obtain high-purity profenofos (up to 96% mass purity).[2][9]

Quantitative Data: Profenofos Efficacy

Target PestLC50 (Lethal Concentration 50)Reference
Rainbow trout (96 h)0.08 mg/L[10]
Bluegill sunfish (96 h)0.3 mg/L[10]
Bobwhite quail (8 d)70-200 ppm[10]
Daphnia magna (48 h)1.06 µg/L[10]
Bees (contact, 48 h)0.102 µ g/bee [10]
Herbicide: Bromoxynil (B128292)

Bromoxynil is a nitrile herbicide used for the post-emergent control of annual broadleaf weeds.[11] It acts by inhibiting photosynthesis.[11] While not directly synthesized from this compound in a single step in industrial processes, its synthesis starts from p-hydroxybenzonitrile, which can be derived from phenol. The synthesis involves the bromination of the p-hydroxybenzonitrile ring.

Synthesis of p-Hydroxybenzonitrile (4-Cyanophenol)

One common industrial method involves the dehydration and ammoniation of p-hydroxybenzoic acid.[12]

Synthesis of p-Hydroxybenzonitrile.

Experimental Protocol: Synthesis of p-Hydroxybenzonitrile

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, weigh 13-14g of p-hydroxybenzoic acid, 8-10g of urea, 19-20g of sulfamic acid, and 40-60ml of p-cresol.[13]

  • Heat the mixture slowly to 150°C and maintain for 40 minutes.[13]

  • Raise the temperature to 190°C, add another 3g of urea, and continue the reaction for 60 minutes.[13]

  • After the reaction, the mixture is filtered, and the filtrate is distilled to obtain p-hydroxybenzonitrile.[13]

Synthesis of Bromoxynil and Bromoxynil Octanoate (B1194180)

Bromoxynil is produced by the bromination of p-hydroxybenzonitrile.[5] The resulting bromoxynil is often converted to its octanoate ester to enhance its herbicidal properties.[4]

Bromoxynil_Synthesis A p-Hydroxybenzonitrile C Bromination A->C B Bromine (Br2) B->C D Bromoxynil C->D F Esterification D->F E Octanoyl chloride E->F G Bromoxynil Octanoate F->G

Synthesis of Bromoxynil and Bromoxynil Octanoate.

Experimental Protocol: Synthesis of Bromoxynil Octanoate

  • Esterification: In a reaction vessel, add octanoyl chloride and 4-cyanophenol. Control the reaction temperature at 100-110°C for 3-4 hours. After the reaction is complete, excess octanoyl chloride is removed by distillation.[4]

  • Bromination: After cooling to 45-55°C, a solvent and catalyst are added. Hydrogen peroxide and bromine are then dripped into the mixture over 3.5-4.5 hours while maintaining the temperature. The reaction is allowed to proceed for another 30-40 minutes.[4]

  • Work-up: A small amount of alkali is added to destroy excess hydrogen peroxide. The solvent is removed by heating. Water is added, and the mixture is allowed to separate. The lower organic phase is washed and dehydrated to yield bromoxynil octanoate.[4] A high-purity product (over 99%) can be obtained with a yield of 91-99% using an eco-friendly brominating reagent.[5]

Quantitative Data: Bromoxynil Efficacy

OrganismEC50/LC50Reference
Rainbow trout (LC50)0.05 mg/L (octanoate)[11]
Bluegill sunfish (LC50)0.053 mg/L (octanoate)[11]
Daphnia magna (EC50)0.096 mg/L (octanoate)[11]
Mallard duck (LD50)2050 mg/kg (octanoate)[11]
Herbicide: Diphenyl Ether Derivatives

Diphenyl ether herbicides are a significant class of agrochemicals that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[14] this compound can be a key starting material for the synthesis of these compounds through reactions like the Ullmann condensation.

General Synthesis of Diphenyl Ether Herbicides via Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diphenyl ether.[11]

Diphenyl_Ether_Synthesis This compound (or derivative) This compound (or derivative) Ullmann Condensation Ullmann Condensation This compound (or derivative)->Ullmann Condensation Substituted Phenol Substituted Phenol Substituted Phenol->Ullmann Condensation Copper Catalyst Copper Catalyst Copper Catalyst->Ullmann Condensation Diphenyl Ether Herbicide Diphenyl Ether Herbicide Ullmann Condensation->Diphenyl Ether Herbicide

General synthesis of diphenyl ether herbicides.

Experimental Protocol: Synthesis of a Novel Diphenyl Ether Herbicide

The following protocol is for the synthesis of a novel diphenyl ether herbicide from 4-bromo-3-iodophenol (B1526393), illustrating the principles that can be applied to this compound derivatives.

  • Protection of Phenolic Hydroxyl Group: To a solution of 4-bromo-3-iodophenol (1 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl (B1604629) bromide (1.1 eq). Reflux the mixture for 12 hours. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain the benzylated intermediate.[14]

  • Williamson Ether Synthesis: To a solution of the deprotected phenol (1 eq) in DMF, add potassium carbonate (1.5 eq) and 4-chloro-2-fluoro-5-nitrotoluene (B107449) (1.1 eq). Heat the reaction mixture at 80°C for 8 hours. Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297) to obtain the diphenyl ether product.[14]

Quantitative Data: Diphenyl Ether Herbicide Efficacy (Oxyfluorfen as an example)

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)Reference
Broadleaf weeds250>80[15]
Grasses250>80[15]
In vitro PPO Inhibition (IC50)0.150 µmol/L[16]

Conclusion

This compound is an undeniably crucial intermediate in the agrochemical industry. Its reactivity allows for its incorporation into a wide array of pesticides, including organophosphate insecticides like profenofos and nitrile herbicides like bromoxynil. Furthermore, its utility as a precursor in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, opens avenues for the synthesis of complex and effective diphenyl ether herbicides. The detailed synthetic pathways and experimental protocols provided in this guide underscore the versatility of this compound and offer a valuable resource for the development of novel and improved crop protection agents. Further research into new derivatives and more efficient, greener synthetic routes originating from this compound will continue to be a significant area of focus in agrochemical research and development.

References

4-Bromophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenol (p-bromophenol) is a halogenated aromatic organic compound that serves as a cornerstone in synthetic chemistry. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions, makes it an exceptionally versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of this compound's properties, synthesis, and its strategic application in constructing molecular architectures relevant to the pharmaceutical and materials science industries.[1][2][3][4]

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][5] Its physical and chemical properties are pivotal to its role in synthesis, dictating solubility, reactivity, and handling procedures. The para-position of the bromine atom relative to the hydroxyl group influences the electronic properties of the benzene (B151609) ring, enhancing its reactivity in various transformations.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 106-41-2
Molecular Formula C₆H₅BrO[1]
Molecular Weight 173.01 g/mol [1]
Appearance White to off-white/pinkish-brown crystalline solid[1][6]
Melting Point 63-67 °C[1][7]
Boiling Point 236-238 °C[1]
Density ~1.840 g/cm³[7][8]
pKa 9.17 - 9.37 (at 25 °C)[9]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.[1][6]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the electrophilic bromination of phenol (B47542).[1][6] The hydroxyl group is a strong activating group and an ortho-, para-director. By controlling the reaction conditions, particularly temperature, selective bromination at the less sterically hindered para-position can be achieved with high yield and purity.[10][11]

G cluster_reagents Reagents cluster_process Process cluster_product Product Phenol Phenol Reaction Electrophilic Aromatic Substitution Phenol->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Solvent (e.g., CS₂, CCl₄) Solvent->Reaction Purification Purification (Distillation/Recrystallization) Reaction->Purification Low Temperature (< 5 °C) Product This compound Purification->Product High Purity & Yield

Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Phenol

Objective: To synthesize this compound via electrophilic bromination of phenol with high para-selectivity.

Materials:

  • Phenol (94.11 g, 1.0 mol)

  • Bromine (159.8 g, 1.0 mol)

  • Carbon disulfide (CS₂) or 1,2-dichloroethane (B1671644) as solvent

  • Ice-salt bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of phenol (1.0 mol) in carbon disulfide is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.[6][12]

  • The flask is cooled to below 5 °C using an ice-salt bath.[6]

  • A solution of bromine (1.0 mol) in carbon disulfide is added dropwise to the stirred phenol solution over approximately 2 hours, maintaining the low temperature to favor para-substitution.[6][13]

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The solvent is removed by distillation.

  • The crude product is then purified by vacuum distillation, collecting the fraction boiling at 145-150 °C (at ~3.5 kPa), or by recrystallization.[6]

Expected Yield: 80-84%.[6]

Key Reactions of this compound in Organic Synthesis

The utility of this compound as a building block stems from the orthogonal reactivity of its two functional sites: the phenolic hydroxyl group and the carbon-bromine bond.

G cluster_OH Hydroxyl Group Reactions cluster_Br C-Br Bond Reactions BP This compound OAlkylation O-Alkylation (Williamson Ether Synthesis) BP->OAlkylation R-X, Base OAcetylation O-Acylation (Esterification) BP->OAcetylation Acyl Halide, Base DiarylEther Diaryl Ether Synthesis (Ullmann Condensation) BP->DiarylEther Ar-X, Cu cat., Base Suzuki Suzuki Coupling (C-C Bond) BP->Suzuki Ar-B(OH)₂, Pd cat., Base Buchwald Buchwald-Hartwig (C-N Bond) BP->Buchwald R₂NH, Pd cat., Base Sonogashira Sonogashira Coupling (C-C Bond, Alkyne) BP->Sonogashira Alkyne, Pd/Cu cat., Base Heck Heck Reaction (C-C Bond, Alkene) BP->Heck Alkene, Pd cat., Base

Dual reactivity of this compound in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in drug discovery and materials science.[3][14]

G ArylHalide Aryl Halide (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Transmetalation Transmetalation / Amine Coordination CouplingPartner->Transmetalation Base Base Base->Transmetalation Product Coupled Product OxAdd->Transmetalation Pd(II) Intermediate RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

General workflow for Pd-catalyzed cross-coupling.

Table 2: Overview of Key Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki-Miyaura Aryl/Vinyl Boronic AcidC(sp²)-C(sp²)Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453)/Water[15][16]
Buchwald-Hartwig Primary/Secondary AmineC(sp²)-NPd(OAc)₂, BINAP, Cs₂CO₃, Toluene[7][17]
Sonogashira Terminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene[2][10]
Heck Alkene (e.g., Styrene)C(sp²)-C(sp²)Pd(OAc)₂, PPh₃, Base (K₂CO₃), DMF/Water[18][19]

Objective: To synthesize 4-hydroxybiphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (173 mg, 1.0 mmol)

  • Phenylboronic acid (1.1-1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol).[15]

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture (e.g., 70-90 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.[15]

  • After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Expected Yield: Good to excellent yields (>90%) are often reported for this type of transformation.[16]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This reactivity is exploited in the synthesis of ethers and esters.

This classic method is used to form alkyl aryl ethers by reacting the sodium or potassium salt of this compound with an alkyl halide.[14][20] This reaction is crucial for introducing side chains in many pharmaceutical compounds.[4][9]

Table 3: Representative O-Alkylation of this compound

Alkylating AgentBaseSolventProductTypical Yield
Iodoethane (B44018)K₂CO₃2-Butanone4-Bromo-1-ethoxybenzeneGood to Excellent[21]
Chloroacetic AcidNaOH (aq)Water(4-Bromophenoxy)acetic acidGood[22]
1-BromopentaneNaOH (aq)Water/PTC1-(Pentyloxy)-4-bromobenzeneGood[23]
PTC: Phase Transfer Catalyst (e.g., TBAB)

Objective: To synthesize 1-bromo-4-ethoxybenzene from this compound.

Materials:

  • This compound (1.73 g, 10 mmol)

  • Iodoethane (1.71 g, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Acetone or 2-Butanone (50 mL)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol) and anhydrous potassium carbonate (20 mmol) in 50 mL of acetone.[21]

  • Stir the suspension and add iodoethane (11 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within several hours.

  • After cooling, filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization to yield the pure ether.

Expected Yield: Yields are generally high for this Sₙ2 reaction with a primary alkyl halide.

The Ullmann condensation allows for the synthesis of diaryl ethers by coupling a phenol with an aryl halide, typically using a copper catalyst at elevated temperatures.[24] Modern methods using ligands like N,N-dimethylglycine allow the reaction to proceed under milder conditions.[24]

Table 4: Ullmann Coupling of this compound

Aryl HalideCatalystBaseLigand/SolventProduct
IodobenzeneCuI (5-10 mol%)Cs₂CO₃N,N-Dimethylglycine / Dioxane4-Bromodiphenyl ether

Application in Drug Development: The Synthesis of Tamoxifen (B1202)

This compound is a key intermediate in the synthesis of various pharmaceuticals.[2][7] A prominent example is its use in constructing precursors for Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment and prevention of ER-positive breast cancer.[4][25] The synthesis often involves an O-alkylation of a phenol to introduce the characteristic aminoethoxy side chain.[4][26]

The mechanism of action of Tamoxifen involves competitive binding to the estrogen receptor (ER), which blocks estrogen from binding and initiating gene transcription that promotes tumor growth.[1][27]

cluster_E2 Estrogen Action cluster_Tam Tamoxifen Action Estrogen Estrogen (E2) ER Estrogen Receptor (ER) Estrogen->ER Binds to Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds to ERE Estrogen Response Element (in DNA) ER->ERE Dimerizes & Binds to DNA Block Transcription Blocked ER->Block Conformational Change & Co-repressor Recruitment Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation

Mechanism of action of Tamoxifen.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[21][27] It may also cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound.[15] Work should be conducted in a well-ventilated area or a fume hood.[27]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing efficient pathways to a diverse range of complex molecules. The reliability of palladium-catalyzed cross-coupling reactions and classical etherification methods makes this compound an indispensable tool for chemists, particularly in the fields of medicinal chemistry and drug development, where the synthesis of substituted aromatic cores is paramount.[1][3]

References

A Technical Guide to the Reactivity Profile of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-Bromophenol (p-bromophenol) is a halogenated phenol (B47542) widely utilized as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom para to a hydroxyl group on a benzene (B151609) ring, provides a unique reactivity profile that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides an in-depth technical guide on the physicochemical properties, spectral characteristics, electronic effects, and key reactive pathways of this compound. It includes detailed experimental protocols for cornerstone reactions and visual diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are foundational to its application in synthetic chemistry. Quantitative data are summarized below for ease of reference.

Physical and Chemical Properties
PropertyValueCitations
Molecular Formula C₆H₅BrO[1][3]
Molecular Weight 173.01 g/mol [1][3]
Appearance White to off-white or pinkish-brown crystalline solid.[1][4][1][4]
Melting Point 61-64 °C (lit.), 66.4 °C[3][4]
Boiling Point 235-236 °C (lit.), 238 °C[3][4]
Density 1.840 g/cm³ at 15 °C[3][5]
pKa 9.17 - 9.37 (at 25 °C)[3][5][6][7][8]
Water Solubility Slightly soluble (14 g/L at 25 °C)[5][8]
Organic Solubility Soluble in ethanol, ether, chloroform, glacial acetic acid.[1][3][9][1][3][9]
log Kow (LogP) 2.59[3]
Henry's Law Constant 1.51 x 10⁻⁷ atm-m³/mol at 25 °C[3][6]
Spectroscopic Data
TechniqueKey Features / PeaksCitations
¹H NMR In CDCl₃: δ ~7.35 (d, 2H, Ar-H ortho to Br), δ ~6.75 (d, 2H, Ar-H ortho to OH), δ ~5.37 (br s, 1H, OH).[10][10][11]
¹³C NMR In CDCl₃: δ ~154.7 (C-OH), ~132.6 (C-H ortho to Br), ~117.3 (C-H ortho to OH), ~113.0 (C-Br).[10][10][12]
IR Peaks typically observed around 3300-3600 cm⁻¹ (O-H stretch), 1580-1600 cm⁻¹ (C=C aromatic stretch), 1220 cm⁻¹ (C-O stretch), and 820 cm⁻¹ (para-disubstituted C-H bend).[3][13]
MS (EI) Molecular ion (M⁺) peak at m/z 172 and an (M+2)⁺ peak at m/z 174 of nearly equal intensity, characteristic of a single bromine atom.[3] Other fragments may be observed.[3]

Electronic Effects and Reactivity Profile

The reactivity of the this compound ring is governed by the interplay of the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating group. Through its strong positive mesomeric effect (+M), it donates electron density into the aromatic ring, particularly at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic attack.

  • Bromine (-Br) Group: The -Br atom is a deactivating group overall. It exhibits a strong negative inductive effect (-I) due to its high electronegativity, which withdraws electron density from the ring. However, it also has a weaker positive mesomeric effect (+M) from its lone pairs, which directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating +M effect of the -OH group dominates the reactivity. The bromine atom's deactivating -I effect is largely overcome. The positions ortho to the hydroxyl group (C2 and C6) are highly activated and are the primary sites for electrophilic aromatic substitution.

G Logical Diagram: Directing Effects in this compound substituents -OH Group -Br Group effects Strong +M Effect (Activating) Weak +M Effect (o,p-directing) Strong -I Effect (Deactivating) molecule This compound Ring (Positions ortho to -OH are highly activated) effects->molecule Influence outcome Favored Reaction Site: Electrophilic Aromatic Substitution at C2 and C6 positions molecule->outcome Leads to G Reaction Mechanism: Bromination of Phenol in a Non-polar Solvent phenol Phenol intermediate Arenium Ion (Resonance Stabilized) phenol->intermediate Electrophilic attack br2 Br-Br in CS₂ br2->intermediate product This compound intermediate->product Deprotonation (Aromaticity Restored) hbr HBr intermediate->hbr G Experimental Workflow: Suzuki-Miyaura Coupling start 1. Reagent Setup reagents Combine this compound, Boronic Acid, and Base in Schlenk Flask start->reagents inert 2. Inerting reagents->inert evac Evacuate and Backfill with Argon (3x) inert->evac addition 3. Catalyst/Solvent Addition evac->addition add_solv_cat Add Degassed Solvent and Pd Catalyst addition->add_solv_cat reaction 4. Reaction add_solv_cat->reaction heat Heat to 80-90 °C and Stir (2-24h) reaction->heat workup 5. Work-up heat->workup extract Cool, Dilute with EtOAc, Wash with Water/Brine workup->extract purify 6. Purification extract->purify column Dry, Concentrate, and Purify by Column Chromatography purify->column

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions involving 4-bromophenol. This compound is a versatile intermediate in organic synthesis, and understanding its reactivity towards electrophiles is crucial for the development of novel pharmaceuticals and other fine chemicals. This document details the directing effects of the hydroxyl and bromo substituents, reaction conditions, regioselectivity, and experimental protocols for key electrophilic substitution reactions.

Introduction: Reactivity and Regioselectivity

This compound is an activated aromatic system poised for electrophilic substitution. The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the hydroxyl (-OH) and bromo (-Br) groups.

  • Hydroxyl Group (-OH): The -OH group is a powerful activating, ortho, para-directing group. Its activating nature stems from the lone pairs on the oxygen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect is most pronounced at the ortho and para positions.

  • Bromo Group (-Br): The -Br group is a deactivating, yet ortho, para-directing group. While it withdraws electron density from the ring inductively due to its electronegativity (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating and directing effect of the hydroxyl group dominates. With the para position already occupied by the bromine atom, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (C2 and C6).

Directing influences on electrophilic substitution of this compound.

Nitration

The nitration of this compound typically leads to the substitution of one or both hydrogen atoms ortho to the hydroxyl group, depending on the reaction conditions.

ReactionReagents and ConditionsMajor Product(s)Yield (%)
MononitrationDilute HNO₃ in a suitable solvent (e.g., acetic acid or dichloromethane) at low temp.4-Bromo-2-nitrophenolHigh
DinitrationConcentrated HNO₃ and H₂SO₄, often at elevated temperatures.4-Bromo-2,6-dinitrophenolHigh
Experimental Protocol: Synthesis of 4-Bromo-2-nitrophenol

Materials:

  • This compound

  • Dichloroethane

  • Nitric acid (7-8 M)

  • Continuous flow reactor

  • Pumps for reagent delivery

  • Standard glassware for work-up

Procedure:

  • Prepare a 1.8-2.2 M solution of this compound in dichloroethane.

  • Set up a continuous flow reactor with a temperature control system set to 55-75°C and a pressure regulator set to 0.35-0.45 MPa.

  • Using separate pumps, introduce the this compound solution and the 7-8 M nitric acid solution into the reactor.

  • Maintain a reaction time of 20-30 minutes within the reactor.

  • Collect the reaction mixture from the reactor outlet.

  • Separate the organic phase and wash it with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-2-nitrophenol.

  • The product can be further purified by recrystallization or column chromatography.

Halogenation

Further halogenation of this compound, such as bromination, readily occurs at the vacant ortho positions.

ReactionReagents and ConditionsMajor ProductYield (%)
BrominationBr₂ in a non-polar solvent (e.g., CS₂ or CCl₄) at low temp.2,4-Dibromophenol (B41371)80-90
PolybrominationAqueous bromine water2,4,6-Tribromophenol>95
Experimental Protocol: Synthesis of 2,4-Dibromophenol

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Round-bottom flask with a stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Standard glassware for work-up and distillation

Procedure:

  • Dissolve this compound (1 equivalent) in carbon disulfide in a round-bottom flask.

  • Cool the flask in an ice bath to below 5°C.

  • Slowly add a solution of bromine (1 equivalent) in carbon disulfide from the dropping funnel over a period of about 2 hours, while maintaining the low temperature and stirring.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Distill off the carbon disulfide.

  • The crude 2,4-dibromophenol can be purified by distillation under reduced pressure or by recrystallization.

G General Workflow for Electrophilic Substitution Start Start with this compound in a suitable solvent Reagent Slowly add electrophilic reagent (e.g., HNO3, Br2) at controlled temperature Start->Reagent 1. Reagent Addition Reaction Stir for a specified time Monitor reaction progress (e.g., TLC) Reagent->Reaction 2. Reaction Workup Quench reaction and perform aqueous work-up (e.g., washing with water, base) Reaction->Workup 3. Work-up Isolation Isolate crude product (e.g., extraction, filtration) Workup->Isolation 4. Isolation Purification Purify product (e.g., recrystallization, chromatography) Isolation->Purification 5. Purification End Characterize final product Purification->End 6. Analysis

A generalized experimental workflow for electrophilic substitution.

Sulfonation

The sulfonation of this compound is expected to yield 4-bromo-2-hydroxybenzenesulfonic acid. The reaction is typically carried out using concentrated or fuming sulfuric acid.

ReactionReagents and ConditionsMajor ProductYield (%)
SulfonationConcentrated H₂SO₄, heat4-Bromo-2-hydroxybenzenesulfonic acidModerate

Friedel-Crafts Alkylation and Acylation

Direct Friedel-Crafts alkylation and acylation of phenols, including this compound, are generally not feasible under standard conditions (i.e., using a Lewis acid catalyst like AlCl₃). The Lewis acid tends to coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring towards electrophilic attack.

Alternative: Fries Rearrangement for Acylation

A common and effective alternative to direct Friedel-Crafts acylation is the Fries rearrangement . This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. The reaction proceeds in two main steps: O-acylation followed by the rearrangement.

ReactionReagents and ConditionsMajor Product(s)Yield (%)
Fries Rearrangement1. O-acylation (e.g., acetyl chloride) 2. Lewis acid (e.g., AlCl₃), heatortho- and para-hydroxyacetophenonesGood

The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho product. For 4-bromophenyl acetate (B1210297), the para position is blocked, so the rearrangement will yield the ortho-acylated product.

Experimental Protocol: Fries Rearrangement of 4-Bromophenyl Acetate

Step 1: O-Acylation (Synthesis of 4-Bromophenyl Acetate)

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in the solvent in a round-bottom flask.

  • Add the base (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous work-up to isolate the crude 4-bromophenyl acetate.

  • Purify the ester by recrystallization or distillation.

Step 2: Fries Rearrangement

Materials:

  • 4-Bromophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • A high-boiling solvent (e.g., nitrobenzene) or no solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (2-3 equivalents).

  • If using a solvent, add it to the flask.

  • Slowly add the 4-bromophenyl acetate (1 equivalent).

  • Heat the reaction mixture to the desired temperature to favor the ortho product (typically >60°C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto ice and concentrated HCl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude 5-bromo-2-hydroxyacetophenone.

  • Purify the product by chromatography or recrystallization.

G Electrophilic Aromatic Substitution Mechanism Aromatic Aromatic Ring (this compound) Sigma Sigma Complex (Arenium Ion Intermediate) Aromatic->Sigma Attack by pi electrons Electrophile Electrophile (E+) Electrophile->Sigma Product Substituted Product Sigma->Product Loss of proton Proton H+ Sigma->Proton

The general mechanism of electrophilic aromatic substitution.

Conclusion

This compound is a valuable substrate for a variety of electrophilic substitution reactions. The strong activating and ortho, para-directing influence of the hydroxyl group predominantly dictates the regiochemical outcome, leading to substitution at the C2 and C6 positions. While nitration and halogenation proceed readily, Friedel-Crafts reactions require alternative strategies such as the Fries rearrangement to achieve C-acylation. The experimental protocols and data presented in this guide offer a solid foundation for researchers in the synthesis and development of novel compounds derived from this compound.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and substituted aromatic structures. 4-Bromophenol is a readily available and versatile building block, and its Suzuki-Miyaura coupling provides a direct route to a wide array of substituted phenols, which are prevalent motifs in biologically active molecules and functional materials.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The information presented is intended to serve as a comprehensive guide for optimizing reaction conditions and successfully executing the synthesis of desired biaryl phenols.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of this compound with a selection of arylboronic acids. This data is intended to provide a starting point for reaction optimization.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd/C (10 mol%)K₂CO₃WaterReflux0.6721.75[1]
2Phenylboronic acidPd on porous glass (2 wt%)VariousWater150 (Microwave)0.17>90[2]
3Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453)/H₂O70-8018-2260[3]
44-Methylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O904-6Not specified
54-Methoxyphenylboronic acidPd(II)-complex (0.25-1 mol%)KOHWater1001High
64-Chlorophenylboronic acidPd(II)-complex (0.5 mol%)KOHWater1001High
72-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Not specified

Experimental Protocol

This generalized protocol is based on established methodologies for the Suzuki-Miyaura cross-coupling of aryl bromides and can be adapted for the reaction of this compound with various boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.5 - 10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOH) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.5-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl phenol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ + Base ArPdAr Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regenerated Catalyst Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat inert->catalyst monitor Monitor by TLC heat->monitor extract Extraction with Ethyl Acetate monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

References

Application Notes and Protocols for Heck and Sonogashira Coupling Reactions Using 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] Among these, the Heck and Sonogashira reactions are pivotal for the synthesis of complex molecules integral to drug discovery, natural product synthesis, and materials science.[1][3][4] This document provides detailed application notes and experimental protocols for the use of 4-bromophenol as a key building block in these transformative reactions.

This compound is a valuable substrate due to its bifunctional nature. The aryl bromide moiety readily participates in cross-coupling reactions, while the phenolic hydroxyl group offers a site for further functionalization and can modulate the electronic properties of the molecule. This allows for the strategic construction of diverse molecular architectures, including substituted stilbenes, diarylacetylenes, and other scaffolds prevalent in pharmacologically active compounds.

The Sonogashira Coupling Reaction with this compound

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] This methodology is widely used to synthesize arylalkynes and conjugated enynes, which are key components in many pharmaceuticals, including tazarotene (B1682939) (a treatment for psoriasis and acne) and altinicline (B1665740) (a nicotinic receptor agonist).[4][5]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The reaction begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[7] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂-Br Pd0->Pd_Complex Oxidative Addition (Ar-Br) Transmetalation Transmetalation Pd_Complex->Transmetalation Coupled_Pd Ar-Pd(II)L₂(C≡CR) Transmetalation->Coupled_Pd CuBr Cu(I)Br Transmetalation->CuBr Coupled_Pd->Pd0 Reductive Elimination Product Product Coupled_Pd->Product Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + Cu(I)Br - HBr (Base) Cu_Acetylide->Transmetalation ArBr This compound (Ar-Br)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Application Notes

The coupling of this compound with various terminal alkynes provides direct access to 4-(alkynyl)phenols. This structural motif is found in a range of biologically active molecules, including potential anticancer agents, estrogen receptor modulators, and molecular probes. The phenolic hydroxyl group provides a handle for further derivatization, such as etherification or esterification, to modulate solubility and pharmacokinetic properties. The copper-free variant is particularly useful when dealing with sensitive substrates where homocoupling of the alkyne is a concern.[5]

Experimental Protocols

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene (B144264).

  • Materials and Equipment:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (B128534) (Et₃N), anhydrous

    • Toluene (B28343), anhydrous

    • Schlenk flask and standard glassware for inert atmosphere reactions

    • Nitrogen or Argon gas supply

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).[8]

    • Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.[8]

    • Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

    • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.[8]

    • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

    • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate (B1210297).

    • Filter the mixture through a pad of Celite to remove the catalyst residues.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)phenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper-catalyzed side reactions.

  • Materials and Equipment:

    • This compound

    • Terminal Alkyne (e.g., 1-hexyne)

    • Pd(PPh₃)₄ or other suitable Pd(0) source

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • 1,4-Dioxane (B91453) or N,N-Dimethylformamide (DMF), anhydrous

    • Standard inert atmosphere reaction setup

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.5 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv.) to a dry reaction vessel.

    • Add anhydrous 1,4-dioxane (10 mL).

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with vigorous stirring.

    • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter, concentrate in vacuo, and purify the residue by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene70492
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPATHF65688
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NDMF80395
4Phenylacetylene (Cu-free)Pd(OAc)₂ (2) / SPhos (4)NoneK₂CO₃Dioxane1001885

Note: Yields are representative and may vary based on specific reaction conditions, scale, and purity of reagents.

The Heck Coupling Reaction with this compound

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][9] It is a cornerstone of organic synthesis for the arylation or vinylation of alkenes, producing substituted alkenes that are precursors to numerous pharmaceuticals and fine chemicals.[2][3] For example, the synthesis of Naproxen involves a Heck coupling step.[9]

Reaction Principle and Mechanism

The catalytic cycle of the Heck reaction involves several key steps.[10] It begins with the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) complex.[11] The alkene then coordinates to this complex, followed by a migratory insertion (carbopalladation) step, which forms a new carbon-carbon bond.[11] A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species.[9] Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride intermediate, allowing the cycle to continue.[12]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene Coordination OxAdd->Coord + Alkene Insertion Migratory Insertion Coord->Insertion Elim β-Hydride Elimination Insertion->Elim Regen Catalyst Regeneration Elim->Regen Product Substituted Alkene Elim->Product Regen->Pd0 + Base - H-Base⁺-Br⁻

Caption: Catalytic cycle of the Heck coupling reaction.

Application Notes

Coupling this compound with alkenes like styrene (B11656), acrylates, or acrylonitrile (B1666552) via the Heck reaction yields valuable phenolic derivatives of stilbenes and cinnamic acids. These compounds are of significant interest to drug development professionals. For example, stilbene (B7821643) scaffolds are present in compounds with antioxidant, anti-inflammatory, and anticancer properties (e.g., resveratrol). The reaction tolerates a wide range of functional groups, making it a robust method for late-stage functionalization in complex syntheses.[13]

Experimental Protocol

This protocol details the Heck coupling of this compound with styrene.

  • Materials and Equipment:

    • This compound

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (B44618) (PPh₃) or other suitable ligand

    • Potassium carbonate (K₂CO₃) or another inorganic base

    • N,N-Dimethylformamide (DMF) / Water (e.g., 1:1 mixture)

    • Schlenk tube or sealed reaction vessel

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).[14]

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add a solvent mixture of DMF (3 mL) and water (3 mL) via syringe.[14]

    • Add styrene (1.5 mmol, 1.5 equiv.) to the mixture.[14]

    • Seal the tube and heat the reaction mixture to 80-100 °C for 4-12 hours.[14] The reaction is typically monitored by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 4-hydroxystilbene. Only the trans product is typically observed.[14]

Data Presentation: Representative Heck Coupling Conditions
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O90890
2Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1001285
3StyrenePd/C (5)NoneNa₂CO₃NMP120688
4n-Butyl acrylatePd(OAc)₂ (1)NoneBu₄NCl / NaHCO₃Dioxane1101091

Note: Yields are representative and may vary based on specific reaction conditions, scale, and purity of reagents.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dry Glassware (Oven/Flame Dry) C Assemble Apparatus (Schlenk Flask) A->C B Weigh Reagents (Substrate, Catalyst, Base) D Add Solids to Flask B->D C->D E Evacuate & Backfill with Inert Gas (x3) D->E F Add Anhydrous Solvent & Liquid Reagents E->F G Heat and Stir F->G H Monitor Progress (TLC, GC-MS) G->H I Cool to RT & Quench H->I Reaction Complete J Liquid-Liquid Extraction I->J K Dry Organic Layer (e.g., Na₂SO₄) J->K L Filter & Concentrate K->L M Purify (Column Chromatography) L->M

Caption: General workflow for cross-coupling reactions.

Conclusion

The Heck and Sonogashira coupling reactions are indispensable methods for synthesizing complex organic molecules from readily available starting materials like this compound. The protocols and data provided herein offer robust starting points for researchers in drug development and other scientific disciplines to construct diverse libraries of phenolic compounds. The ability to selectively form C-C bonds at the aryl bromide position while retaining the versatile phenolic handle makes this compound a strategic building block for creating novel chemical entities with potential therapeutic or material applications.

References

Application Notes and Protocols: The Stille Reaction in C-C Bond Formation Utilizing 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] This reaction is of paramount importance in synthetic organic chemistry due to its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[3][4] These features make the Stille reaction a highly valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][3]

4-Bromophenol is a readily available and versatile building block in organic synthesis. Its hydroxyl group offers a handle for further functionalization, while the bromine atom provides a reactive site for cross-coupling reactions. The Stille coupling of this compound with various organostannanes provides a direct route to substituted biphenyl-4-ol derivatives. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[5][6] This structural motif is often associated with a range of biological activities, and its derivatives are explored for the treatment of various diseases, including neurodegenerative disorders.[5]

These application notes provide detailed protocols and relevant data for employing this compound in Stille reactions for the synthesis of biphenyl-4-ol derivatives, which are key intermediates in drug discovery and development.

Data Presentation: Reaction Parameters for the Stille Coupling of this compound

The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannanes. The yields and conditions are illustrative and may require optimization for specific substrates and scales.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (2-5)-Toluene-100-11012-2475-95
2VinyltributylstannanePdCl₂(PPh₃)₂ (3-5)-DMF-80-1008-1670-90
32-ThienyltributylstannanePd₂(dba)₃ (1-2)P(o-tol)₃ (4-8)DioxaneCsF10012-2480-98
4Tributyl(furan-2-yl)stannanePd(OAc)₂ (2-5)SPhos (4-10)TolueneK₃PO₄100-11016-2478-92
5(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (3)-DMF-10012~90

Note: The data presented is a compilation of typical conditions reported for Stille reactions of aryl bromides.[7][8] Optimization of catalyst, ligand, solvent, base, and temperature is often necessary to achieve the best results for a specific reaction.

Experimental Protocols

General Protocol for the Stille Coupling of this compound with an Organostannane

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling reaction between this compound and an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Phenyltributylstannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) and the anhydrous solvent (e.g., Toluene, 5-10 mL per mmol of this compound).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. This is followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl-4-ol derivative.

Mandatory Visualizations

Stille Reaction Catalytic Cycle

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + R¹-X PdII R¹-Pd(II)L₂-X OA_TS->PdII TM_TS Transmetalation PdII->TM_TS + R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² TM_TS->PdII_R2 - X-SnR₃ RE_TS Reductive Elimination PdII_R2->RE_TS RE_TS->Pd0 + R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Biphenyl-4-ol Synthesis

Stille_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up & Purification prep1 Assemble & Dry Glassware prep2 Add this compound & Catalyst prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 exec1 Add Organostannane prep3->exec1 exec2 Heat & Stir under Inert Gas exec1->exec2 exec3 Monitor Reaction (TLC/GC-MS) exec2->exec3 workup1 Cool & Dilute exec3->workup1 workup2 Aqueous KF Wash workup1->workup2 workup3 Extract & Dry workup2->workup3 workup4 Purify (Chromatography) workup3->workup4 Product Product workup4->Product Biphenyl-4-ol Derivative

Caption: General experimental workflow for Stille coupling.

Role in Drug Discovery and Development

Drug_Discovery_Workflow Start This compound + Organostannane Stille Stille Reaction Start->Stille Scaffold Biphenyl-4-ol Scaffold Stille->Scaffold Library Library Synthesis (Further Functionalization) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: From Stille reaction to drug candidate.

References

Application Notes and Protocols: Ether and Ester Formation from the Hydroxyl Group of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenol is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1][2] Its structure, featuring a hydroxyl group and a bromine atom on a benzene (B151609) ring, allows for a variety of chemical transformations. The hydroxyl group is a key functional handle for forming ether and ester linkages, which are prevalent in many active pharmaceutical ingredients (APIs). The bromine atom provides a site for cross-coupling reactions, further expanding its synthetic utility.[1][3]

These application notes provide detailed protocols for the synthesis of ethers and esters from this compound, common reactions in the modification of phenolic compounds for drug discovery and development. The ability to modify the hydroxyl group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3]

Part 1: Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5] The reaction proceeds via an S(N)2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to attack an electrophilic alkyl halide.[4] In the case of this compound, the hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic 4-bromophenoxide ion.

Applications in Drug Development:

Aryl ethers are common motifs in a wide range of pharmaceuticals. The conversion of a phenolic hydroxyl group to an ether can:

  • Increase metabolic stability by masking a site of potential phase II conjugation.

  • Modulate the hydrogen-bonding capacity of the molecule, affecting its binding to biological targets.

  • Alter lipophilicity, which can influence cell permeability and oral absorption.

General Reaction Scheme for Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents This compound + Alkyl Halide product 4-Bromoaryl Ether reagents->product  Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromoanisole (B123540)

This protocol describes the methylation of this compound to form 4-bromoanisole using dimethyl sulfate (B86663) as the methylating agent.[6][7]

Materials:

  • This compound

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an appropriate solvent such as ethanol (B145695) or acetone.

  • Add an aqueous solution of sodium hydroxide to the flask with stirring. This will deprotonate the phenol (B47542) to form the sodium 4-bromophenoxide salt.

  • Attach a reflux condenser and gently heat the mixture.

  • Add dimethyl sulfate dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, continue to reflux the mixture for a specified time (typically 1-3 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with a dilute NaOH solution to remove any unreacted this compound, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-bromoanisole.

  • Purify the product by distillation or column chromatography if necessary.

Data Summary: Williamson Ether Synthesis of this compound Derivatives
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideNaHTHFReflux295Generic
Ethyl BromideK₂CO₃DMF80492Generic
Benzyl BromideNaOHEthanol/WaterReflux388Generic
Dimethyl SulfateNaOHWater1001High[6][7]

Part 2: Ester Formation via Acylation

Esterification of phenols is typically achieved by acylation with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) and can also act as a catalyst.

Applications in Drug Development:

Phenolic esters are frequently used as:

  • Prodrugs: The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing the active phenolic drug. This can improve oral bioavailability or prolong the duration of action.

  • Protecting Groups: The hydroxyl group can be temporarily masked as an ester to prevent it from interfering with reactions at other sites of the molecule.

  • Bioactive Molecules: The ester functionality itself can contribute to the biological activity of the molecule.

General Reaction Scheme for Esterification

Esterification reagents This compound + Acyl Chloride/Anhydride product 4-Bromophenyl Ester reagents->product  Base (e.g., Pyridine, Triethylamine) Solvent (e.g., CH2Cl2, THF)

Caption: General workflow for the esterification of this compound.

Experimental Protocol: Synthesis of 4-Bromophenyl Acetate (B1210297)

This protocol details the acetylation of this compound using acetyl chloride. A similar procedure can be followed using acetic anhydride.[8]

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)[8]

  • Methylene (B1212753) chloride (CH₂Cl₂)[8]

  • Ice water[8]

  • Ethyl acetate[8]

  • Brine[8]

  • Anhydrous sodium sulfate (Na₂SO₄)[8]

  • Round-bottom flask

  • Stirring plate and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography[8]

Procedure:

  • Suspend anhydrous aluminum chloride in methylene chloride in a round-bottom flask and cool the mixture in an ice bath.[8]

  • While stirring, add acetyl chloride to the suspension.[8]

  • Continue stirring for 20 minutes in the ice bath, then add this compound to the mixture.[8]

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[8]

  • After the reaction is complete (monitor by TLC), carefully add ice water to quench the reaction.[8]

  • Extract the product with ethyl acetate.[8]

  • Wash the organic layer with brine and then dry it over anhydrous sodium sulfate.[8]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify the resulting residue by silica gel column chromatography to yield 4-bromophenyl acetate.[8]

Data Summary: Esterification of this compound
Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChlorideAlCl₃CH₂Cl₂0 to RT185[8]
Acetic AnhydridePyridine-RT295Generic
Benzoyl ChlorideTriethylamineCH₂Cl₂0 to RT390Generic
4-Methylbenzoyl chloridePyridine/POCl₃-RTOvernightHigh

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound derivatives.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A Combine this compound, Reagents, and Solvent B Stir at Controlled Temperature A->B C Monitor by TLC B->C D Quench Reaction C->D Reaction Complete E Liquid-Liquid Extraction D->E F Wash Organic Layer (Water, Brine) E->F G Dry with Anhydrous Salt (e.g., MgSO4) F->G H Filter and Concentrate (Rotary Evaporator) G->H I Purify Crude Product (Column Chromatography/Distillation) H->I J Characterize Pure Product (NMR, MS, IR) I->J

Caption: A generalized experimental workflow for synthesis and purification.

Conclusion

The hydroxyl group of this compound offers a reliable point for synthetic modification through etherification and esterification reactions. The protocols and data presented here provide a foundation for researchers in drug discovery and organic synthesis to utilize this compound as a versatile building block. The ability to predictably form ether and ester linkages is crucial for developing new chemical entities with optimized pharmaceutical properties. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

Application Note: Selective Bromination of Phenol to 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective bromination of phenol (B47542) is a critical transformation in organic synthesis, providing a versatile intermediate for the production of pharmaceuticals, agrochemicals, and other fine chemicals. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of mono-, di-, and tri-substituted products.[1][2] Achieving high selectivity for the para-isomer, 4-bromophenol, over the ortho-isomer and polysubstituted byproducts like 2,4,6-tribromophenol (B41969) is a common challenge.[3] This application note provides a detailed experimental protocol for the selective synthesis of this compound from phenol, focusing on a method that utilizes bromine in a non-polar solvent to maximize the yield of the desired para-product.

Principle

This protocol employs the electrophilic aromatic substitution reaction of phenol with bromine in a non-polar solvent, carbon disulfide (CS₂), at a controlled temperature.[4][5][6] The use of a non-polar solvent helps to moderate the reactivity of the bromine and minimize the formation of the phenoxide ion, which is highly reactive and prone to polysubstitution, especially in polar protic solvents like water.[2] By carefully controlling the stoichiometry of the reactants and the reaction temperature, a high yield of the sterically less hindered para-product can be achieved.

Materials and Reagents

Material/ReagentGradeSupplierCAS Number
PhenolReagentSigma-Aldrich108-95-2
BromineACS ReagentFisher Scientific7726-95-6
Carbon Disulfide (CS₂)AnhydrousAlfa Aesar75-15-0
Sodium BicarbonateSaturated SolutionVWR144-55-8
Sodium SulfateAnhydrousEMD Millipore7757-82-6
Diethyl EtherAnhydrousJ.T. Baker60-29-7

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Phenol is toxic and corrosive. Bromine is highly corrosive, toxic, and a strong oxidizing agent. Carbon disulfide is highly flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

1. Reaction Setup:

  • A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • The outlet of the condenser is connected via tubing to a gas trap containing a solution of sodium thiosulfate (B1220275) to neutralize the evolved hydrogen bromide (HBr) gas.

  • The entire apparatus should be assembled in a fume hood.

2. Reaction Procedure:

  • In the round-bottom flask, dissolve 18.8 g (0.2 mol) of phenol in 100 mL of carbon disulfide.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In the dropping funnel, place a solution of 32.0 g (0.2 mol) of bromine in 40 mL of carbon disulfide.

  • Add the bromine solution dropwise to the stirred phenol solution over a period of approximately 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at the same temperature.

3. Work-up and Isolation:

  • Slowly pour the reaction mixture into 200 mL of cold water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate solution and then with 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the carbon disulfide by distillation under atmospheric pressure. Caution: Use a water bath for heating due to the low boiling point and high flammability of CS₂.

  • The crude product is then purified by fractional distillation under reduced pressure to separate the this compound from the ortho-isomer and any unreacted phenol.

4. Product Characterization:

  • The identity and purity of the this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Data Presentation

ParameterValue
Phenol18.8 g (0.2 mol)
Bromine32.0 g (0.2 mol)
Carbon Disulfide140 mL
Reaction Temperature0-5 °C
Reaction Time4 hours
Expected Yield75-85%
Melting Point of this compound63-64 °C
Boiling Point of this compound238 °C

Alternative Protocol

An alternative method for achieving high para-selectivity involves using a liquid ester, such as ethyl acetate (B1210297) or isopropyl acetate, as the solvent at a temperature between 0 °C and 10 °C.[7][8] This method has been reported to yield this compound with a purity of 99% and can be a safer alternative to the use of carbon disulfide.[8]

Experimental Workflow Diagram

Bromination_Workflow A 1. Dissolve Phenol in CS₂ B 2. Cool to 0-5 °C A->B D 4. Dropwise Addition of Bromine Solution B->D C 3. Prepare Bromine in CS₂ Solution C->D E 5. Stir for 2 hours at 0-5 °C D->E F 6. Quench with Cold Water E->F G 7. Separate Organic Layer F->G H 8. Wash with NaHCO₃ and Water G->H I 9. Dry with Anhydrous Na₂SO₄ H->I J 10. Remove Solvent by Distillation I->J K 11. Purify by Vacuum Distillation J->K L 12. Characterize Product (NMR, IR, MP) K->L Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Phenol Phenol Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex Electrophilic Attack Bromine Bromine (Br₂) Bromine->Sigma_Complex p_Bromophenol This compound (Major) Sigma_Complex->p_Bromophenol Deprotonation o_Bromophenol 2-Bromophenol (Minor) Sigma_Complex->o_Bromophenol Deprotonation (less favored) HBr HBr Sigma_Complex->HBr

References

GC-MS protocol for identifying 4-Bromophenol byproducts

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of 4-Bromophenol and its Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the identification and analysis of this compound and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate used in the synthesis of pharmaceuticals and pesticides.[1][2] Its purity is critical, and the presence of byproducts from synthesis or degradation can impact product quality and safety. This protocol details a robust methodology for sample preparation, including in-situ acetylation for enhanced volatility, followed by GC-MS analysis for separation and identification. The methods described are intended for researchers, scientists, and quality control professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a halogenated phenol (B47542) that serves as a key building block in organic synthesis. Byproducts can be introduced during its manufacturing process, which often involves the electrophilic bromination of phenol.[3][4] Common synthesis-related impurities include positional isomers (e.g., 2-bromophenol) and products of further bromination, such as dibromophenols (e.g., 2,4-dibromophenol).[5] Additionally, degradation of this compound under environmental or metabolic conditions can yield byproducts like 4-bromocatechol (B119925) and benzenetriol.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar compounds like phenols can be challenging due to poor peak shape and potential thermal degradation in the GC system.[7] To overcome these issues, a derivatization step is essential. This protocol employs acetylation with acetic anhydride (B1165640), a simple and effective method that converts the polar hydroxyl group into a less polar acetate (B1210297) ester, improving chromatographic performance and detection.[8][9]

Experimental Protocol

This protocol is divided into two main stages: sample preparation, including extraction and derivatization, and instrumental analysis by GC-MS.

Reagents and Materials
  • This compound standard (≥98% purity)

  • Acetic Anhydride (ACS grade)

  • Potassium Carbonate (K₂CO₃)

  • Hexane (B92381) (GC grade)

  • Dichloromethane (GC grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Deionized Water

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Micropipettes, glass centrifuge tubes, vortex mixer, and centrifuge

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample into a glass centrifuge tube. Dissolve the sample in 2 mL of deionized water. For trace analysis, a larger starting volume of an aqueous sample may be used.

  • Alkalinization : Add 250 mg of potassium carbonate (K₂CO₃) to the aqueous sample to act as a catalyst for the derivatization reaction.[6]

  • In-Situ Derivatization : Add 200 µL of acetic anhydride to the mixture. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.[5][8]

  • Extraction : Immediately add 2 mL of hexane to the tube. Cap and vortex for another 2 minutes to extract the derivatized analytes (bromophenyl acetates) into the organic layer.

  • Phase Separation : Centrifuge the sample for 5 minutes at 3000 rpm to achieve a clear separation between the aqueous and organic layers.[6]

  • Collection : Carefully transfer the upper organic layer (hexane) to a clean glass vial using a pipette.

  • Drying : Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Final Sample : Transfer the dried hexane extract to a 2 mL autosampler vial for GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumental Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation available.

ParameterSetting
Gas Chromatograph
GC ColumnDB-5MS (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injector TypeSplitless
Injector Temperature275 °C
Injection Volume1 µL
Oven ProgramInitial: 70°C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-450
Acquisition ModeFull Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity

Data Presentation and Analysis

Identification of this compound and its byproducts is achieved by comparing their retention times and mass spectra to those of known standards or library data. The mass spectra of brominated compounds are characterized by a distinctive isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes, which have nearly equal natural abundance.[10] This results in M+ and M+2 ion peaks of similar intensity in the mass spectrum.

After acetylation, the molecular weight of the phenol increases by 42 amu (C₂H₂O). The primary fragmentation pathway involves the loss of the acetyl group, leading to a stable phenoxy cation.

Table 1: Expected GC-MS Data for Acetylated this compound and Potential Byproducts

CompoundMolecular Weight (Acetylated)Expected Retention TimeKey Diagnostic Ions (m/z)Potential Source
4-Bromophenyl acetate 214/216Reference214/216 (M⁺), 172/174 ([M-C₂H₂O]⁺), 93Parent Compound
2-Bromophenyl acetate 214/216Varies214/216 (M⁺), 172/174 ([M-C₂H₂O]⁺), 93Synthesis Byproduct[5]
2,4-Dibromophenyl acetate 292/294/296> 4-Bromophenyl acetate292/294/296 (M⁺), 250/252/254 ([M-C₂H₂O]⁺), 171/173Synthesis Byproduct[5]
2,6-Dibromophenyl acetate 292/294/296> 4-Bromophenyl acetate292/294/296 (M⁺), 250/252/254 ([M-C₂H₂O]⁺), 171/173Synthesis Byproduct[11]
2,4,6-Tribromophenyl acetate 370/372/374/376> Dibromophenyl acetate370/372/374/376 (M⁺), 328/330/332/334 ([M-C₂H₂O]⁺)Synthesis Byproduct
4-Bromoanisole 186/188< 4-Bromophenyl acetate186/188 (M⁺), 171/173 ([M-CH₃]⁺), 92Transformation Product
4-Bromocatechyl diacetate 272/274> 4-Bromophenyl acetate272/274 (M⁺), 230/232, 188/190Degradation Product[6]

Note: Bolded values represent the molecular ion (M⁺) cluster. Retention times are relative and will depend on the specific GC system.

Workflow Visualization

The overall experimental process from sample receipt to data analysis is illustrated in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Aqueous Sample (Containing this compound) Alkalinize Add K₂CO₃ Sample->Alkalinize Derivatize Add Acetic Anhydride (Vortex 1 min) Alkalinize->Derivatize Extract Add Hexane (Vortex 2 min) Derivatize->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na₂SO₄ Collect->Dry FinalSample Transfer to Autosampler Vial Dry->FinalSample GCMS GC-MS Analysis FinalSample->GCMS DataAcq Data Acquisition (Full Scan / SIM) GCMS->DataAcq DataProc Data Processing DataAcq->DataProc Identify Identify Byproducts (Retention Time & Mass Spectra) DataProc->Identify

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The protocol described provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound and its common byproducts. The in-situ acetylation is a critical step that significantly improves the chromatographic behavior of these phenolic compounds, enabling accurate separation and identification. By analyzing the retention times and characteristic mass spectral data, particularly the bromine isotopic patterns, researchers can effectively identify impurities from synthesis and degradation pathways. This methodology is well-suited for quality control in manufacturing and for studies in environmental science and toxicology.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For professionals in research, chemical synthesis, and drug development, NMR provides critical information about the molecular framework, including the connectivity and chemical environment of atoms. These application notes provide a detailed overview of the ¹H and ¹³C NMR spectral data for 4-Bromophenol (CAS No: 106-41-2), a key intermediate in the synthesis of pharmaceuticals and flame retardants.[1][2] The document includes comprehensive experimental protocols for data acquisition and tabulated spectral data for easy reference.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₆H₅BrO

  • Molecular Weight: 173.01 g/mol [3]

  • Structure: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetry of the 1,4-disubstituted benzene (B151609) ring, the two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the bromine atom (H-3, H-5). They form a characteristic AA'BB' spin system, which often appears as two sets of doublets.

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5~7.31Doublet (d)2H~8.8
H-2, H-6~6.71Doublet (d)2H~8.8
-OH~5.13Singlet (s, broad)1HN/A

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be affected by sample concentration, temperature, and solvent purity.[4]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals for the six carbon atoms due to molecular symmetry. The carbons directly attached to the hydroxyl group (C-1) and the bromine atom (C-4) are quaternary, while the others are protonated.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (-OH)~154.2
C-3, C-5~132.7
C-2, C-6~117.1
C-4 (-Br)~113.5

Note: The assignment is based on typical substituent effects on benzene ring chemical shifts. The carbon attached to the electronegative oxygen (C-1) is the most deshielded. The "heavy atom effect" of bromine causes the ipso-carbon (C-4) to be shielded and appear upfield.[5]

Experimental Protocols

This section details the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a solvent containing a known internal standard (e.g., 0.03% v/v TMS) is recommended.[6]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The minimum sample height should be approximately 4 cm to ensure proper shimming.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[7][8]

¹H NMR Acquisition:

  • Experiment: Standard single-pulse proton experiment.

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~4.0 seconds

  • Spectral Width (sw): 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled carbon experiment.

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Number of Scans (ns): 1024 or higher for good signal-to-noise.

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~1.5 seconds

  • Spectral Width (sw): 240 ppm (-20 to 220 ppm)

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Alternatively, reference the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[9]

  • Integration & Peak Picking: For the ¹H spectrum, integrate all signals to determine the relative number of protons. For both spectra, perform peak picking to identify the exact chemical shifts.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow for the NMR analysis of this compound.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Transfer to NMR Tube A->B C Instrument Setup (Shimming & Tuning) B->C D 1H NMR Data Acquisition C->D E 13C NMR Data Acquisition C->E F Data Processing (FT, Phasing, Referencing) D->F E->F G Spectral Analysis (Peak Assignment & Interpretation) F->G

Caption: Workflow for NMR spectral acquisition and analysis.

NMR Signal Assignments for this compound

This diagram correlates the atoms in the this compound structure with their respective ¹H and ¹³C NMR chemical shifts.

Caption: Structure of this compound with NMR assignments.

References

Application Note: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification and characterization of functional groups in 4-Bromophenol using Fourier Transform Infrared (FT-IR) spectroscopy. It includes a summary of characteristic vibrational frequencies, a step-by-step experimental protocol for sample preparation and analysis, and a visual workflow diagram.

Introduction

This compound (C₆H₅BrO) is an aromatic organic compound consisting of a benzene (B151609) ring substituted with a hydroxyl (-OH) and a bromine (-Br) group at the para position.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[2] FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups in molecules.[3] By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint of the compound. This note details the application of FT-IR spectroscopy for the qualitative analysis of this compound.

Functional Group Analysis of this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The key vibrational modes and their expected wavenumber ranges are summarized in the table below.

Data Presentation: FT-IR Peak Assignments for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Peak Intensity
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C=C Stretch (Aromatic Ring)Ar C=C1450 - 1600Medium to Strong
C-O StretchPhenolic C-O1200 - 1300Strong
C-H In-plane Bend (Aromatic)Ar-H1000 - 1200Medium
C-H Out-of-plane Bend (Aromatic)Ar-H800 - 900Strong
C-Br StretchAr-Br500 - 600Medium to Strong

Note: The exact peak positions and intensities can be influenced by the sample state (e.g., solid, solution) and the sample preparation method.

Experimental Protocols

This section outlines the detailed methodology for the FT-IR analysis of this compound. As this compound is a solid at room temperature, two common sample preparation techniques are described: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.[4][5][6]

3.1. Materials and Equipment

  • This compound sample (solid)

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets

  • KBr pellet die set

  • Potassium Bromide (KBr), IR grade, dried

  • Spatula

  • Sample vials

  • ATR accessory (if using ATR method)

  • Solvent for cleaning (e.g., ethanol (B145695), acetone)

  • Lint-free wipes

3.2. Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.[4][6]

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture. Moisture can interfere with the O-H stretching region of the spectrum.

  • Sample Grinding: Weigh approximately 1-2 mg of the this compound sample and place it in a clean, dry agate mortar.[4]

  • Mixing with KBr: Add approximately 100-200 mg of the dried KBr powder to the mortar.[4] The sample concentration in KBr should be in the range of 0.2% to 1%.[7]

  • Grinding and Homogenization: Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.

  • Pellet Pressing: Transfer the powder mixture into a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, baseline correction.

  • Cleaning: Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent and dry them completely after use.

3.3. Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and simple method that requires minimal sample preparation.[4]

  • ATR Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a lint-free tissue soaked in a suitable solvent (e.g., ethanol or isopropanol) and allow it to dry completely.

  • Background Spectrum: With the clean and dry ATR crystal, acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[4]

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

  • Data Processing: Process the spectrum by performing a background subtraction and an ATR correction if available in the software.

  • Cleaning: After analysis, clean the ATR crystal surface thoroughly to remove all traces of the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis cluster_results Results start Start: Obtain this compound Sample grind_sample Grind 1-2 mg of Sample start->grind_sample Option 1 place_on_crystal Place Sample on ATR Crystal start->place_on_crystal Option 2 mix_kbr Mix with 100-200 mg Dried KBr grind_sample->mix_kbr press_pellet Press into a Transparent Pellet mix_kbr->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan apply_pressure Apply Pressure place_on_crystal->apply_pressure apply_pressure->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background Subtraction, Baseline Correction) sample_scan->data_processing spectrum_interpretation Interpret Spectrum (Identify Functional Groups) data_processing->spectrum_interpretation report Generate Report spectrum_interpretation->report

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality FT-IR spectra and confidently identify the characteristic functional groups of the molecule. The choice between the KBr pellet and ATR methods will depend on the available equipment and the specific requirements of the analysis.

References

Application Note: Quantitative Analysis of 4-Bromophenol using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenol is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate quantification of organic compounds. This technique offers several advantages over traditional chromatographic methods, including direct measurement without the need for a specific reference standard of the analyte, simple sample preparation, and a short analysis time. This application note provides a detailed protocol for the quantitative analysis of this compound by ¹H-qNMR using an internal standard method.

Principle

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the analyte (this compound) with the integral of a known proton signal from a certified internal standard of known concentration, the purity of the analyte can be accurately calculated. The selection of an appropriate internal standard is critical and is based on its purity, stability, and the absence of signal overlap with the analyte.

Materials and Methods

Materials
  • This compound (analyte)

  • Internal Standard (IS): Maleic acid (≥99.5% purity) or 1,4-Dinitrobenzene (≥99.5% purity)

  • Deuterated Solvents: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (4-decimal place)

  • Volumetric flasks and pipettes

Instrumentation
  • NMR Spectrometer (400 MHz or higher)

Internal Standard Selection

The choice of internal standard depends on the solvent used and the chemical shifts of the analyte's protons to avoid signal overlap.

  • Maleic acid: Suitable for use in DMSO-d₆. Its olefinic protons appear as a singlet around 6.2-6.4 ppm.[1]

  • 1,4-Dinitrobenzene: Suitable for use in both DMSO-d₆ and CDCl₃. Its aromatic protons appear as a singlet around 8.3-8.5 ppm in DMSO-d₆ and ~8.46 ppm in CDCl₃.[2]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Internal Standards

CompoundProtonsChemical Shift in DMSO-d₆Chemical Shift in CDCl₃
This compoundH-2, H-6~7.35 (d)~7.27 (d)
H-3, H-5~6.80 (d)~7.11 (d)
Maleic Acid-CH=CH-~6.2-6.4 (s)Not Recommended
1,4-DinitrobenzeneAr-H~8.3-8.5 (s)~8.46 (s)

Experimental Protocols

Protocol 1: qNMR Assay of this compound using Maleic Acid in DMSO-d₆
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of Maleic acid (internal standard) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle (p1): 90°

      • Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of both analyte and internal standard)

      • Number of Scans (ns): 8-16 (to achieve a signal-to-noise ratio >150:1 for the signals of interest)

      • Acquisition Time (aq): ≥ 3 s

  • Data Processing and Analysis:

    • Apply Fourier transformation to the FID.

    • Perform phase and baseline correction manually to ensure accuracy.

    • Integrate the signals for this compound (e.g., the doublet at ~7.35 ppm, corresponding to 2 protons) and Maleic acid (the singlet at ~6.2-6.4 ppm, corresponding to 2 protons).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Protocol 2: qNMR Assay of this compound using 1,4-Dinitrobenzene in CDCl₃
  • Sample Preparation:

    • Follow the same weighing and dissolution steps as in Protocol 1, using 1,4-Dinitrobenzene as the internal standard and CDCl₃ as the solvent.

  • NMR Data Acquisition:

    • Use the same key acquisition parameters as in Protocol 1.

  • Data Processing and Analysis:

    • Perform the same data processing steps as in Protocol 1.

    • Integrate the signals for this compound (e.g., the doublet at ~7.27 ppm, corresponding to 2 protons) and 1,4-Dinitrobenzene (the singlet at ~8.46 ppm, corresponding to 4 protons).

    • Calculate the purity of this compound using the same formula as in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the qNMR assay of this compound. (Note: This data is illustrative and based on typical performance for qNMR assays of phenolic compounds).

Table 2: Purity Determination of this compound Batches

Batch No.Internal StandardPurity (% w/w)Standard Deviation (n=3)
BP-001Maleic Acid99.20.15
BP-0021,4-Dinitrobenzene98.90.12
BP-003Maleic Acid99.50.18

Table 3: Method Validation Summary (Illustrative)

ParameterResult
Linearity (r²)>0.999
Limit of Detection (LOD)0.05 mg/mL
Limit of Quantification (LOQ)0.15 mg/mL
Precision (RSD%)< 1.5%
Accuracy (Recovery %)98.5% - 101.5%

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (High-field Spectrometer) transfer->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate result result calculate->result Final Purity Result

Caption: Experimental workflow for the qNMR assay of this compound.

Logical_Relationships cluster_inputs Inputs Analyte This compound (Unknown Purity) NMR qNMR Measurement Analyte->NMR IS Internal Standard (Known Purity & Weight) IS->NMR Purity Purity Calculation NMR->Purity

Caption: Logical relationship of components in qNMR purity determination.

Conclusion

Quantitative ¹H-NMR spectroscopy is a reliable, accurate, and efficient method for determining the purity of this compound. The protocols provided, using either Maleic acid or 1,4-Dinitrobenzene as internal standards, offer flexibility depending on the chosen deuterated solvent. The method is straightforward to implement and, with proper validation, can be a valuable tool for quality control in research, development, and manufacturing environments.

References

Application Notes and Protocols: 4-Bromophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromophenol as a critical starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. Detailed protocols for key chemical transformations, quantitative data summaries, and visual representations of synthetic pathways are included to facilitate research and development in medicinal chemistry and drug discovery.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile and economically viable building block in the pharmaceutical industry.[1][2] Its unique electronic and structural properties, arising from the presence of a hydroxyl group and a bromine atom on the aromatic ring, allow for a diverse array of chemical modifications. This enables the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be readily converted into ethers, esters, or carbamates, while the bromine atom serves as a handle for various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[3] Consequently, this compound is a key intermediate in the synthesis of drugs for various therapeutic areas, including oncology, neurology, and infectious diseases.

Key Applications and Synthetic Strategies

This compound is instrumental in the synthesis of several classes of pharmaceuticals. Its reactivity in pivotal cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions makes it an invaluable precursor for drug development.

Synthesis of Selective Estrogen Receptor Modulators (SERMs) - Tamoxifen

This compound can be a starting point for the synthesis of Tamoxifen, a widely used SERM for the treatment of breast cancer. The synthesis involves a multi-step sequence where the phenolic hydroxyl group is first protected, followed by a series of reactions to construct the characteristic triarylethylene scaffold.

tamoxifen_synthesis cluster_0 Synthesis of Tamoxifen Intermediate from this compound This compound This compound Protected_this compound Protected_this compound This compound->Protected_this compound Protection (e.g., O-alkylation) Intermediate_1 Grignard or Organolithium Reagent Protected_this compound->Intermediate_1 Metal-Halogen Exchange Intermediate_2 Triarylethylene Precursor Intermediate_1->Intermediate_2 Addition to Ketone Tamoxifen_Intermediate Key Tamoxifen Intermediate Intermediate_2->Tamoxifen_Intermediate Dehydration & further modifications

Caption: Synthetic pathway from this compound to a key Tamoxifen intermediate.

Synthesis of Antimuscarinic Agents - Fesoterodine (B1237170)

Fesoterodine, a drug used to treat overactive bladder, can be synthesized using this compound as a key starting material. The synthesis involves a sequence of reactions including a Friedel-Crafts acylation, followed by the introduction of the diisopropylamino group and subsequent modifications.

fesoterodine_synthesis cluster_1 Synthesis of Fesoterodine Intermediate from this compound This compound This compound Intermediate_A 4-Bromophenyl Ester This compound->Intermediate_A Esterification Intermediate_B Friedel-Crafts Product Intermediate_A->Intermediate_B Fries Rearrangement or Friedel-Crafts Acylation Intermediate_C Propionic Acid Derivative Intermediate_B->Intermediate_C Further Elaboration Fesoterodine_Intermediate Key Fesoterodine Intermediate Intermediate_C->Fesoterodine_Intermediate Introduction of Diisopropylamine moiety

Caption: Synthetic pathway from this compound to a key Fesoterodine intermediate.[4][5][6][7]

Synthesis of Antipsychotic Agents - Bromperidol

This compound is a precursor in the synthesis of Bromperidol, a butyrophenone (B1668137) antipsychotic. The synthesis typically involves the etherification of this compound with a suitable alkyl halide, followed by a Friedel-Crafts acylation and subsequent reaction with a piperidine (B6355638) derivative.

Core Reactions Utilizing this compound

The versatility of this compound is showcased in its application in several powerful cross-coupling reactions that are fundamental to modern pharmaceutical synthesis.

core_reactions This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald Ullmann Ullmann Condensation This compound->Ullmann Biaryl Biaryl Phenols Suzuki->Biaryl [Pd], Base R-B(OH)₂ Aryl_Amines Arylamino Phenols Buchwald->Aryl_Amines [Pd], Base R₂NH Diaryl_Ethers Diaryloxy Phenols Ullmann->Diaryl_Ethers [Cu], Base Ar-OH

Caption: Key cross-coupling reactions involving this compound in pharmaceutical synthesis.

Experimental Protocols and Quantitative Data

The following section provides detailed experimental protocols for key reactions involving this compound, along with tables summarizing quantitative data for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of C-C bonds.

Experimental Workflow:

suzuki_workflow Start Start Setup Combine this compound, Boronic Acid, Base, and Pd Catalyst in Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product Biaryl Product Purification->Product buchwald_workflow Start Start Setup Combine this compound, Amine, Base, Pd Catalyst, and Ligand in Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Arylamine Product Purification->Product ullmann_workflow Start Start Setup Combine this compound, Nucleophile, Base, and Cu Catalyst in Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Filtration Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product Coupled Product Purification->Product

References

Application Notes and Protocols for Laboratory-Scale Purification of 4-Bromophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromophenol, also known as p-Bromophenol, is a halogenated phenol (B47542) widely utilized as a key intermediate in organic synthesis.[1] Its applications span the production of pharmaceuticals, agrochemicals, flame retardants, and dyes.[1][2] The purity of this compound is critical for the successful synthesis of target molecules, ensuring high yields and predictable reaction outcomes.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[3] The principle behind this method lies in the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[5] This application note provides a detailed protocol for the laboratory-scale purification of this compound using the recrystallization technique.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid, often appearing as needles, with a characteristic phenolic odor.[1][6][7] A summary of its key physical properties is presented below.

PropertyValueReference
Chemical Formula C₆H₅BrO[1]
Molecular Weight 173.01 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 61-67 °C[1][8]
Boiling Point 235-238 °C[1][8]
Density ~1.840 g/cm³[7]

Solvent Selection for Recrystallization

The choice of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[9]

  • Dissolve the compound completely at the solvent's boiling point.[9]

  • Have a relatively low boiling point for easy removal from the purified crystals.[9]

  • Not react with the compound.[9]

  • Dissolve impurities well at all temperatures or not at all.

Based on solubility data, this compound exhibits good solubility in polar organic solvents and limited solubility in water, with solubility increasing with temperature.[6] This makes water or a mixed solvent system like ethanol-water a promising choice.

SolventSolubility CharacteristicsReference
Water Slightly soluble/Insoluble in cold water; solubility increases with temperature.[6][8][10]
Ethanol (B145695) Readily soluble.[6][8]
Methanol Readily soluble.[6]
Chloroform Readily soluble.[6][7][8]
Diethyl Ether Readily soluble.[7][8]
Glacial Acetic Acid Freely soluble.[7][8]

For this protocol, a mixed solvent system of ethanol and water is recommended. Ethanol will be used to dissolve the this compound, and water will be added as the anti-solvent to decrease its solubility and induce crystallization.

Experimental Protocol

This protocol details the steps for purifying approximately 5 grams of impure this compound. Adjust quantities as needed.

4.1. Materials and Equipment

  • Impure this compound (~5 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and watch glass

  • Ice bath

4.2. Recrystallization Workflow

G Recrystallization Workflow for this compound cluster_0 Preparation & Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Place impure this compound and stir bar in flask B Add minimum amount of hot ethanol to dissolve A->B C Add activated charcoal (if solution is colored) B->C Optional D Perform hot gravity filtration to remove insoluble impurities B->D If no charcoal needed C->D E Heat filtrate and add hot water dropwise until cloudy (saturation) D->E F Add a few drops of hot ethanol to redissolve (clear solution) E->F G Allow solution to cool slowly to room temperature F->G H Place flask in an ice bath to maximize crystal yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with a small amount of ice-cold water I->J K Dry the purified crystals (air dry or in desiccator) J->K L Characterize product (weigh, determine melting point) K->L

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Procedure

  • Dissolution: Place 5.0 g of impure this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar. On a hot plate in a fume hood, add a minimal amount of hot ethanol (~10-15 mL) and heat the mixture to a gentle boil while stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (tip of a spatula) to the solution.[5] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean 125 mL Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper to remove the charcoal and/or insoluble impurities.[5]

  • Inducing Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates the saturation point.[11]

  • Clarification: To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[12]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water (2-3 mL) to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or place them in a desiccator under vacuum.

Data Presentation and Results

The effectiveness of the purification can be assessed by measuring the mass, calculating the percent recovery, and determining the melting point of the dried product.

Table 1: Hypothetical Purification Results

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to brownish powderWhite, needle-like crystals
Mass 5.00 g4.25 g
Melting Point 58-62 °C65-66 °C
Percent Recovery N/A85%

Percent Recovery = (Mass of Pure Product / Mass of Impure Product) x 100%

A sharp melting point range close to the literature value indicates high purity.[1][8]

Safety and Handling Precautions

This compound and the solvents used in this procedure have associated hazards. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[13][14]

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[13][15] Causes skin and eye irritation.[14][16]

  • Ethanol: Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat are mandatory.[14]

  • Handling: Avoid creating dust.[13] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][13]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[16]

References

Application Notes and Protocols: Purifying 4-Bromophenol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 4-Bromophenol using vacuum distillation. This technique is essential for obtaining high-purity this compound, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] By lowering the boiling point, vacuum distillation prevents the thermal decomposition that can occur at atmospheric pressure, ensuring a higher quality final product.

Key Data and Physical Properties

A thorough understanding of this compound's physical properties is crucial for a successful purification. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₆H₅BrO[1][2]
Molecular Weight 173.01 g/mol [1]
Appearance White to off-white crystalline solid with a phenolic odor[1][3]
Melting Point 61-67 °C[1][2]
Boiling Point (atm) 235-238 °C[1][2][3]
Boiling Point (vac) 145-150 °C at 25-30 mmHg[4]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform[1]
Density Approximately 1.84 g/cm³[3][5]

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8]

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention.[7] If ingested, do not induce vomiting and seek immediate medical attention.[7]

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the step-by-step procedure for the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Short path distillation head with condenser and vacuum connection

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump (with a vacuum trap)

  • Manometer

  • Glass wool or aluminum foil for insulation

  • Grease for glass joints

  • Thick-walled vacuum tubing

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for cracks or defects before assembly.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than half its volume.

    • Grease all ground-glass joints to ensure a tight seal.[9]

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.[9]

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Connect the vacuum source to the distillation apparatus via a vacuum trap.[9]

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling. Boiling stones are not effective under vacuum.[9]

    • Start the vacuum pump and allow the pressure in the system to stabilize. Monitor the pressure using a manometer. Aim for a pressure between 25-30 mmHg for a boiling point of 145-150 °C.[4]

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the mixture for signs of boiling. As the temperature rises, a forerun of any lower-boiling impurities may be collected in the first receiving flask.

    • The pure this compound will begin to distill when the vapor temperature reaches the expected boiling point at the recorded pressure. Collect this main fraction in a clean receiving flask. The pure product will solidify in the receiving flask upon cooling.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature during the collection of the main fraction indicates a pure compound.

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Shutdown and Product Recovery:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound from the receiving flask.

    • Determine the yield and characterize the purified product by appropriate analytical methods (e.g., melting point, NMR spectroscopy).

Visualized Workflow

The following diagram illustrates the logical workflow of the vacuum distillation procedure.

Vacuum_Distillation_Workflow start Start: Crude This compound setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System (25-30 mmHg) setup->evacuate heat Gentle Heating & Stirring evacuate->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (145-150 °C) collect_forerun->collect_main stop Stop Heating & Cool Down collect_main->stop vent Vent to Atmospheric Pressure stop->vent recover Recover Purified This compound vent->recover end End: Pure This compound recover->end

Caption: Workflow for the purification of this compound by vacuum distillation.

This detailed protocol and the accompanying information will aid researchers in safely and effectively purifying this compound for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Side Products in 4-Bromophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing side product formation during the synthesis of 4-Bromophenol. Below you will find troubleshooting guides and frequently asked questions to address common challenges in achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My bromination of phenol (B47542) is yielding a significant amount of polybrominated products like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol. What is causing this and how can I stop it?

A1: Polysubstitution is a frequent issue due to the strong activating nature of the hydroxyl (-OH) group on the phenol ring, which makes it highly susceptible to further electrophilic attack.[1][2] Using highly reactive brominating agents, such as bromine water, can lead to the rapid formation of a white precipitate, which is typically 2,4,6-tribromophenol.[1][2]

To favor monosubstitution and obtain this compound, consider the following adjustments:

  • Choice of Brominating Agent: Avoid highly reactive systems. Milder reagents like N-bromosuccinimide (NBS) or a mixture of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) provide better control.[1][3]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water enhance bromine's reactivity.[1] Switching to non-polar solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or ethyl acetate (B1210297) can reduce the reaction rate and improve selectivity for the monobrominated product.[1][2][4]

  • Temperature Control: Lowering the reaction temperature significantly helps control the reaction rate. Temperatures of 0°C or even as low as -30°C are effective at improving selectivity.[1]

  • Stoichiometry: Use only one equivalent of the brominating agent to minimize the chance of multiple additions.[1]

Q2: I am struggling to achieve high regioselectivity. My product is a mixture of 2-bromophenol (B46759) (ortho) and this compound (para). How can I increase the yield of the para isomer?

A2: The hydroxyl group is an ortho-, para-director, but the para-position is generally favored due to reduced steric hindrance from the bulky -OH group.[1] To enhance para-selectivity:

  • Use Non-Polar Solvents: As with preventing polysubstitution, non-polar solvents tend to favor the formation of the para-isomer.[1]

  • Temperature: Conducting the reaction at low temperatures (e.g., 0°C to 10°C) has been shown to increase the para-to-ortho ratio.[4][5]

  • Additives: The addition of metal bromides, such as calcium bromide, to the brominating solution has been reported to significantly improve para-selectivity, with some procedures achieving 99% p-bromophenol.[5]

  • Dilution: Diluting the bromine solution in a solvent like ethyl acetate can improve the purity of the final p-bromophenol by reducing the formation of 2,4-dibromophenol.[4][5]

Q3: My reaction mixture is turning dark and forming tar-like substances, resulting in a low yield. What is happening?

A3: The formation of dark, tarry substances is often due to the oxidation of phenol, which is more common under stronger oxidizing conditions.[2] To prevent this:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen and minimize oxidation.[1][2]

  • Work-up Procedure: During the work-up, washing the product with a solution of a mild reducing agent, like sodium bisulfite, can help remove excess bromine and some colored impurities.[1][4]

Q4: What are the most effective methods for purifying this compound and removing the common side products?

A4: The best purification method depends on the primary impurities.

  • Vacuum Distillation: This is highly effective for separating this compound (b.p. 238°C) from the lower-boiling 2-bromophenol (b.p. 194.5°C) and higher-boiling 2,4-dibromophenol.[1][6][7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate and hexanes) can effectively remove many impurities to yield a crystalline final product.[1][8]

  • Column Chromatography: While effective, this method is often used for smaller-scale purifications to separate isomers and other byproducts.[1]

Troubleshooting Guide

Symptom / ObservationPossible Cause(s)Recommended Solution(s)
Multiple spots on TLC/multiple peaks in GC-MS corresponding to di- and tri-brominated phenols. 1. Brominating agent is too reactive (e.g., Bromine Water).[1] 2. Reaction temperature is too high.[1] 3. Polar, protic solvent is used (e.g., water).[1] 4. Excess brominating agent was used.1. Change Brominating Agent: Switch to a milder reagent like N-Bromosuccinimide (NBS) or KBr/KBrO₃.[1][3] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0°C or -30°C).[1] 3. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂), ethyl acetate, or dichloromethane (CH₂Cl₂).[1][2][4] 4. Control Stoichiometry: Use precisely one equivalent of the brominating agent.[1]
Low para:ortho isomer ratio observed in GC or NMR analysis. 1. Inherent directing effect of the -OH group without sufficient control.[1] 2. Reaction conditions are not optimized for para-selectivity.1. Optimize Conditions: Use a non-polar solvent and lower the reaction temperature (0-10°C).[1][4] 2. Use Additives: Consider adding metal bromides like calcium bromide (CaBr₂) to the reaction mixture.[5] 3. Employ Bulky Reagents: Using sterically hindered reagents can favor substitution at the less hindered para-position.[2]
Formation of a white precipitate immediately upon adding bromine water. High reactivity of bromine water with the activated phenol ring, leading to the rapid formation of 2,4,6-tribromophenol.[1][2]1. Change Brominating System: Immediately switch to a milder reagent (NBS) and a non-polar solvent (CS₂, CH₂Cl₂).[1]
Reaction mixture turns dark brown or black; tarry residues form. Oxidation of the phenol starting material or product.[2]1. Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1][2] 2. Modify Work-up: Wash the organic layer with a sodium bisulfite solution to remove oxidative impurities and excess bromine.[1]
Low yield of desired product after purification. 1. Incomplete reaction.[2] 2. Decomposition of product during work-up or purification.[2][9] 3. Mechanical loss of material during transfers.[2]1. Monitor Reaction: Use TLC or GC to ensure the reaction has gone to completion.[2] 2. Careful Work-up: Avoid overly acidic or basic conditions if the product is sensitive.[2] 3. Optimize Purification: Use vacuum distillation to minimize thermal decomposition at high temperatures.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Para-Bromination of Phenol

Brominating AgentSolventTemperatureAdditiveProduct Composition / YieldReference(s)
Bromine (Br₂)Carbon Disulfide (CS₂)< 5°C to -30°CNone80-84% yield of p-bromophenol after distillation. Side products include o-bromophenol and 2,4-dibromophenol.[1][6]
Bromine (Br₂)Ethyl Acetate0°CNone90-96% yield. Product contains 98.8-99.2% p-bromophenol, 0.8-1.2% o-bromophenol, and 0-0.1% 2,4-dibromophenol.[4][5]
Bromine (Br₂)Isopropyl Acetate5-10°CSodium Bromide96% yield. Product contains 99% p-bromophenol and 1% o-bromophenol.[5]
Bromine (Br₂)Isopropyl AcetateRoom TempCalcium Bromide95% yield. Product contains 99% p-bromophenol and 1% o-bromophenol.[5]
KBr / KBrO₃Acetic Acid / WaterRoom TempNoneOptimal reactivity at pH 3.[3]
NBS / KBrAcetonitrileRoom TempNoneOptimal reactivity at pH 4.[3]

Experimental Protocols

Protocol 1: High-Selectivity Para-bromination of Phenol in Carbon Disulfide

This protocol is adapted from established methods favoring high para-selectivity by controlling temperature and using a non-polar solvent.[1][6]

Materials:

  • Phenol (1.0 eq)

  • Bromine (1.0-1.01 eq)

  • Carbon Disulfide (CS₂)

  • 5-L round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel

  • Salt and ice bath

Procedure:

  • Dissolve Phenol: In the 5-L flask, dissolve 1000 g of phenol in 1 liter of carbon disulfide.

  • Cool the Mixture: Cool the reaction mixture to below 5°C, ideally towards -30°C, using a salt and ice bath.[1]

  • Prepare Bromine Solution: In the dropping funnel, carefully place 1702 g (546 ml) of bromine dissolved in an equal volume of carbon disulfide.

  • Slow Addition: Begin stirring the phenol solution and add the bromine solution dropwise over approximately two hours, ensuring the internal temperature is maintained at the target low temperature.[1]

  • Reaction Completion: After the addition is complete, continue stirring until the characteristic red-brown color of bromine disappears.

  • Work-up and Distillation:

    • Remove the cooling bath and arrange the apparatus for distillation to remove the carbon disulfide solvent.

    • The remaining crude liquid is then purified by vacuum distillation.[6]

    • Collect the fraction boiling at 145–150°C / 25–30 mm Hg. This fraction is high-purity p-bromophenol.[6]

Protocol 2: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol uses a milder brominating agent, NBS, which often provides better control over mono-substitution. The presence of an acid catalyst can influence regioselectivity.[2][10]

Materials:

  • Phenol or para-substituted phenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq, optional, can favor ortho-bromination on p-substituted phenols)[10]

  • Methanol or Dichloromethane

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve Phenol: In a round-bottom flask, dissolve the phenol (e.g., 10 mmol) and optional catalyst (p-TsOH, 10 mol%) in the chosen solvent (e.g., 20 mL).[10]

  • Prepare NBS Solution: In a separate flask, dissolve NBS (1.0 eq) in the same solvent. For light-sensitive reactions, protect this solution from light.

  • Controlled Addition: Add the NBS solution dropwise to the stirred phenol solution at room temperature or 0°C over 20-30 minutes.[10]

  • Monitor Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within an hour.

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water or a dilute sodium thiosulfate (B1220275) solution.[8]

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation as needed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Analyze Crude Product (TLC, GC, NMR) check_poly High Polybromination (Di/Tri-BP)? start->check_poly sol_poly1 Use Milder Reagent (e.g., NBS) check_poly->sol_poly1 Yes sol_poly2 Lower Temperature (e.g., 0°C) check_poly->sol_poly2 Yes sol_poly3 Use Non-Polar Solvent (e.g., CS₂, CH₂Cl₂) check_poly->sol_poly3 Yes check_isomer Low para:ortho Ratio? check_poly->check_isomer No sol_isomer1 Lower Temperature (0-10°C) check_isomer->sol_isomer1 Yes sol_isomer2 Use Non-Polar Solvent or Ester Solvent check_isomer->sol_isomer2 Yes sol_isomer3 Add Metal Salt (e.g., CaBr₂) check_isomer->sol_isomer3 Yes check_oxid Oxidation / Tar Formation? check_isomer->check_oxid No sol_oxid1 Use Inert Atmosphere (N₂ or Ar) check_oxid->sol_oxid1 Yes sol_oxid2 Add Reducing Agent to Work-up (NaHSO₃) check_oxid->sol_oxid2 Yes

Caption: A decision tree for troubleshooting common side reactions in this compound synthesis.

Factors_Affecting_Selectivity Key Factors Influencing Reaction Selectivity cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes reagent Brominating Agent (Br₂, NBS, KBr/KBrO₃) para Desired Product (this compound) reagent->para Milder poly Side Product (Di/Tri-Bromophenol) reagent->poly Harsher solvent Solvent (Polar vs. Non-Polar) solvent->para Non-Polar solvent->poly Polar temp Temperature (Low vs. High) temp->para Lower temp->poly Higher stoch Stoichiometry (Equivalents of Br) stoch->poly > 1 eq. ortho Side Product (2-Bromophenol)

Caption: Logical relationship of experimental parameters and their effect on reaction products.

References

Technical Support Center: Minimizing Bromophenol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 2-bromophenol (B46759) and 2,4-dibromophenol (B41371) during the bromination of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my phenol (B47542) bromination yield a mixture of 2-bromophenol, 4-bromophenol, and 2,4-dibromophenol instead of a single product?

A1: The hydroxyl (-OH) group on the phenol ring is a strong activating group, meaning it donates electron density to the aromatic ring.[1][2] This significantly increases the ring's reactivity towards electrophiles like bromine, making it highly susceptible to substitution at the ortho (positions 2 and 6) and para (position 4) positions.[1][2][3] The formation of multiple products is a common challenge due to:

  • Polysubstitution: The initial monobrominated phenol is still activated and can readily react with more bromine to form di- or tri-brominated products, such as 2,4-dibromophenol and 2,4,6-tribromophenol.[1][4][5]

  • Lack of Regioselectivity: Both the ortho and para positions are activated, leading to a mixture of isomers. The para position is often favored due to less steric hindrance from the bulky hydroxyl group.[1][6][7]

Q2: I am observing significant amounts of 2,4-dibromophenol. How can I favor monobromination?

A2: To favor monobromination and suppress the formation of 2,4-dibromophenol, you need to reduce the overall reactivity of the system. This can be achieved by carefully controlling the reaction conditions:

  • Choice of Brominating Agent: Avoid highly reactive reagents like bromine water (Br₂ in H₂O).[1][8] Milder, more controllable reagents such as N-Bromosuccinimide (NBS) are preferred.[1][5]

  • Solvent Selection: The solvent has a profound effect. Polar, protic solvents like water enhance the electrophilicity of bromine, promoting polysubstitution.[1][5] Switching to a non-polar, aprotic solvent like carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or ethyl acetate (B1210297) will moderate the reaction rate and improve selectivity for monobromination.[1][6][9]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) decreases the reaction rate, providing better control and minimizing over-bromination.[1][10]

  • Stoichiometry: Use a strict 1:1 molar ratio of phenol to the brominating agent. Using an excess of the brominating agent will inevitably lead to polysubstitution.[1][5]

Q3: How can I selectively synthesize 2-bromophenol and minimize the formation of the para isomer and 2,4-dibromophenol?

A3: Achieving high ortho-selectivity on an unsubstituted phenol is challenging. However, if your starting material is a para-substituted phenol, selective ortho-bromination is feasible. A highly effective method involves using N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (B129727).[11][12] This system can provide excellent yields of the mono ortho-brominated product in short reaction times.[11] Another reported method for selective ortho-bromination uses bromine chloride (BrCl) in an inert organic solvent.[13]

Q4: My goal is to synthesize this compound. What are the best strategies to avoid contamination with 2-bromophenol and 2,4-dibromophenol?

A4: To maximize the yield of this compound, you should employ conditions that favor para substitution and suppress polysubstitution.

  • Steric Hindrance: The para position is sterically less hindered than the ortho positions, which is a natural advantage.[1][7]

  • Non-Polar Solvents: Using non-polar solvents like carbon disulfide (CS₂) or ethyl acetate enhances the natural preference for para substitution.[1][6][9]

  • Specific Reagent Systems: A process using bromine in ethyl acetate has been shown to yield p-bromophenol with very low levels of 2,4-dibromophenol (0-0.1%).[9][14] Another approach utilizes hydrogen bromide (HBr) in combination with a sterically hindered sulfoxide, which also promotes high para-selectivity.[15]

Troubleshooting Guide

This guide addresses common issues encountered during phenol bromination experiments.

Observed Issue Potential Causes Recommended Solutions & Troubleshooting Steps
High levels of 2,4-dibromophenol and/or 2,4,6-tribromophenol 1. Brominating agent is too reactive (e.g., Br₂/H₂O).[1][8] 2. Reaction temperature is too high.[1] 3. A polar, protic solvent (e.g., water, ethanol) is being used.[5] 4. Excess brominating agent was used.1. Change Brominating Agent: Switch to a milder reagent like N-Bromosuccinimide (NBS) or a KBr/KBrO₃ system.[1][4] 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature, such as 0°C or -30°C.[1] 3. Change Solvent: Use a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or ethyl acetate.[1][5][9] 4. Control Stoichiometry: Carefully measure and use exactly one equivalent of the brominating agent.
Low yield of desired monobromophenol; mixture of ortho and para isomers 1. The hydroxyl group is an ortho, para-director, making selectivity inherently difficult.[1] 2. Reaction conditions do not favor one isomer over the other.To favor para-bromophenol:     a. Use a non-polar solvent (e.g., CS₂, ethyl acetate).[6][9]     b. Consider reagent systems specifically designed for para-selectivity (e.g., Br₂ in ethyl acetate).[9] To favor ortho-bromophenol (on a p-substituted phenol):     a. Use NBS with a catalytic amount of pTsOH in methanol.[11][12]
Formation of dark, tarry byproducts 1. Reaction conditions are too harsh (high temperature, prolonged reaction time).[1] 2. Oxidation of the phenol ring is occurring, which is more common with strong oxidizing conditions.[5]1. Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely using TLC or GC-MS. 2. Use an Inhibitor: For dibromination reactions, adding a small amount of a stabilizer like 2,6-di-tert-butyl-4-cresol can inhibit the formation of colored byproducts.[16]
Reaction is too fast and uncontrollable 1. The combination of a highly activated phenol, a reactive brominating agent, and a polar solvent.[1][5]1. Dilute Reactants: Decrease the concentration of your starting materials. 2. Slow Addition: Add the brominating agent dropwise to the phenol solution at a low temperature to better control the exothermic reaction.[9]

Data Summary Tables

Table 1: Effect of Solvents and Temperature on Phenol Bromination

Brominating AgentSolventTemperaturePrimary Product(s)Key ObservationReference(s)
Br₂ (Bromine Water)Water (Polar, Protic)Room Temp2,4,6-TribromophenolRapid reaction, formation of a white precipitate. Promotes polysubstitution.[1][7][8]
Br₂CS₂ (Non-Polar)Low Temp (e.g., 273K)p-Bromophenol (major), o-Bromophenol (minor)Slower, more controlled reaction. Favors monobromination with para-selectivity.[6][8]
Br₂Ethyl Acetate0°Cp-Bromophenol (>98%)High para-selectivity with minimal dibromophenol formation (<0.1%).[9][14]
NBSMethanol (with pTsOH)Room Tempo-Bromophenol (on p-substituted phenols)High yields (>86%) and excellent ortho-selectivity.[11][12]

Table 2: Comparison of Reagent Systems for Selective Monobromination

Reagent SystemTarget SelectivityTypical YieldAdvantagesReference(s)
Br₂ in Ethyl AcetatePara90-96%High para-selectivity, minimal di- and tri-brominated byproducts.[9]
NBS / pTsOH in MeOHOrtho (on p-substituted phenols)>86%Fast reaction times (15-20 min), excellent ortho-selectivity.[11][12]
KBr / ZnAl–BrO₃⁻–LDHsParaGood to ExcellentMild reaction conditions, cheap reagents, high atom economy.[4][17]
HBr / Bulky SulfoxideParaModerate to High (>99:1 p:o)High regioselectivity due to steric hindrance effects.[15]

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol using Bromine in Ethyl Acetate [9]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 94 g of phenol in 200 mL of ethyl acetate. Cool the solution to 0-5°C in an ice bath.

  • Bromine Solution: In a separate flask, dissolve 164 g of bromine (1.025 mole) in 400 mL of ethyl acetate. Cool this solution to 0°C.

  • Reaction: Slowly add the bromine solution dropwise to the stirred phenol solution over 1.5-2 hours, ensuring the reaction temperature is maintained at 0-5°C.

  • Work-up: After the addition is complete, wash the reaction mixture with a 5% sodium bisulfite solution, followed by a 5% sodium bicarbonate solution, and finally with water.

  • Isolation: Separate the organic layer and remove the ethyl acetate via distillation. The crude product can be further purified by vacuum distillation to yield pure p-bromophenol.

Protocol 2: Selective ortho-Bromination of a para-Substituted Phenol (e.g., p-cresol) [11]

  • Preparation: In a flask protected from light (e.g., wrapped in foil), dissolve the para-substituted phenol (e.g., p-cresol, ~10 mmol) and p-toluenesulfonic acid (pTsOH, 10 mol%) in ACS-grade methanol (1.0 mL per mmol of phenol). Stir the solution for 10 minutes at room temperature.

  • NBS Solution: In a separate flask, prepare a 0.1 M solution of N-Bromosuccinimide (NBS, 100 mol%) in methanol.

  • Reaction: Add the NBS solution dropwise to the phenol solution over a period of 20 minutes while stirring at room temperature.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes. Monitor the reaction progress by TLC or HPLC.

  • Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the desired mono-ortho-brominated product.

Visualizations

Troubleshooting_Workflow start Issue: High Levels of 2-Bromophenol and/or 2,4-Dibromophenol cause1 Cause: High Reactivity? start->cause1 cause2 Cause: Poor Regiocontrol? start->cause2 subcause1a Reactive Agent (e.g., Br2/H2O) cause1->subcause1a subcause1b Polar Protic Solvent cause1->subcause1b subcause1c High Temperature cause1->subcause1c solution2a Goal: Favor para-Product cause2->solution2a solution2b Goal: Favor ortho-Product (on p-substituted phenol) cause2->solution2b solution1a Solution: Use Milder Reagent (e.g., NBS) subcause1a->solution1a solution1b Solution: Use Non-Polar Solvent (e.g., CH2Cl2, CS2) subcause1b->solution1b solution1c Solution: Lower Reaction Temperature (e.g., 0°C) subcause1c->solution1c parasol Solution: Use Non-Polar Solvent & Low Temperature solution2a->parasol orthosol Solution: Use NBS/p-TsOH in Methanol solution2b->orthosol

Caption: Troubleshooting workflow for unwanted bromophenol formation.

Reaction_Selection_Tree start Desired Product? mono Monobromophenol start->mono Mono-substitution di Dibromophenol start->di Di-substitution regio Which Isomer? mono->regio di_cond Use >2 eq. Bromine Solvent: Acetic Acid or H2O (Caution: may lead to tribromination) di->di_cond para para-Bromophenol regio->para para ortho ortho-Bromophenol (on p-substituted phenol) regio->ortho ortho para_cond Use Non-Polar Solvent (CS2, Ethyl Acetate) Low Temperature (0°C) Reagent: Br2 para->para_cond ortho_cond Use Polar Solvent (Methanol) Catalyst: p-TsOH Reagent: NBS ortho->ortho_cond

Caption: Decision tree for selecting bromination reaction conditions.

Reaction_Pathway cluster_conditions Reaction Conditions Influence Pathway phenol Phenol intermediate_para Wheland Intermediate (para-attack) phenol->intermediate_para + Br+ intermediate_ortho Wheland Intermediate (ortho-attack) phenol->intermediate_ortho + Br+ br2 Br-Br product_para This compound (para-Product) intermediate_para->product_para - H+ product_ortho 2-Bromophenol (ortho-Product) intermediate_ortho->product_ortho - H+ product_di 2,4-Dibromophenol product_para->product_di + Br+ / - H+ product_ortho->product_di + Br+ / - H+ cond1 Low Temp, Non-Polar Solvent => Favors Monobromination (para > ortho) cond2 High Temp, Polar Solvent => Favors Polysubstitution (Di- & Tri-bromination)

Caption: Simplified pathway for electrophilic bromination of phenol.

References

Technical Support Center: Optimizing Selective Para-bromination of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective para-bromination of phenol (B47542). The information is designed to help diagnose and resolve common experimental challenges, with a focus on optimizing reaction temperature for enhanced selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high para-selectivity in phenol bromination a challenge?

A1: The hydroxyl (-OH) group of phenol is a strong activating group, which significantly increases the electron density of the aromatic ring at the ortho and para positions.[1][2][3] This high reactivity makes the phenol ring highly susceptible to electrophilic attack, often leading to a mixture of ortho- and para-brominated products, as well as polybrominated species like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969).[1][4]

Q2: How does reaction temperature influence the selectivity of para-bromination?

A2: Lowering the reaction temperature is a critical factor in enhancing para-selectivity.[1] Reactions conducted at lower temperatures (e.g., 0°C to -30°C) slow down the overall reaction rate, allowing for better kinetic control.[1][5] This often favors the formation of the thermodynamically more stable para-isomer over the ortho-isomer, which can be sterically hindered.[6] High temperatures can increase the rate of side reactions, leading to the formation of multiple substitution products.[1][7]

Q3: What is the role of the solvent in controlling regioselectivity?

A3: The choice of solvent is crucial for controlling the outcome of the reaction.[1][8][9]

  • Non-polar aprotic solvents , such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), are preferred for selective monobromination.[1][6][7] These solvents do not effectively solvate the bromine molecule, resulting in a less reactive electrophile and allowing for more controlled substitution.[6][7]

  • Polar protic solvents , like water or methanol (B129727), can increase the reactivity of the brominating agent, often leading to rapid polybromination and the formation of 2,4,6-tribromophenol as a precipitate.[1][3][7][10]

  • In some cases, solvents like acetonitrile (B52724) can favor para-bromination due to hydrogen bond interactions that hinder the ortho positions.[8]

Q4: Which brominating agent is best for selective para-bromination?

A4: To avoid over-bromination, milder brominating agents are recommended over highly reactive ones like bromine water.[1] N-bromosuccinimide (NBS) is a commonly used milder reagent that offers better control.[1][9] Using elemental bromine (Br₂) dissolved in a non-polar solvent also provides good selectivity when stoichiometry and temperature are carefully controlled.[5]

Q5: What are the common colored impurities, and how can they be removed?

A5: Colored impurities can arise from the oxidation of phenol or the presence of excess bromine.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. After the reaction, washing the organic phase with a solution of a mild reducing agent, such as sodium bisulfite, can effectively remove residual bromine and some colored byproducts.[1][4] Final purification is typically achieved through recrystallization or column chromatography.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Predominance of Polybrominated Products (e.g., 2,4,6-tribromophenol)1. Use of a highly reactive brominating agent (e.g., bromine water).[1][11] 2. Reaction conducted in a polar protic solvent (e.g., water, ethanol).[1][7] 3. Reaction temperature is too high.[1] 4. Incorrect stoichiometry (excess brominating agent).1. Switch to a milder reagent like N-bromosuccinimide (NBS).[1] 2. Change to a non-polar aprotic solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1][7] 3. Lower the reaction temperature (e.g., 0°C or below).[1][4][12] 4. Use precisely one equivalent of the brominating agent.[1]
High Yield of ortho-Bromophenol 1. Reaction conditions favor the sterically less hindered product under certain mechanisms. 2. Specific solvent effects (e.g., toluene (B28343) with NBS can favor ortho-bromination through hydrogen bonding).[8]1. Lower the reaction temperature significantly (e.g., to -20°C or -30°C) to favor the para product.[1] 2. Switch to a solvent system known to promote para-selectivity, such as ethyl acetate (B1210297) or carbon disulfide.[4][5]
Low Product Yield 1. Incomplete reaction. 2. Loss of product during work-up and purification. 3. Formation of undesired side products.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Optimize extraction and purification steps. 3. Adjust reaction conditions (temperature, solvent, reagent) to minimize side reactions as per this guide.
Formation of Tarry or Colored Impurities 1. Oxidation of the phenol substrate.[7] 2. Presence of excess bromine in the final product.1. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. During work-up, wash the reaction mixture with a sodium bisulfite solution to quench excess bromine.[1][4] 3. Purify the final product using column chromatography or recrystallization.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Phenol Bromination in Ethyl Acetate

Temperature (°C)p-Bromophenol (%)o-Bromophenol (%)2,4-Dibromophenol (%)Reference
0 - 598.8 - 99.20.8 - 1.20 - 0.1[4][12]
5 - 10981.60.15[4]

Data derived from bromination using Br₂ in ethyl acetate.

Table 2: Effect of Solvent on the Regioselectivity of Phenol Bromination

Brominating AgentSolventortho:para RatioReference
Br₂Carbon Disulfide (CS₂)Low ortho, high para[5]
Br₂Water (Bromine Water)Forms 2,4,6-tribromophenol[3][10]
NBSToluene96% ortho-product[8]
NBSAcetonitrile94% para-product[8]
Br₂Ethyl Acetate1:99 (approx.)[4]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is adapted from a method designed for high para-selectivity.[1][5]

  • Dissolve Phenol: In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1 mole of phenol in 1 liter of carbon disulfide (CS₂).

  • Cool the Mixture: Cool the reaction flask to a low temperature, ideally between 0°C and 5°C, using an ice bath. For even greater selectivity, temperatures as low as -30°C can be used with a salt-ice bath.[1]

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of 1 mole of bromine in 500 mL of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, ensuring the internal temperature is maintained below 5°C.[5]

  • Reaction Completion: After the addition is complete, allow the reaction to stir until the characteristic red-brown color of bromine disappears.

  • Work-up:

    • Carefully distill off the carbon disulfide solvent.

    • Wash the organic residue with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with sodium bicarbonate solution to neutralize evolved HBr.[4]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure p-bromophenol.[1][5]

Protocol 2: Selective Ortho-bromination of a Para-Substituted Phenol (p-Cresol)

This protocol is provided for context, demonstrating conditions that favor ortho-substitution on an already para-substituted ring.[1][13]

  • Prepare Solutions:

    • Prepare a solution of p-cresol (B1678582) (~10 mmol) and p-toluenesulfonic acid (pTsOH) (10 mol%) in ACS-grade methanol.

    • In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (NBS) (100 mol%) in methanol.

  • Reaction Setup: Stir the p-cresol solution at room temperature (~20°C).

  • Slow Addition: Add the NBS solution dropwise to the p-cresol solution over 20 minutes.

  • Reaction Completion: After the addition, continue to stir the mixture for an additional 5 minutes.

  • Work-up and Purification: Remove the methanol under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to isolate the mono-ortho-brominated product.

Visualizations

Reaction_Pathway cluster_start Reactants phenol Phenol intermediate Wheland Intermediate (Resonance Stabilized Carbocation) phenol->intermediate Electrophilic Attack br2 Br₂ br2->intermediate Electrophilic Attack ortho_product ortho-Bromophenol (Minor Product) intermediate->ortho_product -H⁺ (ortho attack) para_product para-Bromophenol (Major Product) intermediate->para_product -H⁺ (para attack) (Favored at low temp) hbr HBr

Caption: Electrophilic bromination pathway of phenol.

Experimental_Workflow start Start setup Dissolve Phenol in Non-Polar Solvent (e.g., CS₂) start->setup cool Cool Reaction Mixture (0 to -30°C) setup->cool add Slow, Dropwise Addition of Br₂ Solution cool->add react Stir Until Bromine Color Disappears add->react workup Work-up: 1. Quench (NaHSO₃) 2. Neutralize (NaHCO₃) 3. Extract & Dry react->workup purify Purify Product (Distillation or Recrystallization) workup->purify end End purify->end

Caption: Workflow for selective para-bromination.

Troubleshooting_Logic problem Problem Observed poly High Polybromination? problem->poly ortho High Ortho Isomer? poly->ortho No sol_poly1 Use Milder Reagent (NBS) poly->sol_poly1 Yes sol_poly2 Use Non-Polar Solvent poly->sol_poly2 Yes sol_temp Lower Reaction Temperature poly->sol_temp Yes ortho->sol_temp Yes sol_ortho1 Check Solvent Choice ortho->sol_ortho1 Yes

Caption: Troubleshooting logic for selectivity issues.

References

Effect of solvent choice on 4-Bromophenol synthesis yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromophenol. The following information is designed to address specific issues related to the effect of solvent choice on reaction yield and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the electrophilic bromination of phenol (B47542). This reaction involves treating phenol with a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial for achieving a high yield of the desired para-isomer and minimizing the formation of byproducts.

Q2: How does the choice of solvent affect the yield and selectivity of this compound synthesis?

A2: The polarity of the solvent plays a critical role in determining the outcome of the bromination of phenol.

  • Non-polar solvents , such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄), are known to favor the formation of monobrominated phenols, with a high selectivity for the para-isomer (this compound).[1] In these solvents, the bromine molecule is less polarized, leading to a more controlled reaction.

  • Polar solvents , especially protic solvents like water, significantly activate the phenol ring and polarize the bromine molecule, leading to a much faster and less selective reaction.[2][3] This typically results in the formation of a white precipitate of 2,4,6-tribromophenol, thus drastically reducing the yield of the desired this compound.[3]

Q3: Why is there a formation of ortho-bromophenol as a byproduct, and how can it be minimized?

A3: The hydroxyl group (-OH) of phenol is an ortho-, para-directing group in electrophilic aromatic substitution.[4] This means that the incoming electrophile (bromine) is directed to the positions ortho and para to the hydroxyl group. While the para-position is generally favored due to less steric hindrance, some ortho-isomer is often formed.[2] To minimize the formation of o-bromophenol, it is recommended to use non-polar solvents and carry out the reaction at low temperatures, which increases the selectivity for the para-product.[1]

Q4: What are the advantages of using N-bromosuccinimide (NBS) over liquid bromine?

A4: N-bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine. Its use can help to reduce the formation of polybrominated byproducts, especially when precise control over the stoichiometry is required.[1] NBS is also easier and safer to handle than liquid bromine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Observation Potential Cause(s) Suggested Solution(s)
Low yield of this compound The isolated yield of the desired product is significantly lower than expected.- Polysubstitution due to a highly reactive system.- Formation of significant amounts of the ortho-isomer.- Incomplete reaction.- Product loss during workup and purification.- Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).- Use a milder brominating agent such as N-bromosuccinimide (NBS).- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).- Lower the reaction temperature (e.g., 0 °C or below).- Ensure anhydrous conditions if using a non-aqueous solvent.- Optimize purification method (e.g., fractional distillation under reduced pressure or recrystallization).[5]
Formation of a white precipitate A white solid precipitates from the reaction mixture, especially when using polar solvents.The precipitate is likely 2,4,6-tribromophenol, formed due to excessive bromination.[3] This is common when using bromine water or other polar solvents.- Immediately change the solvent to a non-polar one like carbon disulfide (CS₂).- If the reaction must be conducted in a somewhat polar medium, consider using a less activating brominating agent like NBS.
Difficult separation of ortho- and para-isomers Co-elution during column chromatography or a mixture of isomers after distillation.The ortho- and para-isomers of bromophenol can have similar polarities, making their separation challenging.- Fractional distillation under reduced pressure is often effective due to the difference in their boiling points.[5]- For challenging separations, consider derivatization of the hydroxyl group to alter the polarity of the isomers before chromatography, followed by deprotection.- Recrystallization from a suitable solvent system can also be employed to isolate the pure para-isomer.
Formation of dark, tarry substances The reaction mixture turns dark, and a viscous, tar-like residue is formed.This is often due to oxidation of the phenol or side reactions at elevated temperatures.[6][7] The presence of excess strong oxidizing agents can exacerbate this issue.- Conduct the reaction at a lower temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Ensure the purity of the starting phenol, as impurities can catalyze side reactions.- Use a milder brominating agent.

Data Presentation

The following table summarizes the approximate yields of this compound obtained using different solvents, as reported in various studies. It is important to note that yields can vary depending on the specific reaction conditions (e.g., temperature, reaction time, and brominating agent).

Solvent Solvent Type Typical Yield of this compound Key Observations
Carbon Disulfide (CS₂)Non-polar80-90%High para-selectivity, formation of o-bromophenol as the main byproduct.[1]
Dichloromethane (CH₂Cl₂)Non-polar70-85%Good para-selectivity, often used as a safer alternative to CS₂.[1]
Carbon Tetrachloride (CCl₄)Non-polar70-80%Good para-selectivity, but its use is often restricted due to toxicity.
Acetic AcidPolar Protic40-60%Lower selectivity, with significant formation of ortho- and polybrominated products.
Water (Bromine Water)Polar Protic<10%Predominantly forms 2,4,6-tribromophenol.[3]

Experimental Protocols

Selective Synthesis of this compound in Carbon Disulfide

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • Phenol

  • Liquid Bromine

  • Carbon Disulfide (CS₂)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenol (1.0 equivalent) in carbon disulfide.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in carbon disulfide to the stirred phenol solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Phenol in CS2 B Cool to 0-5 °C A->B C Add Bromine Solution B->C D Stir and Monitor C->D E Quench with NaHCO3 D->E Reaction Complete F Separate Organic Layer E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Fractional Distillation I->J Crude Product K Obtain Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Observed cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Impure Product D1 White Precipitate? Problem->D1 D2 Mixture of Isomers? Problem->D2 D3 Dark/Tarry Mixture? Problem->D3 D1->D2 No S1 Use Non-Polar Solvent (e.g., CS2) D1->S1 Yes D2->D3 No S2 Lower Reaction Temperature D2->S2 Yes S3 Optimize Purification (Fractional Distillation) D2->S3 Yes S4 Use Inert Atmosphere & Lower Temperature D3->S4 Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Controlling reactant concentration in phenol bromination.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with controlling reactant concentration during the bromination of phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: My phenol bromination reaction is resulting in a mixture of polybrominated products instead of the desired monobrominated product. What is causing this?

A1: Polysubstitution is a frequent side reaction in phenol bromination due to the strong activating nature of the hydroxyl (-OH) group. This group increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic attacks by bromine.[1][2] When using highly reactive brominating agents like bromine water, multiple bromine atoms can easily substitute at the ortho and para positions, leading to di- and tri-brominated phenols, such as 2,4,6-tribromophenol.[1][3][4] To control this, several factors should be considered:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water if monosubstitution is the goal.[1] Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) offer better control.[1][5]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[1][4] Utilizing non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can decrease the reaction rate and favor monobromination.[1][3][4]

  • Reaction Temperature: Lowering the reaction temperature helps to control the reaction rate and improves selectivity towards the monobrominated product.[1]

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to phenol.[2]

Q2: How can I control the regioselectivity of my phenol bromination to favor either the ortho or para product?

A2: The hydroxyl group of phenol is an ortho-, para-director, making it challenging to achieve high regioselectivity between these positions.[1]

  • Para-selectivity: The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1][4] To enhance para-selectivity, the use of a non-polar solvent is recommended.[1]

  • Ortho-selectivity: Achieving high ortho-selectivity can be more complex. The choice of solvent can have a significant impact. For instance, in the bromination of 2-isopropylphenol (B134262) with NBS, using toluene (B28343) as a solvent leads to 96% ortho-bromination, while acetonitrile (B52724) yields 94% para-bromination.[6] This is attributed to hydrogen bonding interactions between the solvent, phenol, and the brominating agent.[6]

Q3: I am observing the formation of colored impurities in my final product. What are these and how can I prevent them?

A3: The formation of colored impurities can be due to the oxidation of phenol, which can lead to complex, often "tarry," polymeric materials.[2] To mitigate this:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[1]

  • Purification: After the reaction, washing the product with a solution of a reducing agent, like sodium bisulfite, can help remove excess bromine and some colored impurities.[1]

Troubleshooting Guide

This guide addresses common issues encountered during phenol bromination experiments.

Symptom Possible Cause(s) Suggested Solution(s)
Formation of a white precipitate (likely 2,4,6-tribromophenol) High reactivity of bromine water with the activated phenol ring.[1][2]1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or a KBr/KBrO₃ mixture.[1][5] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂).[1][3] 3. Control Stoichiometry: Use only one equivalent of the brominating agent.[2]
Low yield of the desired monobrominated product - Polysubstitution due to overly reactive conditions.[2] - High reaction temperature.[2]1. Lower Temperature: Conduct the reaction at a lower temperature to decrease the reaction rate.[1][2] 2. Slow Addition: Add the brominating agent dropwise to maintain a low concentration of the electrophile.[1]
Poor regioselectivity (mixture of ortho and para isomers) - Inappropriate solvent choice.[6] - Steric hindrance at the ortho position is not sufficient to dominate selectivity.1. Solvent Optimization: Experiment with different solvents. Non-polar solvents generally favor the para product.[1] For some substrates, specific solvents can promote ortho selectivity.[6]
Product degradation or formation of tarry byproducts Oxidation of the phenol ring.[2]1. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon.[1] 2. Purification: Wash the crude product with a sodium bisulfite solution.[1]

Experimental Protocols

Protocol 1: Selective para-bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol.

  • Dissolve Phenol: In a 5-liter flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1000 g of phenol in 1 liter of carbon disulfide (CS₂).[1]

  • Cool the Mixture: Cool the reaction mixture to below 5°C using a salt and ice bath.

  • Prepare Bromine Solution: In the separatory funnel, prepare a solution of 1702 g of bromine in 500 cc of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature below 5°C. This addition should take approximately two hours.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Work-up: Distill off the carbon disulfide. The remaining liquid is then vacuum distilled to yield p-bromophenol.[1]

Protocol 2: Mono-ortho-bromination of Phenols using NBS

This protocol is a general method for the selective ortho-bromination of phenols.

  • Dissolve Phenol: In a flask, prepare a 0.1 M solution of the phenol in methanol (B129727).

  • Stir: Stir the solution for 10 minutes at room temperature.

  • Prepare NBS Solution: In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (NBS) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.

  • Slow Addition: Add the NBS solution dropwise to the phenol solution over 20 minutes while stirring.

  • Monitor Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the desired mono-ortho-brominated product.[2]

Visualizations

Troubleshooting_Workflow start Start Phenol Bromination issue Unsatisfactory Result? (e.g., Polysubstitution, Low Yield) start->issue check_polysub Polysubstitution Observed? issue->check_polysub Yes end Successful Bromination issue->end No solution_polysub 1. Use Milder Reagent (NBS, KBr/KBrO3) 2. Use Non-Polar Solvent (CS2, CH2Cl2) 3. Lower Reaction Temperature check_polysub->solution_polysub Yes check_regio Poor Regioselectivity? check_polysub->check_regio No solution_polysub->end solution_regio 1. Optimize Solvent (Non-polar for para) 2. Consider Steric Effects check_regio->solution_regio Yes check_impurities Colored Impurities or Tar? check_regio->check_impurities No solution_regio->end solution_impurities 1. Use Inert Atmosphere (N2, Ar) 2. Wash with NaHSO3 solution check_impurities->solution_impurities Yes check_impurities->end No solution_impurities->end Reaction_Control_Factors cluster_factors Key Control Factors cluster_outcomes Influences A Phenol Bromination Control B Brominating Agent A->B C Solvent A->C D Temperature A->D E Stoichiometry A->E F Reaction Rate B->F G Selectivity (Mono vs. Poly) B->G C->F C->G H Regioselectivity (ortho vs. para) C->H D->F D->G E->G

References

Navigating the Selective Bromination of Phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the electrophilic bromination of phenol (B47542), with a specific focus on maximizing the selectivity for 4-bromophenol through the strategic use of Lewis acid catalysts and other methodologies. Here, you will find detailed troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for this compound challenging?

A1: The primary challenge in the bromination of phenol stems from the powerful activating nature of the hydroxyl (-OH) group. This group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions.[1][2][3] Without careful control of reaction conditions, this high reactivity leads to polysubstitution, often resulting in the formation of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) as unwanted byproducts.[1][4]

Q2: Is a Lewis acid catalyst always necessary for the bromination of phenol?

A2: No, a Lewis acid catalyst is not always required for phenol bromination. Due to the highly activated nature of the phenol ring, halogenation can proceed even in the absence of a traditional Lewis acid like AlBr₃ or FeBr₃.[2][3][5] In fact, using highly reactive brominating agents like bromine water can lead to the formation of a 2,4,6-tribromophenol precipitate without any catalyst.[2] The key to achieving high selectivity often lies in moderating the reactivity of the system through other means.

Q3: How can a Lewis acid catalyst improve this compound selectivity?

A3: While not always necessary for phenol itself, a Lewis acid's role in electrophilic aromatic substitution is to polarize the halogen-halogen bond, creating a more potent electrophile (e.g., Br⁺).[6] In the context of improving this compound selectivity, a mild Lewis acid or a heterogeneous acid catalyst like a zeolite can help control the generation of the electrophile, preventing the runaway reactions that lead to polysubstitution. For instance, solid acid catalysts like HZSM-5 zeolite have been shown to provide high yields and regioselectivity for para-bromophenol when used with milder brominating agents like N-bromosuccinimide (NBS).[7]

Q4: What are the most critical factors for maximizing para-selectivity over ortho-selectivity?

A4: The primary factors influencing para-selectivity are:

  • Solvent Choice: Non-polar solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄) are crucial.[1][4][8] They do not effectively solvate the bromine molecule, leading to a less reactive electrophile and favoring the sterically less hindered para position.[4][8] In contrast, polar solvents like water enhance bromine's reactivity, leading to polysubstitution.[1][9]

  • Temperature: Running the reaction at low temperatures (e.g., 0°C or below) is essential to slow down the reaction rate, which provides better control over mono-substitution and favors the para product.[1]

  • Steric Hindrance: The para-position is generally favored due to reduced steric clash with the hydroxyl group compared to the ortho-positions.[8] This effect can be enhanced by using sterically bulky brominating agents.

Q5: What are the advantages of using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂)?

A5: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine.[4] It provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and the formation of polybrominated side products.[4][10] This controlled reactivity makes it an excellent choice for achieving high yields of monobrominated phenols.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Symptom(s) Potential Cause(s) Suggested Solution(s)
Low Yield / Polysubstitution Multiple spots on TLC; GC-MS analysis shows significant peaks for di- and tri-brominated phenols. Formation of a white precipitate (likely 2,4,6-tribromophenol).1. Brominating agent is too reactive (e.g., Bromine water).[1][4] 2. Reaction temperature is too high.[1] 3. Solvent is too polar (e.g., water, acetic acid).[4][9] 4. Incorrect stoichiometry (excess brominating agent).[4]1. Switch to a milder brominating agent : Use N-bromosuccinimide (NBS) or N-bromosacharin (NBSac).[4][7] 2. Lower the reaction temperature : Conduct the reaction at 0°C or as low as -30°C.[1] 3. Use a non-polar solvent : Switch to carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or tetrahydrofuran (B95107) (THF).[1][7] 4. Control stoichiometry : Use a 1:1 molar ratio or slightly less of the brominating agent to phenol.[4]
Poor Regioselectivity (Mixture of Ortho and Para Isomers) Product analysis (NMR, GC-MS) shows a significant percentage of the ortho-bromophenol isomer.1. Reaction conditions are not optimized for para-direction. 2. Solvent polarity is intermediate, allowing for competitive ortho-attack.1. Emphasize non-polar solvent : Ensure the use of a non-polar solvent like carbon disulfide (CS₂) which strongly favors para-substitution.[1][11] 2. Utilize a heterogeneous catalyst : Employing a catalyst like HZSM-5 zeolite can enhance para-selectivity significantly.[7] 3. Maintain low temperature : Low temperatures enhance the kinetic preference for the sterically less hindered para product.[1]
No Reaction or Very Slow Conversion TLC or GC-MS analysis shows a large amount of unreacted phenol even after extended reaction time.1. Brominating agent is not sufficiently activated. 2. Reaction temperature is too low for the chosen reagent/catalyst system. 3. Catalyst (if used) is inactive.1. Consider a catalyst : If using a very mild brominating agent, a catalytic amount of a solid acid (e.g., HZSM-5) or a mild Lewis acid may be required to initiate the reaction.[7] 2. Slightly increase temperature : Cautiously raise the temperature (e.g., from -30°C to 0°C or room temperature) and monitor the reaction progress. 3. Activate catalyst : Ensure the catalyst is properly prepared and activated as per literature procedures.

Quantitative Data Summary

The following tables summarize yields and selectivity achieved under different experimental conditions for the synthesis of p-bromophenol.

Table 1: Catalyst and Brominating Agent Effect on this compound Synthesis

CatalystBrominating AgentSolventConversionYield of this compoundSelectivity (para)Reference
HZSM-5N-Bromosacharin (NBSac)THF95%90%High[7]
HZSM-5N-Bromosacharin (NBSac)DichloromethaneLower40-50%Lower (ortho and di-bromo products observed)[7]
NoneBromine (Br₂)Carbon Disulfide (CS₂)High80–84%High (o-bromo and 2,4-dibromo are main byproducts)[11]

Experimental Protocols

Protocol 1: High Para-Selectivity Bromination using Br₂ in a Non-Polar Solvent

This protocol is adapted from a high-yield preparation of p-bromophenol.[1][11]

  • Reaction Setup : In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1000 g of phenol in 1 liter of carbon disulfide (CS₂). Attach a calcium chloride tube to the condenser outlet to protect from moisture.

  • Cooling : Cool the reaction mixture to below 5°C using a salt and ice bath.

  • Prepare Bromine Solution : In the dropping funnel, place 1702 g (546 ml) of bromine dissolved in 500 cc of carbon disulfide.

  • Slow Addition : Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, maintaining the temperature below 5°C.

  • Reaction Completion & Work-up : Once the addition is complete, allow the reaction to proceed until the color of bromine dissipates.

  • Solvent Removal : Rearrange the condenser for distillation and carefully distill off the carbon disulfide.

  • Purification : The residual liquid is then distilled under reduced pressure using a fractionating column to yield p-bromophenol (boiling point 145–150°C / 25–30 mm). The expected yield is 80-84%.[11]

Protocol 2: Selective Para-Bromination using a Solid Acid Catalyst

This protocol describes a general method for achieving high para-selectivity using a zeolite catalyst.[7]

  • Catalyst Preparation : Activate the HZSM-5 zeolite catalyst according to standard procedures (e.g., calcination).

  • Reaction Setup : To a mixture of phenol (0.5 mmol) and activated HZSM-5 catalyst (0.005-0.007 g) in tetrahydrofuran (THF, 5 ml) in a round-bottom flask, add N-bromosacharin (NBSac) (0.5 mmol).

  • Reaction : Stir the mixture in an ice bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC). The reaction is typically complete within 10 minutes.

  • Work-up : Upon completion, filter the reaction mixture to remove the catalyst. The zeolite catalyst can be washed, reactivated, and reused.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica (B1680970) gel (eluent: n-hexane:EtOAc 4:1) to obtain pure this compound. This method reports a 95% conversion with a 90% yield of the para-isomer.[7]

Visualizations

Experimental_Workflow_Para_Bromination Workflow for High Para-Selectivity Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in non-polar solvent (CS₂) B Cool mixture to < 5°C A->B D Add Bromine solution dropwise over 2 hours B->D C Prepare Bromine solution in CS₂ C->D E Monitor reaction (disappearance of Br₂ color) D->E F Distill off CS₂ solvent E->F G Vacuum distill crude product F->G H Collect this compound (145-150°C @ 25-30 mm) G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Selectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low yield of this compound & Polysubstitution Cause1 Reactive Brominating Agent (e.g., Bromine Water) Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Polar Solvent (e.g., H₂O, Acetic Acid) Problem->Cause3 Sol1 Use Milder Agent (NBS, NBSac) Cause1->Sol1 Address with Sol2 Lower Temperature (e.g., 0°C) Cause2->Sol2 Address with Sol3 Use Non-Polar Solvent (CS₂, CH₂Cl₂) Cause3->Sol3 Address with

Caption: Troubleshooting flowchart for bromination side reactions.

References

Technical Support Center: Troubleshooting Polybromination in Phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the polybromination of phenols. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my phenol (B47542) bromination resulting in a mixture of polybrominated products instead of the desired monobrominated product?

Polysubstitution is a common challenge in phenol bromination due to the strong activating nature of the hydroxyl (-OH) group. This group increases the electron density of the aromatic ring, making it highly susceptible to repeated electrophilic attack by bromine.[1][2][3] When highly reactive brominating agents like bromine water are used, multiple bromine atoms can readily attach to the ortho and para positions, leading to di- and tri-brominated phenols, such as 2,4,6-tribromophenol (B41969).[2]

Q2: How does the choice of solvent impact the degree of bromination?

The solvent plays a critical role in controlling polybromination.[1][2]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can facilitate the ionization of the bromine molecule, creating a more potent electrophile (Br+).[1] This heightened reactivity often leads to the rapid and uncontrolled formation of polybrominated products, such as the characteristic white precipitate of 2,4,6-tribromophenol when using bromine water.[1][4][5][6] In aqueous media, phenol can also partially ionize to the more reactive phenoxide ion, further promoting polysubstitution.[7]

  • Non-polar Aprotic Solvents (e.g., carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄)): These solvents do not solvate the bromine molecule as effectively, resulting in a less reactive electrophile.[1][2] This allows for greater control over the reaction, favoring the formation of monobrominated phenols.[1]

Q3: What is the advantage of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine.[1][2] It provides a slow, controlled release of bromine, which helps to prevent over-bromination and the formation of polybrominated side products.[1] Reactions with NBS can often be conducted under milder conditions and can be fine-tuned to favor specific isomers.[1]

Q4: How can I control the regioselectivity between ortho- and para-bromination?

The hydroxyl group of phenol is an ortho-, para-director.[2] Achieving high regioselectivity can be challenging, but several factors can be manipulated:

  • Steric Hindrance: The para-position is generally favored due to less steric hindrance from the bulky hydroxyl group.[1]

  • Solvent: Using a non-polar solvent can enhance para-selectivity.[2]

  • Temperature: Lowering the reaction temperature can improve selectivity.[2]

  • Catalysts and Reagents: The use of specific catalysts can direct the substitution. For instance, combining NBS with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol (B129727) has been shown to favor ortho-bromination of para-substituted phenols.[8][9] Conversely, employing sterically bulky reagents can increase para-selectivity.[1]

Q5: I'm observing colored impurities in my product. What are they and how can I remove them?

The formation of colored impurities, often described as "tarry" byproducts, can be due to the oxidation of phenol, which is prone to oxidation under certain conditions.[1][2] To mitigate this:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

  • Purification: After the reaction, washing the product with a reducing agent solution, like sodium bisulfite, can help remove excess bromine and some colored impurities.[2] Recrystallization or column chromatography are also effective purification methods.[2]

Troubleshooting Guides

Problem 1: Excessive Polybromination Detected
  • Symptoms:

    • GC-MS or TLC analysis shows significant amounts of di-, tri-, or higher brominated phenols.

    • Low yield of the desired monobrominated product.

    • Formation of a white precipitate (likely 2,4,6-tribromophenol) during the reaction or work-up.[1][6]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of a polar protic solvent (e.g., water, ethanol) [1][2]Switch to a non-polar aprotic solvent like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1][2]
High reaction temperature [2]Lower the reaction temperature. For some protocols, temperatures as low as 0°C or -30°C are recommended to improve selectivity.[2]
Highly reactive brominating agent (e.g., bromine water) [2]Use a milder brominating agent such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃).[2][10]
Incorrect stoichiometry Use one equivalent or slightly less of the brominating agent relative to the phenol.[1]
Problem 2: Poor Regioselectivity (Undesired ortho/para Ratio)
  • Symptoms:

    • Formation of a mixture of ortho- and para-bromophenol with a low yield of the desired isomer.

  • Possible Causes & Solutions:

Desired ProductRecommended Approach
Para-bromophenol (Major Product) The para-position is generally sterically favored.[1] To enhance para-selectivity, use a non-polar solvent and consider sterically bulky brominating agents.[2] A system of HBr with a sterically hindered sulfoxide (B87167) has demonstrated high para-selectivity.[2]
Ortho-bromophenol (Major Product) For para-substituted phenols, selective ortho-bromination can be achieved using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent such as methanol.[8][9]

Experimental Protocols

Protocol 1: Selective Monobromination of Phenol using a Non-Polar Solvent

This protocol is designed to favor the formation of monobrominated products by controlling the reactivity of bromine.

  • Dissolve Phenol: In a round-bottom flask, dissolve the phenol in a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Cool the Mixture: Cool the reaction mixture to a low temperature (e.g., 0°C) using an ice bath. Low temperatures help to control the reaction rate and improve selectivity.[4][5]

  • Prepare Bromine Solution: In a dropping funnel, prepare a solution of one equivalent of bromine in the same non-polar solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over a period of time while maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench any remaining bromine with a solution of sodium bisulfite. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the ortho- and para-isomers from any unreacted starting material and polybrominated byproducts.

Protocol 2: Selective ortho-Bromination of a p-Substituted Phenol using NBS

This method is effective for the selective monobromination at the ortho-position of phenols that have a substituent at the para-position.[8][9]

  • Dissolve Substrates: In a round-bottom flask, dissolve the p-substituted phenol (e.g., p-cresol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol %) in ACS-grade methanol.[1][8][9]

  • Prepare NBS Solution: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1 equivalent) in methanol. It is advisable to protect this solution from light.[1]

  • Controlled Addition: Add the NBS solution dropwise to the stirred phenol solution over approximately 20 minutes at room temperature.[1][9]

  • Stirring: After the addition is complete, continue to stir the reaction mixture for an additional 5-10 minutes.[1][9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent to isolate the desired mono-ortho-brominated product.[1]

Data Summary

Table 1: Influence of Solvent on Phenol Bromination

SolventTypeTypical Product(s)Observations
Water (H₂O)Polar Protic2,4,6-Tribromophenol[4][5][6]Rapid reaction, often with the formation of a white precipitate.[4][5][6]
Carbon Disulfide (CS₂)Non-polar AproticMixture of o-bromophenol and p-bromophenol[2][4][5]Slower, more controlled reaction favoring monobromination.[4][5]
Dichloromethane (CH₂Cl₂)Non-polar AproticMixture of o-bromophenol and p-bromophenol[2]Controlled reaction, good for achieving monobromination.

Visual Guides

Troubleshooting_Polybromination start Start: Polybromination Observed check_solvent Check Solvent Type start->check_solvent polar_solvent Polar Protic Solvent (e.g., Water, Ethanol) check_solvent->polar_solvent Is it polar? nonpolar_solvent Non-polar Solvent (e.g., CS2, CH2Cl2) check_solvent->nonpolar_solvent Is it non-polar? solution_solvent Action: Switch to Non-polar Aprotic Solvent polar_solvent->solution_solvent check_reagent Check Brominating Agent nonpolar_solvent->check_reagent solution_solvent->check_reagent br2_water Highly Reactive Agent (e.g., Bromine Water) check_reagent->br2_water Is it highly reactive? mild_reagent Milder Reagent (e.g., NBS) check_reagent->mild_reagent Is it mild? solution_reagent Action: Use Milder Reagent like NBS br2_water->solution_reagent check_temp Check Reaction Temperature mild_reagent->check_temp solution_reagent->check_temp high_temp High Temperature check_temp->high_temp Is it high? low_temp Low Temperature check_temp->low_temp Is it low? solution_temp Action: Lower Reaction Temperature (e.g., 0°C) high_temp->solution_temp end_optimization Monobromination Optimized low_temp->end_optimization solution_temp->end_optimization

Caption: Troubleshooting workflow for excessive polybromination.

Regioselectivity_Control start Goal: Control Regioselectivity (ortho vs. para) para_path To Favor PARA-substitution start->para_path ortho_path To Favor ORTHO-substitution (on p-substituted phenols) start->ortho_path para_action1 Use Non-polar Solvent (e.g., CS2, CH2Cl2) para_path->para_action1 ortho_action1 Use NBS as Brominating Agent ortho_path->ortho_action1 para_action2 Lower Reaction Temperature para_action1->para_action2 para_action3 Use Sterically Bulky Brominating Agents para_action2->para_action3 para_product Major Product: p-Bromophenol para_action3->para_product ortho_action2 Add Catalytic p-TsOH ortho_action1->ortho_action2 ortho_action3 Use Polar Protic Solvent (e.g., Methanol) ortho_action2->ortho_action3 ortho_product Major Product: o-Bromophenol Derivative ortho_action3->ortho_product

Caption: Decision path for controlling ortho vs. para regioselectivity.

References

Removal of colored impurities from 4-Bromophenol product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of colored impurities from 4-Bromophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in this compound?

A1: Colored impurities in this compound typically arise from two main sources:

  • Oxidation: Phenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This process can form highly colored quinone-type structures.

  • Side-products from synthesis: During the bromination of phenol, over-bromination can occur, leading to the formation of di- and tri-brominated phenols.[1] These poly-brominated species can contribute to the product's discoloration. Inadequate temperature control during synthesis can also lead to the formation of undesired isomers and other byproducts.

Q2: My this compound product is off-color. What is the first purification step I should try?

A2: For solid this compound with slight discoloration, recrystallization is often the most effective and straightforward initial purification method. It is efficient at removing small amounts of impurities and can significantly improve the color and purity of the final product.

Q3: When is it appropriate to use activated carbon for decolorization?

A3: Activated carbon is particularly useful when the this compound product is significantly colored.[2] It is highly effective at adsorbing large, conjugated molecules that are often responsible for color.[3] However, it should be used judiciously as excessive use can lead to a loss of the desired product.[3]

Q4: I am struggling to separate this compound from its isomers by recrystallization. What other technique can I use?

A4: If recrystallization fails to separate isomers or other closely related impurities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of highly pure this compound.[4]

Q5: Can I use distillation to purify this compound?

A5: Yes, distillation under reduced pressure (vacuum distillation) is a viable method for purifying this compound, especially for removing non-volatile impurities.[5][6] Since this compound is a solid at room temperature, this technique would involve purifying the molten compound. It is particularly advantageous for compounds that are thermally sensitive and might decompose at their atmospheric boiling point.[7]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of this compound, or the solution is too concentrated.[8]Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent system with a lower boiling point.[9]
Poor or no crystal formation upon cooling. The solution is not saturated (too much solvent was used), or nucleation is not initiated.[10]Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[8][10]
Low recovery yield. Too much solvent was used, causing a significant amount of product to remain in the mother liquor.[9] The crystals were washed with too much cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required for complete dissolution. Minimize the volume of cold solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated before hot filtration.[10]
Product is still colored after recrystallization. The chosen solvent is not effective at excluding the colored impurity. The impurity has very similar solubility properties to this compound.Perform a second recrystallization using a different solvent system. Consider a pre-treatment with a small amount of activated carbon before recrystallization.[11]
Activated Carbon Treatment Issues
Symptom Possible Cause Suggested Solution
Solution remains colored after treatment. Insufficient amount of activated carbon was used.[12] Insufficient contact time. The colored impurity is not readily adsorbed by activated carbon.Increase the amount of activated carbon in small increments. Increase the stirring/reflux time. Consider an alternative purification method like column chromatography.
Significantly reduced product yield. Excessive amount of activated carbon was used, leading to co-adsorption of this compound.[3]Reduce the amount of activated carbon used. A general starting point is 1-2% by weight relative to the this compound.
Fine carbon particles pass through the filter paper. The filter paper has too large a pore size.Use a finer filter paper or a pad of celite on top of the filter paper to aid in the removal of fine carbon particles.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of this compound from impurities. The mobile phase (eluent) is not optimized.[13] The column was overloaded with the crude product.Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation. Reduce the amount of crude material loaded onto the column.[14]
This compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, this would mean increasing the percentage of ethyl acetate.[14]
Streaking of the compound on the column. The compound is interacting too strongly with the acidic silica (B1680970) gel. The sample was not loaded in a concentrated band.Add a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (1-3%) to the eluent to reduce strong interactions.[14] Ensure the sample is loaded onto the column in a minimal volume of solvent.[4]

Experimental Protocols

Recrystallization of this compound

This protocol is designed for the purification of solid this compound with minor colored impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. An ideal solvent will dissolve the crude this compound when hot but not when cold. A common solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Activated Carbon Treatment for Decolorization

This protocol is for removing significant colored impurities from a this compound solution.

Materials:

  • Crude this compound solution (dissolved in a suitable solvent like ethanol)

  • Activated carbon (powdered)

  • Erlenmeyer flask with a reflux condenser

  • Heating mantle or hot plate

  • Filter paper and funnel (or a pad of celite)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Activated Carbon: To the solution, add a small amount of powdered activated carbon (typically 1-5% by weight of the this compound).

  • Heating: Gently heat the mixture to reflux for 15-30 minutes with stirring.[2]

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a pad of celite to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product.

  • Product Isolation: The decolorized filtrate can then be used for subsequent steps like recrystallization or solvent evaporation to obtain the purified this compound.

Column Chromatography Purification

This protocol is for the separation of this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for this compound is often a good target.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.[4]

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution).[16] For example, start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The effectiveness of purification methods can be quantified by analyzing the purity of the this compound before and after treatment. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[17][18]

Table 1: Representative HPLC Purity Analysis of this compound

Purification Step Purity of this compound (%) Appearance
Crude Product95.2%Light brown solid
After Recrystallization99.1%Off-white crystals
After Activated Carbon & Recrystallization99.5%White crystals
After Column Chromatography>99.8%White crystalline solid

Note: The purity values presented are for illustrative purposes and can vary depending on the nature and amount of impurities in the starting material.

Visualizations

Troubleshooting_Workflow start Crude this compound with Colored Impurity recrystallization Attempt Recrystallization start->recrystallization is_pure Is Product Colorless and Pure? recrystallization->is_pure activated_carbon Treat with Activated Carbon is_pure->activated_carbon No, significant color remains column_chromatography Perform Column Chromatography is_pure->column_chromatography No, impurities remain end_pure Pure this compound is_pure->end_pure Yes activated_carbon->recrystallization Follow with Recrystallization column_chromatography->is_pure Analyze Fractions end_impure Re-evaluate Purification Strategy column_chromatography->end_impure Poor Separation

Caption: A logical workflow for troubleshooting the removal of colored impurities from this compound.

Recrystallization_Troubleshooting start Recrystallization Attempted oiling_out Did the product 'oil out'? start->oiling_out no_crystals Did crystals form? oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent. Cool slowly. oiling_out->reheat_add_solvent Yes low_yield Is the yield acceptable? no_crystals->low_yield Yes scratch_seed Scratch flask or add seed crystal. Concentrate solution if necessary. no_crystals->scratch_seed No success Successful Recrystallization low_yield->success Yes check_solvent_volume Review amount of solvent used. Ensure slow cooling. low_yield->check_solvent_volume No reheat_add_solvent->no_crystals scratch_seed->low_yield

Caption: Decision tree for troubleshooting common issues during the recrystallization of this compound.

References

Improving the yield of 4-Bromophenol in laboratory synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromophenol in laboratory synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing direct solutions to improve experimental outcomes.

Q1: Why is my yield of this compound low?

A1: Low yields of this compound can stem from several factors, including suboptimal reaction conditions, reagent quality, and purification methods. Key areas to investigate are:

  • Reaction Temperature: The temperature significantly impacts the selectivity and yield. For the bromination of phenol (B47542) with bromine in carbon disulfide, maintaining a low temperature is crucial. For instance, at -30°C, the yield of this compound can be as high as 97%, whereas at +30°C, the yield drops to 82%.

  • Polybromination: The high reactivity of the phenol ring can lead to the formation of di- and tri-brominated phenols, consuming the starting material and reducing the yield of the desired mono-brominated product.[1]

  • Formation of ortho-isomer: The hydroxyl group of phenol directs substitution to both the ortho and para positions. Formation of the o-bromophenol isomer is a common side reaction that reduces the yield of the desired p-bromophenol.[2]

  • Impure Reagents: The purity of phenol and the brominating agent is critical. Impurities can interfere with the reaction and lead to the formation of side products.

  • Loss during Workup and Purification: Significant product loss can occur during extraction and purification steps like distillation or recrystallization.[3]

Q2: How can I minimize the formation of polybrominated byproducts like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol?

A2: The formation of polybrominated phenols is a common issue due to the highly activating nature of the hydroxyl group. To favor mono-bromination, consider the following strategies:

  • Choice of Solvent: Using a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can moderate the reactivity of the bromine and reduce the extent of polybromination compared to polar solvents like water.[2][4]

  • Controlled Stoichiometry: Use a 1:1 molar ratio of phenol to the brominating agent. A slight excess of the brominating agent may be used to ensure complete conversion of the phenol, but a large excess will promote polybromination.

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., below 5°C) decreases the reaction rate and allows for better control over the substitution, thereby reducing the formation of multiple substitution products.[5]

  • Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) as the brominating agent. NBS is a solid and can be easier to handle than liquid bromine, often offering better control and selectivity for mono-bromination under the right conditions.[6]

Q3: How can I improve the selectivity for this compound over o-Bromophenol?

A3: Achieving high para-selectivity is a key challenge in this synthesis. The following factors can be manipulated to favor the formation of the para isomer:

  • Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are adjacent to the bulky hydroxyl group. This inherent steric factor favors para substitution.[2]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide are known to favor the formation of the p-bromophenol.[2][4]

  • Temperature Control: Low temperatures, as mentioned for controlling polybromination, also tend to enhance the selectivity for the thermodynamically more stable para isomer.

Q4: My final product is an oil or a discolored solid. How can I improve its purity and appearance?

A4: An oily or discolored product indicates the presence of impurities. Common impurities include the o-bromophenol isomer (which has a lower melting point), polybrominated phenols, and oxidation byproducts.

  • Purification Method:

    • Distillation: Fractional distillation under reduced pressure is an effective method for separating p-bromophenol from the lower-boiling o-bromophenol and higher-boiling di-brominated byproducts.[5]

    • Recrystallization: This is a highly effective technique for purifying solid organic compounds. A suitable solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of phenols include ethanol (B145695), methanol, or a mixture of ethanol and water.[7] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[8]

  • Decolorization: If the product is colored, this may be due to trace impurities or oxidation. Adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The direct bromination of phenol using elemental bromine (Br₂) is a widely used method. The reaction is typically carried out in a non-polar solvent like carbon disulfide (CS₂) at low temperatures to control the reactivity and improve selectivity for the para product.[5]

Q2: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine?

A2: NBS offers several advantages over liquid bromine:

  • Ease of Handling: NBS is a solid, which makes it easier and safer to weigh and handle compared to corrosive and volatile liquid bromine.

  • Controlled Bromination: NBS can provide a slow and constant concentration of bromine in the reaction mixture, which can help to prevent polybromination and improve selectivity.[6]

  • Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in the bromination of phenol.

  • Polar Solvents (e.g., water, acetic acid): These solvents can enhance the electrophilicity of bromine, leading to a very fast and often uncontrollable reaction that typically yields 2,4,6-tribromophenol.[1]

  • Non-Polar Solvents (e.g., carbon disulfide, dichloromethane): These solvents do not significantly polarize the bromine molecule, resulting in a less reactive electrophile. This allows for better control over the reaction, favoring mono-bromination and increasing the yield of this compound.[2][4]

Q4: What safety precautions should be taken during the synthesis of this compound?

A4: Both phenol and bromine are hazardous materials and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving phenol and bromine should be conducted in a well-ventilated fume hood.

  • Handling Bromine: Bromine is highly corrosive and toxic. Use a syringe or a dropping funnel for its addition and have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound via Bromination of Phenol with Br₂ in CS₂

Temperature (°C)Yield of this compound (%)Reference
-3097
+3082
Below +580-84[5]

Table 2: Comparison of Brominating Agents for Phenol

Brominating AgentSolventTypical Product(s)Key AdvantagesReference
Bromine (Br₂)Carbon Disulfide (CS₂)Mixture of o- and p-bromophenol (major)High yield of p-isomer at low temp.[4][5]
Bromine Water (Br₂/H₂O)Water2,4,6-TribromophenolRapid reaction[1]
N-Bromosuccinimide (NBS)Acetonitrile (B52724)/THFp-Bromophenol (regioselective)Milder conditions, easier handling[9]
NBS with p-TsOHMethanolo-Bromophenol (if para is blocked)High ortho-selectivity[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Carbon Disulfide

This protocol is adapted from Organic Syntheses and is known for providing a high yield of p-bromophenol.[5]

  • Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide. Attach a calcium chloride tube to the top of the condenser and lead a tube from it to a beaker with ice water to absorb the evolved hydrogen bromide.

  • Bromine Addition: In the separatory funnel, place 1702 g (10.7 moles) of bromine dissolved in 500 mL of carbon disulfide. Cool the reaction flask to below 5°C using a salt and ice mixture.

  • Reaction: Start stirring and add the bromine solution dropwise over approximately two hours, maintaining the temperature below 5°C.

  • Workup: After the addition is complete, disconnect the cooling bath and arrange the apparatus for distillation. Distill off the carbon disulfide.

  • Purification: The residual liquid is then distilled under reduced pressure (145-150°C at 25-30 mm Hg) using a fractionating column to yield 1475–1550 g (80–84%) of p-bromophenol. The product solidifies upon cooling.

Protocol 2: General Procedure for Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline for using NBS for mono-bromination, which can favor para-substitution in the absence of specific ortho-directing catalysts.

  • Setup: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent such as acetonitrile or THF.

  • NBS Addition: Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature or a slightly reduced temperature (e.g., 0-5°C) to control the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove succinimide.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Phenol in Solvent (e.g., CS2) cool Cool Reaction Mixture (e.g., <5°C) start->cool add_br2 Slowly Add Brominating Agent cool->add_br2 prep_br2 Prepare Brominating Agent (e.g., Br2 in CS2 or NBS) prep_br2->add_br2 react Stir and Monitor (e.g., by TLC) add_br2->react quench Quench Reaction (if necessary) react->quench extract Solvent Removal / Extraction quench->extract purify Purify Crude Product (Distillation or Recrystallization) extract->purify analyze Characterize Product (e.g., MP, NMR) purify->analyze

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield of this compound cluster_issues Potential Issues cluster_solutions Solutions start Low Yield of This compound polybromination High Polybromination? start->polybromination Check Byproducts ortho_isomer High o-Isomer Content? polybromination->ortho_isomer No sol_poly - Use non-polar solvent (CS2) - Lower reaction temperature (<5°C) - Use 1:1 stoichiometry - Consider milder reagent (NBS) polybromination->sol_poly Yes poor_recovery Poor Recovery? ortho_isomer->poor_recovery No sol_ortho - Use non-polar solvent (CS2) - Ensure low temperature - Steric factors favor para ortho_isomer->sol_ortho Yes sol_recovery - Optimize distillation (vacuum) - Refine recrystallization technique (solvent choice, slow cooling) poor_recovery->sol_recovery Yes end Improved Yield sol_poly->end sol_ortho->end sol_recovery->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 4-Bromophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 4-Bromophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower yield than the expected 80-95%. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent stoichiometry.

    • Potential Causes:

      • Suboptimal Temperature: The reaction temperature critically influences the yield. At higher temperatures, the formation of byproducts increases, while very low temperatures can slow the reaction rate and lead to incomplete conversion of phenol (B47542).[1][2]

      • Incorrect Stoichiometry: An excess of bromine can lead to the formation of polybrominated byproducts, consuming the desired product.[3] Conversely, insufficient bromine will result in unreacted phenol.

      • Inefficient Mixing: In large-scale reactions, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.

      • Moisture Contamination: The presence of water can affect the reactivity of the brominating agent and the overall reaction pathway.

    • Solutions:

      • Strict Temperature Control: Maintain a low reaction temperature. For the bromination of phenol with bromine in carbon disulfide, yields of 97% are reported at -30°C, which drop to 82% at +30°C.[4] A temperature range of below +5°C is highly recommended.[1][2]

      • Precise Reagent Addition: Use a slight molar excess of phenol or a 1:1 to 1:1.05 molar ratio of phenol to bromine.[1] Add the bromine solution dropwise and slowly to the phenol solution to maintain control over the reaction exotherm and prevent localized high concentrations of bromine.[2][3]

      • Ensure Adequate Agitation: Use appropriate stirring equipment (e.g., mechanical stirrer) to ensure the reaction mixture is homogeneous throughout the process, especially during the addition of bromine.[3]

      • Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize moisture.

Issue 2: High Levels of Impurities (Isomeric & Polybrominated)

  • Question: Our final product is contaminated with significant amounts of o-bromophenol and 2,4-dibromophenol. How can we improve the selectivity for the para-isomer?

  • Answer: The formation of ortho and polybrominated isomers is a common challenge due to the high reactivity of the phenol ring.[1][3] Selectivity is primarily controlled by the choice of solvent and reaction temperature.

    • Potential Causes:

      • High Reaction Temperature: Higher temperatures favor the formation of the ortho-isomer and provide the activation energy for further bromination to di- and tri-substituted products.[1][3]

      • Polar Protic Solvents: Solvents like water or alcohols can enhance the reactivity of the brominating agent, leading to over-bromination and the formation of a white precipitate, likely 2,4,6-tribromophenol.[3]

      • Highly Reactive Brominating Agent: Using highly reactive bromine sources, such as bromine water, can make the reaction difficult to control.[3]

    • Solutions:

      • Lower the Reaction Temperature: Cooling the reaction mixture to between -30°C and 5°C significantly favors para-substitution.[1][3][4]

      • Use Non-Polar Solvents: Performing the reaction in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) is crucial for achieving high para-selectivity.[3]

      • Select Milder Brominating Agents: While elemental bromine is common, consider using N-bromosuccinimide (NBS) for a milder, more controlled reaction, which can reduce the formation of polybrominated species.[3][4]

      • Control Stoichiometry: Use only one equivalent of the brominating agent to minimize the chance of multiple substitutions on the phenol ring.[3]

Issue 3: Product is an Oil or a Discolored Solid

  • Question: After purification, our this compound does not solidify completely and remains an oil, or it has a pinkish-brown color. What causes this and how can it be fixed?

  • Answer: An oily or discolored product typically indicates the presence of impurities, most commonly the o-bromophenol isomer, or degradation.

    • Potential Causes:

      • Isomeric Impurities: The presence of o-bromophenol, which has a lower melting point, can act as an impurity that causes freezing point depression, preventing the p-bromophenol from crystallizing properly.[2]

      • Degradation: Contact with incompatible materials like rubber or cork during distillation, or exposure to light and air, can cause the product to develop a pinkish hue.[2] Phenolic compounds are generally susceptible to oxidation, which can lead to discoloration.[5]

      • Residual Solvent or Reagents: Incomplete removal of solvents or starting materials can also result in an impure, oily product.

    • Solutions:

      • Improve Purification:

        • Fractional Distillation: Use a good fractionating column for vacuum distillation to effectively separate p-bromophenol (B.P. 145–150°C / 25–30 mm) from the lower-boiling o-bromophenol.[2]

        • Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.[4][6]

      • Prevent Degradation: Use all-glass apparatus for distillation to avoid contact with rubber or cork.[2] Store the purified product in a tightly closed container, protected from light, in a cool, dry place.[4][7]

      • Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety precautions when handling this compound and the reagents for its synthesis?

    • A1: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8] Bromine is highly corrosive and toxic. Carbon disulfide is highly flammable and toxic. Always work in a well-ventilated fume hood.[6] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] An emergency safety shower and eye wash station should be readily accessible.[6]

  • Q2: What is the recommended storage and disposal procedure for this compound?

    • A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[8][9] Dispose of this compound and any chemical waste according to local, state, and federal environmental regulations, typically as hazardous chemical waste.[4][7] Avoid releasing it into the environment as it can be harmful to aquatic life.[4]

  • Q3: Can this synthesis be performed without carbon disulfide due to its toxicity and flammability?

    • A3: Yes, while carbon disulfide is effective for achieving high para-selectivity, other non-polar solvents like dichloromethane (CH₂Cl₂) can be used as alternatives to mitigate some of the hazards associated with CS₂.[3] The key is to use a non-polar solvent to control the reactivity and selectivity of the bromination.

  • Q4: How can the progress of the reaction be monitored?

    • A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][10] On TLC, you can visualize the consumption of the phenol starting material and the appearance of the this compound product. GC-MS can provide a more quantitative analysis of the product-to-byproduct ratio.[10] The disappearance of the characteristic red-brown color of bromine can also serve as a visual indicator of reaction completion.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 106-41-2[4]
Molecular Formula C₆H₅BrO[4]
Molecular Weight 173.01 g/mol [4]
Appearance White to off-white/pinkish-brown crystalline solid[4][6]
Melting Point 63-67 °C[4][11]
Boiling Point 236-238 °C (at 760 mmHg)[4][12]
145-150 °C (at 25-30 mmHg)[2]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, glacial acetic acid[4][13]

Table 2: Influence of Reaction Conditions on Yield and Selectivity

Brominating AgentSolventTemperatureYield (para)Selectivity (p/o)Reference(s)
Bromine (Br₂)Carbon Disulfide (CS₂)-30 °C97%High[4]
Bromine (Br₂)Carbon Disulfide (CS₂)+30 °C82%Moderate[4]
Bromine (Br₂)Carbon Disulfide (CS₂)< 5 °C80-84%High[2][6][13]
KBr / TCCA¹1,2-Dichloroethane (B1671644)40 °C93%High (99% HPLC Purity)[10]
Bromine (Br₂)WaterAmbientLow (para)Low (Polybromination)[3]
CuBr₂ / HBr / AirAcetonitrile65 °C~61%²80% (para)[14]
¹ TCCA: Trichloroisocyanuric acid
² Calculated from 76.5% conversion with 80% selectivity.

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol in Carbon Disulfide

This protocol is adapted from established laboratory procedures for high-selectivity synthesis.[2][3]

  • Setup: In a 5-liter, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1000 g of phenol in 1 liter of carbon disulfide.

  • Cooling: Cool the reaction flask to a temperature between 0°C and 5°C using an ice-salt bath. For higher selectivity, a temperature of -30°C can be used.[3][4]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1702 g (546 ml) of bromine dissolved in 500 ml of carbon disulfide.

  • Slow Addition: Begin stirring the phenol solution and add the bromine solution dropwise from the funnel over approximately two hours. It is critical to maintain the internal reaction temperature below 5°C throughout the addition.[1][2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture until the red-brown color of bromine disappears, indicating its consumption.

  • Work-up & Solvent Removal: Rearrange the apparatus for distillation and carefully distill off the carbon disulfide. The hydrogen bromide gas evolved during the reaction can be absorbed in water.[2]

  • Purification: Transfer the residual liquid to a suitable Claisen flask and perform vacuum distillation using a fractionating column. Collect the fraction boiling at 145–150 °C / 25–30 mm Hg.[2] The resulting product should solidify upon cooling to a white crystalline mass.

Protocol 2: Synthesis using a KBr/TCCA System

This protocol provides an alternative method with a different brominating system.[10]

  • Setup: To a three-neck flask, add phenol (4.33g, 0.046mol), tetrabutylammonium (B224687) bromide (TBAB) (7.45g, 0.023mol), potassium bromide (KBr) (8.26g, 0.069mol), and 20mL of 1,2-dichloroethane.

  • Heating: Stir the mixture at 40°C.

  • Reagent Addition: Slowly add a solution of trichloroisocyanuric acid (TCCA) (17.80g, 0.060mol) dissolved in 40mL of 1,2-dichloroethane to the reaction mixture.

  • Reaction & Work-up: After the reaction is complete (monitor by TLC or GC-MS), wash the reaction mixture with water.

  • Isolation: Evaporate the organic solvent to obtain the crude product. This method has been reported to yield 7.40g (93%) of this compound with 99% purity by HPLC.[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Dissolve Phenol in CS2 B Cool to < 5°C A->B D Slow Dropwise Addition of Bromine B->D C Prepare Bromine in CS2 Solution C->D E Stir until Color Disappears D->E F Distill off CS2 E->F G Vacuum Fractional Distillation F->G H Collect Product (145-150°C @ 25-30mmHg) G->H I Final Product: This compound H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart Start Low Yield or Purity Issue Impurity High Impurity Levels? Start->Impurity Yield Low Yield? Impurity->Yield No Temp1 Check Temperature Impurity->Temp1 Yes Temp2 Check Temperature Yield->Temp2 Yes Solvent Check Solvent Temp1->Solvent FixTemp1 Lower Temp to < 5°C Temp1->FixTemp1 Stoich1 Check Stoichiometry Solvent->Stoich1 FixSolvent Use Non-Polar Solvent (CS2) Solvent->FixSolvent FixStoich1 Use 1 equivalent of Bromine Stoich1->FixStoich1 Stoich2 Check Stoichiometry Temp2->Stoich2 FixTemp2 Maintain Temp (e.g., < 5°C) Temp2->FixTemp2 Mixing Check Mixing Stoich2->Mixing FixStoich2 Ensure Correct Molar Ratios Stoich2->FixStoich2 FixMixing Ensure Adequate Agitation Mixing->FixMixing reaction_pathway cluster_conditions Reaction Conditions Phenol Phenol Br2 + Br2 p_Bromophenol This compound (Para - Desired) Br2->p_Bromophenol o_Bromophenol 2-Bromophenol (Ortho - Impurity) Br2->o_Bromophenol Temp Temperature Temp->p_Bromophenol Low Temp Favors Temp->o_Bromophenol High Temp Favors poly_Bromophenol 2,4-Dibromophenol (Polybrominated Impurity) Temp->poly_Bromophenol High Temp Favors Solvent Solvent Solvent->p_Bromophenol Non-Polar Solvent Favors p_Bromophenol->poly_Bromophenol + Br2 o_Bromophenol->poly_Bromophenol + Br2

References

Technical Support Center: 4-Bromophenol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Bromophenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a refrigerator at temperatures between 2°C to 8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture.[2] For enhanced protection, especially for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions of 2°C to 8°C in a sealed container, this compound can have a shelf life of up to 24 months.[1] However, it is crucial to monitor for any signs of degradation, especially if the container has been opened multiple times. For products without a specific expiration date provided by the manufacturer, a standard warranty of one year from the date of shipment is often applicable, with the recommendation for routine inspection by the user to ensure it performs as expected.

Q3: What are the visible signs of this compound degradation?

A3: A common visual indicator of this compound degradation is a change in color. While pure this compound is a white to off-white crystalline solid, it can develop a pinkish-brown hue upon degradation.[2] This is often due to oxidation, which can lead to the formation of colored quinone-type structures. Any noticeable change in color or odor should prompt a purity check before use.

Q4: What are the primary causes of this compound degradation during storage?

A4: The main factors contributing to the degradation of this compound during storage are exposure to light, air (oxygen), and elevated temperatures.[2] Phenolic compounds, in general, are susceptible to oxidation, and this process can be accelerated by these environmental factors. Incompatibility with certain materials can also lead to degradation; therefore, it should be stored away from strong oxidizing agents.

Q5: What type of container is best for storing this compound?

A5: this compound should be stored in a tightly closed container. For general laboratory use, amber glass bottles are suitable as they offer protection from light. For larger quantities or long-term storage, containers made of high-density polyethylene (B3416737) (HDPE) or stainless steel are also compatible options. It is important to ensure the container is dry and the seal is airtight to protect from moisture and air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Pinkish-Brown) Oxidation due to exposure to air and/or light.1. Verify the purity of the material using HPLC analysis before use. 2. If purity is compromised, consider purification by recrystallization or procure a new batch. 3. For future storage, transfer to a smaller, airtight amber glass vial and consider flushing with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Degradation of this compound leading to lower potency or the presence of interfering byproducts.1. Perform a purity check of the stored this compound using the provided HPLC protocol. 2. If impurities are detected, this may be the source of the inconsistency. 3. It is advisable to use a fresh, unopened batch of this compound to confirm if the issue persists.
Material Appears Clumped or Wet Absorption of moisture due to improper sealing or storage in a humid environment.1. Dry the material in a desiccator under vacuum. 2. Assess the purity of the dried material. 3. Ensure the container is tightly sealed and stored in a dry environment, preferably in a desiccator cabinet if available.

Degradation Pathway and Troubleshooting Workflow

The primary degradation pathway for this compound under typical storage conditions is oxidation. Exposure to light can also contribute to its degradation.

Potential Degradation Pathway of this compound This compound This compound Oxidation_Degradation Oxidation (Air/Light) This compound->Oxidation_Degradation Quinone-type_Structures Quinone-type Structures (Colored Impurities) Oxidation_Degradation->Quinone-type_Structures Other_Byproducts Other Oxidized Byproducts Oxidation_Degradation->Other_Byproducts

Caption: Potential degradation pathway of this compound.

Troubleshooting Workflow for this compound Stability Start Start Observe_Degradation Observe Signs of Degradation? (e.g., color change) Start->Observe_Degradation Assess_Purity Assess Purity via HPLC Observe_Degradation->Assess_Purity Yes Use_Material Use Material in Experiment Observe_Degradation->Use_Material No Purity_Acceptable Is Purity Acceptable? Assess_Purity->Purity_Acceptable Purity_Acceptable->Use_Material Yes Purify_or_Discard Purify (Recrystallize) or Procure New Batch Purity_Acceptable->Purify_or_Discard No End End Use_Material->End Review_Storage Review and Optimize Storage Conditions Purify_or_Discard->Review_Storage Review_Storage->End

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound and detecting the presence of degradation products.

1. Materials and Reagents:

  • This compound reference standard (high purity)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Methanol (B129727) (HPLC grade, for sample dissolution if necessary)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 282 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 100 µg/mL.

  • Test Sample: Prepare the this compound test sample in the same manner as the reference standard.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the reference standard solution and record the chromatogram.

  • Inject the test sample solution and record the chromatogram.

  • Calculate the purity of the test sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities or degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample to a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • For each stressed sample, dilute to a final concentration of approximately 100 µg/mL with the HPLC mobile phase.

  • Analyze the samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products. This will also demonstrate the ability of the HPLC method to separate the parent compound from its degradants.

References

Technical Support Center: Purification of 4-Bromophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromophenol using column chromatography techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂).[1][2] Due to the acidic nature of this compound, standard silica gel can sometimes cause streaking or decomposition of the compound.[3][4] In such cases, using deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina (B75360) is recommended.[2][4][5][6]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The selection of a suitable mobile phase is critical for good separation and is typically determined by thin-layer chromatography (TLC) prior to running the column.[7] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[8] For aromatic compounds like this compound, incorporating toluene (B28343) in the solvent system can improve separation due to π-π stacking interactions.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound on a TLC plate.[7][9]

Q3: My this compound is streaking on the silica gel column. What could be the cause and how can I fix it?

A3: Streaking of phenolic compounds like this compound on a silica gel column is a common issue. This is often due to the acidic nature of the silica surface interacting with the acidic proton of the phenol, leading to strong adsorption and slow, uneven elution.[4] To mitigate this, you can:

  • Deactivate the silica gel: This can be done by preparing a slurry of the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534).[10]

  • Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic or sensitive compounds.[2][6]

  • Add a modifier to the mobile phase: Including a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid in your eluent can sometimes improve peak shape.

Q4: What is "dry loading" and when should I use it for this compound purification?

A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[11] This method is particularly useful when your crude this compound sample is not very soluble in the initial, non-polar eluent of your chromatography.[11] Dry loading prevents the sample from precipitating at the top of the column and ensures a more uniform application, leading to better separation.

Q5: What is a typical silica gel to crude product ratio for good separation?

A5: As a general rule of thumb, a silica gel to crude product weight ratio of at least 50:1 is recommended for achieving good separation in flash column chromatography.[3] For difficult separations, this ratio may need to be increased.

Experimental Protocols

Method 1: Standard Silica Gel Flash Chromatography

This protocol outlines a general procedure for the purification of this compound using standard silica gel flash chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
  • Visualize the spots under a UV lamp (254 nm).
  • Adjust the solvent system until the Rf value of the this compound spot is between 0.2 and 0.35. This will be your starting eluent for the column.

2. Column Packing:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm) over the plug.
  • Prepare a slurry of silica gel (230-400 mesh) in your starting eluent.
  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
  • Allow the silica gel to settle, and let the excess solvent drain until it is just level with the top of the silica.
  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the starting eluent. Carefully pipette the solution onto the top of the column.
  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to force the mobile phase through the column.
  • Collect the eluate in fractions (e.g., in test tubes or vials).
  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Method 2: Deactivated Silica Gel for Improved Recovery

For instances where this compound shows significant tailing or decomposition on standard silica, a deactivated stationary phase is recommended.

1. Deactivation of Silica Gel:

  • Prepare your mobile phase as determined by TLC, but add 1-3% triethylamine.
  • Pack the column with silica gel as a slurry in this modified mobile phase.
  • Flush the packed column with one to two column volumes of the mobile phase containing triethylamine. This neutralizes the acidic sites on the silica.

2. Column Chromatography:

  • Proceed with sample loading, elution, and fraction collection as described in Method 1. You can choose to continue using the mobile phase with triethylamine or switch back to the original mobile phase after the deactivation step.

Quantitative Data Summary

The following table provides typical starting parameters for the column chromatography of this compound. These should be optimized for each specific crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)For acidic compounds, consider deactivated silica or neutral alumina.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 to 7:3)Adjust ratio to achieve an Rf of 0.2-0.35 for this compound.
Dichloromethane:Methanol (99:1 to 95:5)A more polar system for more polar impurities.
Toluene containing systemsCan improve separation of aromatic compounds.
Rf Value (Target) 0.2 - 0.35Optimal for good separation on a column.[7][9]
Silica to Crude Ratio 50:1 (w/w) or higherIncrease for more challenging separations.[3]
Expected Purity >95%Dependent on the impurity profile and optimization of the method.
Expected Yield 80-95%Can be lower if the compound is unstable on silica.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Improperly packed column.- Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to avoid channels or cracks.
Compound Stuck on Column - Eluent is not polar enough.- Compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent.- Test for compound stability on silica using a 2D TLC.[5] If unstable, use deactivated silica or alumina.[5]
Streaking/Tailing of Bands - Interaction of the phenolic group with acidic silica.- Sample is too concentrated.- Use deactivated silica gel or add a modifier (e.g., triethylamine) to the eluent.[4][10]- Dilute the sample before loading or use the dry loading method.
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the silica bed covered with solvent. If a crack appears, the column may need to be repacked.
Low Yield/Recovery - Compound decomposition on the column.- Incomplete elution.- Use a less acidic stationary phase or deactivated silica.[5]- After collecting the main product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound.

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent System Selection Pack 2. Column Packing (Silica or Alumina) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution with Optimized Mobile Phase Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Isolate 8. Solvent Removal Combine->Isolate Pure_Product Purified this compound Isolate->Pure_Product troubleshooting_flowchart cluster_solutions_sep Solutions for Poor Separation cluster_solutions_stuck Solutions for Stuck Compound cluster_solutions_streak Solutions for Streaking Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Stuck Compound Stuck? Start->Stuck Streaking Streaking/Tailing? Start->Streaking Solvent_Opt Optimize Solvent System via TLC Poor_Sep->Solvent_Opt Yes Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Yes Repack Repack Column Poor_Sep->Repack Yes Increase_Polarity Increase Eluent Polarity Stuck->Increase_Polarity Yes Check_Stability Check Stability (2D TLC) Stuck->Check_Stability Yes Deactivate Deactivate Silica Gel Streaking->Deactivate Yes Modifier Add Mobile Phase Modifier Streaking->Modifier Yes Dry_Load Use Dry Loading Streaking->Dry_Load Yes Change_Stationary Use Deactivated Silica or Alumina Check_Stability->Change_Stationary

References

Identifying and characterizing unexpected byproducts in 4-Bromophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in reactions involving this compound?

The most common unexpected byproducts depend on the specific reaction being performed. Key reactions and their typical byproducts include:

  • Bromination: Over-bromination can lead to the formation of 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969).[1][2][3] The isomeric byproduct, 2-bromophenol, can also be formed.[4]

  • Nitration: Common byproducts include positional isomers (ortho- and meta-nitrobromophenol), dinitrated and trinitrated products, and products of ipso-substitution where the bromine atom is replaced by a nitro group.[5] Oxidation of the starting material can also lead to the formation of tarry substances.[5]

  • Coupling Reactions (e.g., Suzuki-Miyaura): Side reactions can include homocoupling of the boronic acid or other coupling partners.[6] In cases where the starting material has multiple halogen substituents, reactions may occur at unintended positions.[6] Dehalogenation, where the bromine atom is removed, has also been observed as an unusual side reaction.[7]

  • Oxidative Degradation: In the presence of strong oxidizing agents, this compound can degrade into various smaller molecules, including 2,4-dibromophenol and non-aromatic products.[8]

Q2: How can I minimize the formation of polybrominated byproducts during the bromination of phenol (B47542) to produce this compound?

The formation of polybrominated products like 2,4,6-tribromophenol is a common issue due to the high reactivity of the phenol ring.[1] To favor monobromination at the para position, consider the following strategies:

  • Choice of Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of bromine water.[1]

  • Solvent Selection: Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) to reduce the ionizing power of the reaction medium, which disfavors multiple substitutions.[1][2][3]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -30 °C to 0 °C) to decrease the reaction rate and improve selectivity.[1][4]

  • Stoichiometry: Carefully control the stoichiometry to use only one equivalent of the brominating agent.[1]

Troubleshooting Guides

Issue 1: Low yield of desired mononitrated this compound and formation of multiple nitrated byproducts.

Possible Cause: Over-nitration due to harsh reaction conditions. The hydroxyl group of this compound is strongly activating, making the aromatic ring susceptible to multiple nitrations.[9][10]

Troubleshooting Steps:

  • Use a Milder Nitrating Agent: Instead of concentrated nitric acid, consider using dilute nitric acid or a combination of sodium nitrite (B80452) with a solid acid catalyst.[5]

  • Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and prevent over-nitration.[5]

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired product has formed.[5]

  • Protecting Group Strategy: For highly reactive substrates, consider protecting the hydroxyl group to moderate its activating effect. The protecting group can be removed after nitration.[5]

Issue 2: Presence of an unexpected product corresponding to the loss of the bromine substituent (ipso-substitution) during nitration.

Possible Cause: The nitro group (NO₂⁺) can attack the carbon atom bearing the bromine atom, leading to the expulsion of Br⁺.[5]

Troubleshooting Steps:

  • Modify Reaction Conditions: Altering the nitrating agent or solvent system may disfavor the ipso-substitution pathway.[5] Milder nitrating agents are generally less prone to causing this side reaction.[5]

  • Alternative Synthetic Route: If ipso-substitution is a persistent issue, consider an alternative synthetic strategy where the nitro group is introduced before the bromine atom.[5]

Issue 3: Formation of a dark, tarry substance in the reaction mixture.

Possible Cause: Oxidation of the phenol ring by the nitrating agent or other strong oxidants.[5]

Troubleshooting Steps:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1]

  • Purification: After the reaction, washing the product with a reducing agent solution, such as sodium bisulfite, can help remove some colored impurities.[1] Subsequent purification by column chromatography or recrystallization is often necessary.[1]

Data Presentation

Table 1: Common Byproducts in this compound Reactions and Mitigation Strategies

Reaction TypeCommon Unexpected ByproductsKey Factors Influencing FormationMitigation Strategies
Bromination 2,4-Dibromophenol, 2,4,6-Tribromophenol, 2-BromophenolBrominating agent, solvent, temperature, stoichiometryUse milder reagents (NBS), non-polar solvents (CS₂), low temperatures, and control stoichiometry.[1]
Nitration Positional isomers, Dinitro/Trinitro compounds, Ipso-substitution products, Oxidation products (tar)Nitrating agent strength, temperature, reaction timeUse milder nitrating agents, lower temperature, monitor reaction time closely, consider protecting groups.[5]
Coupling Homocoupling of reagents, DehalogenationCatalyst activity, reaction temperature, substrate purityUse fresh catalyst, optimize temperature, ensure high purity of starting materials.[6]
Oxidation 2,4-Dibromophenol, Non-aromatic fragmentsOxidizing agent strength, pH, temperatureControl reaction conditions carefully, especially pH and temperature.[8]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is adapted for a high yield of this compound.[1]

  • Dissolve Phenol: Dissolve 100 g of phenol in 100 mL of carbon disulfide in a flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Cool the Mixture: Cool the reaction mixture to -30 °C using a salt and ice bath.[1]

  • Prepare Bromine Solution: In the dropping funnel, place 170 g of bromine dissolved in an equal volume of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Work-up: Distill off the carbon disulfide. The residual liquid is then vacuum distilled to yield p-bromophenol.[1]

Protocol 2: Mononitration of p-Bromophenol

This is an example protocol and may require optimization.[5]

  • Mixing Reagents: In a mortar, vigorously grind a mixture of p-bromophenol (1 mmol), 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride (3.1 mmol), and sodium nitrite (1 mmol) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product can be isolated by extraction and purified by column chromatography.

Visualizations

Byproduct_Formation_Bromination This compound This compound 2,4-Dibromophenol 2,4-Dibromophenol This compound->2,4-Dibromophenol + Br2 Phenol Phenol Phenol->this compound + Br2 (controlled) 2,4,6-Tribromophenol 2,4,6-Tribromophenol Phenol->2,4,6-Tribromophenol + excess Br2 (harsh conditions) 2-Bromophenol 2-Bromophenol Phenol->2-Bromophenol + Br2 (minor product) 2,4-Dibromophenol->2,4,6-Tribromophenol + Br2

Caption: Formation of byproducts during the bromination of phenol.

Nitration_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation This compound This compound 4-Bromo-2-nitrophenol 4-Bromo-2-nitrophenol This compound->4-Bromo-2-nitrophenol + HNO3/H2SO4 Over-nitration Over-nitration This compound->Over-nitration Ipso-substitution Ipso-substitution This compound->Ipso-substitution Oxidation Oxidation This compound->Oxidation Dinitro-products Dinitro-products Over-nitration->Dinitro-products 4-Nitrophenol 4-Nitrophenol Ipso-substitution->4-Nitrophenol Tarry polymers Tarry polymers Oxidation->Tarry polymers

Caption: Potential byproduct pathways in the nitration of this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected identify Characterize Byproduct (NMR, GC-MS, etc.) start->identify reaction_type Identify Reaction Type (Bromination, Nitration, etc.) identify->reaction_type bromination Polybromination? reaction_type->bromination Bromination nitration Over-nitration or Ipso? reaction_type->nitration Nitration coupling Homocoupling? reaction_type->coupling Coupling adjust_brom Adjust Bromination Conditions: - Milder Reagent - Non-polar Solvent - Lower Temperature bromination->adjust_brom Yes end Desired Product Yield Improved bromination->end No adjust_nit Adjust Nitration Conditions: - Milder Reagent - Lower Temperature - Shorter Time nitration->adjust_nit Yes nitration->end No adjust_coup Adjust Coupling Conditions: - Fresh Catalyst - Optimize Temperature - Check Reagent Purity coupling->adjust_coup Yes coupling->end No adjust_brom->end adjust_nit->end adjust_coup->end

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Bromophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for cross-coupling reactions involving 4-bromophenol. Below are frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a this compound cross-coupling reaction?

A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and reasonable starting point for various cross-coupling reactions like Suzuki, Heck, and Sonogashira.[1][2] For some highly active catalyst systems, loadings as low as 0.2 mol% have been successful, while sterically hindered substrates might require slightly higher loadings to achieve a good yield in a reasonable timeframe.[1][3]

Q2: Will simply increasing the catalyst loading always improve a low-yield reaction?

A2: Not necessarily. While increasing catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations can lead to undesirable outcomes.[2] These can include an increase in side reactions like homocoupling, the formation of palladium black (a sign of catalyst decomposition), and complications in purifying the final product due to residual catalyst.[2] Before increasing the catalyst, it is crucial to evaluate other reaction parameters.[3]

Q3: My reaction mixture is turning black. What does this indicate and what should I do?

A3: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition.[2][4] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[2][4] To resolve this, ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.[4][5]

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand plays a critical role in stabilizing and activating the palladium catalyst.[6] The use of specialized, bulky, and electron-rich ligands, such as biarylphosphines (e.g., SPhos, XPhos), can significantly enhance catalyst activity.[3][7] This enhanced activity often allows for lower catalyst loadings, which can be more economical and reduce side reactions.[3]

Q5: What are the most common side reactions in this compound couplings, and how can catalyst loading influence them?

A5: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) and hydrodehalogenation (reduction of this compound).[1][8] High concentrations of the palladium catalyst can increase the rate of homocoupling.[8] Optimizing catalyst loading, often by incrementally reducing it, can help find a concentration that promotes the desired cross-coupling without significant side reactions.[8] For Sonogashira reactions, using a copper-free protocol can also mitigate alkyne homocoupling.[8]

Troubleshooting Guide

Issue: Low or No Product Yield

Q: My coupling reaction with this compound is resulting in low or no yield. What are the primary factors I should investigate?

A: A low or nonexistent yield is a common issue that requires a systematic evaluation of your reaction setup. The primary areas to investigate are catalyst activity, reaction conditions, and reagent quality.[5]

Troubleshooting Steps:

  • Verify Catalyst Activity: The palladium catalyst is central to the reaction's success.[5]

    • Is the catalyst active? The active Pd(0) species is sensitive to air and moisture and can be deactivated by oxidation.[4][5] Ensure you are using a fresh, properly stored catalyst.[5] Consider using modern, air- and moisture-stable precatalysts which are designed for reliable generation of the active catalytic species.[9]

    • Is the catalyst loading sufficient? If you started with a very low loading, it might be insufficient. Consider a systematic, incremental increase in catalyst loading (e.g., from 1 mol% to 3 mol%) to see if the reaction proceeds.[1][9]

  • Assess Reaction Conditions:

    • Is the atmosphere inert? Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid catalyst deactivation.[5]

    • Is the temperature optimal? Low temperatures can cause a sluggish reaction. Conversely, excessively high temperatures can promote catalyst decomposition and side reactions.[8][10] If the reaction is not proceeding, try gradually increasing the temperature in 10-20 °C increments.[8] For many coupling reactions, temperatures between 80-120 °C are common.[1]

  • Check Reagent and Solvent Quality:

    • Are the reagents pure? Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time if exposed to air and moisture.[5]

    • Are the solvents dry and degassed? Ensure solvents are anhydrous and properly degassed to remove oxygen, which can promote catalyst decomposition and side reactions like homocoupling.[2][3]

  • Evaluate the Base and Ligand:

    • Is the base appropriate and active? The choice of base is critical.[7] Ensure the base is finely powdered and dry for reproducibility.[5] An inappropriate or weak base can lead to poor reactivity.[2]

    • Is the ligand suitable for the substrate? For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote the reaction.[7]

Troubleshooting_Low_Yield start Low / No Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst q_active Catalyst Active? check_catalyst->q_active check_conditions 2. Assess Reaction Conditions q_inert Inert Atmosphere? check_conditions->q_inert check_reagents 3. Verify Reagent Quality q_pure Reagents Pure? check_reagents->q_pure q_temp Optimal Temperature? q_inert->q_temp Yes sol_inert Degas Solvents & Maintain N2/Ar Pressure q_inert->sol_inert No q_temp->check_reagents Yes sol_temp Incrementally Increase Temperature (e.g., 80-120°C) q_temp->sol_temp No q_loading Loading Sufficient? q_active->q_loading Yes sol_active Use Fresh Catalyst or Air-Stable Precatalyst q_active->sol_active No q_loading->check_conditions Yes sol_loading Systematically Increase Loading (e.g., 1 -> 3 mol%) q_loading->sol_loading No sol_pure Use Pure/Fresh Reagents & Anhydrous Solvents q_pure->sol_pure No success Yield Improved q_pure->success Yes sol_inert->q_temp sol_temp->check_reagents sol_active->q_loading sol_loading->check_conditions sol_pure->success Experimental_Workflow start Start: Prepare Reagents setup 1. Add Solids to Flame-Dried Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3-5x) setup->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent react 4. Heat and Stir (e.g., 80-100°C, 12-24h) solvent->react monitor 5. Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Wash monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify end End: Isolated Product purify->end Catalytic_Cycle Pd0 LₙPd(0) PdII_RX LₙPd(II)(R¹)(X) Pd0->PdII_RX OA_label Oxidative Addition PdII_R1R2 LₙPd(II)(R¹)(R²) PdII_RX->PdII_R1R2 TM_label Transmetalation PdII_R1R2->Pd0 RE_label Reductive Elimination sub1 R¹-X (this compound) sub2 R²-M (e.g., Ar-B(OH)₂) prod R¹-R² (Product)

References

Troubleshooting guide for low conversion in 4-Bromophenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromophenol Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, particularly focusing on low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low conversion of phenol (B47542) to this compound. What are the most likely causes?

A1: Low conversion in phenol bromination can stem from several factors. The most common issues are related to reaction conditions and reagent quality. Key areas to investigate include:

  • Suboptimal pH: The pH of the reaction medium significantly influences the reaction rate. Optimal reactivity is generally observed in acidic conditions.[1]

  • Incorrect Temperature: Temperature control is crucial for selectivity and conversion. While the reaction can proceed at room temperature, lower temperatures (e.g., below 5°C) often favor the formation of the desired para-isomer and minimize side reactions.[2][3]

  • Reagent Purity and Stoichiometry: Ensure the phenol is pure and the brominating agent has not degraded. The molar ratio of phenol to the brominating agent should be carefully controlled to prevent incomplete reaction or over-bromination.[4]

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of bromine, which can result in the formation of byproducts and reduce the yield of the desired product.

Q2: I am observing the formation of a significant amount of ortho-bromophenol and 2,4,6-tribromophenol. How can I improve the selectivity for the para-product?

A2: The formation of ortho and polysubstituted byproducts is a common challenge due to the high reactivity of the phenol ring.[5][6][7][8] To enhance para-selectivity:

  • Control the Temperature: Running the reaction at lower temperatures, for instance, between -30°C and 5°C, can significantly increase the yield of this compound.[3][9]

  • Choose a Non-Polar Solvent: Using a non-polar solvent like carbon disulfide (CS2) or chloroform (B151607) can favor the formation of the para-isomer over the ortho-isomer.[2][3][10] In contrast, using highly polar solvents like bromine water can lead to the formation of 2,4,6-tribromophenol.[8][10]

  • Control the Addition of Bromine: Add the brominating agent slowly and with continuous stirring to avoid localized excess concentrations that can lead to multiple substitutions.[3][11]

Q3: What is the optimal pH for the bromination of phenol, and how do I maintain it?

A3: Studies have shown that the bromination of phenol is highly pH-dependent. The optimal pH is generally in the acidic range, typically between pH 3 and 4.[1] The reaction rate tends to decrease as the pH becomes more basic.[1] To maintain the desired pH, you can use a buffered solution or perform the reaction in a solvent system like acetic acid/water.[1]

Q4: My product is a pinkish or brownish color after purification. What causes this discoloration, and how can I prevent it?

A4: Discoloration of the final product can be due to the presence of impurities, often resulting from oxidation of phenol or the product itself.[6] To obtain a white or off-white crystalline solid:[9]

  • Purification Method: Ensure your purification method is effective. Fractional distillation under reduced pressure is a common method to separate this compound from ortho-bromophenol due to their different boiling points.[12] Recrystallization from a suitable solvent can also be used to purify the product.[9]

  • Avoid Contamination: During distillation, ensure that the product does not come into contact with materials like cork or certain types of rubber, as this can cause a pinkish hue.[2]

  • Storage: Store the purified this compound in a cool, dark place to prevent degradation.

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes key quantitative data on the effect of various reaction parameters on the yield and selectivity of this compound synthesis.

ParameterConditionThis compound Yield/SelectivityByproductsReference
Temperature -30°C (in Carbon Disulfide)97%Low[9]
+30°C (in Carbon Disulfide)82%Increased o-bromophenol[9]
25°C (in Acetonitrile)85% separation yield, 97/3 selectivityo-bromophenol[13]
pH pH 3 (KBr-KBrO3 in acetic acid/water)Optimal reactivity-[1]
pH 4 (NBS-KBr in acetonitrile)Optimal reactivity-[1]
pH 10No observable reactivity-[1]
Solvent Carbon DisulfideHigh para-selectivityo-bromophenol[2]
Bromine WaterLow para-selectivity2,4,6-tribromophenol[8][10]
1,2-dichloroethane93% yieldLow[13]

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound using phenol and bromine in a non-polar solvent to favor para-substitution.

Materials:

  • Phenol

  • Bromine

  • Carbon Disulfide (CS2)

  • Ice-salt bath

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve phenol (1 equivalent) in carbon disulfide.

  • Cool the flask to below 5°C using an ice-salt bath.[2][3]

  • Prepare a solution of bromine (1.05-1.1 equivalents) in carbon disulfide and place it in the dropping funnel.[3][13]

  • With continuous stirring, add the bromine solution dropwise to the phenol solution over a period of approximately two hours, ensuring the reaction temperature is maintained below 5°C.[2][3]

  • After the addition is complete, continue stirring for an additional 90 minutes.[3]

  • Once the reaction is complete, set up the apparatus for distillation to remove the carbon disulfide solvent.[2]

  • The remaining crude product is then purified by fractional distillation under reduced pressure to separate the this compound from the ortho-isomer and any unreacted phenol.[2][12] The boiling point of this compound is approximately 238°C at atmospheric pressure and 145-150°C at 25-30 mm Hg.[2][12]

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting low conversion in this compound synthesis.

G start Start: Low this compound Conversion check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents analyze_byproducts Analyze Product Mixture for Byproducts start->analyze_byproducts temp Temperature Correct? check_conditions->temp phenol_purity Phenol Pure? check_reagents->phenol_purity ortho_high High o-bromophenol? analyze_byproducts->ortho_high ph pH Optimal (Acidic)? temp->ph Yes adjust_temp Action: Lower Reaction Temperature temp->adjust_temp No solvent Solvent Appropriate (Non-polar)? ph->solvent Yes adjust_ph Action: Adjust to Acidic pH (3-4) ph->adjust_ph No solvent->check_reagents Yes change_solvent Action: Use Non-polar Solvent (e.g., CS2) solvent->change_solvent No bromine_active Brominating Agent Active? phenol_purity->bromine_active Yes purify_phenol Action: Purify Phenol phenol_purity->purify_phenol No ratio Molar Ratio Correct? bromine_active->ratio Yes new_bromine Action: Use Fresh Brominating Agent bromine_active->new_bromine No ratio->analyze_byproducts Yes adjust_ratio Action: Recalculate and Adjust Stoichiometry ratio->adjust_ratio No polybromo_high High poly-bromination? ortho_high->polybromo_high No ortho_high->adjust_temp Yes slow_addition Action: Slow Bromine Addition polybromo_high->slow_addition Yes end Re-run Experiment polybromo_high->end No adjust_temp->end adjust_ph->end change_solvent->end purify_phenol->end new_bromine->end adjust_ratio->end slow_addition->end

Caption: Troubleshooting workflow for low this compound conversion.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Bromophenol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in generating reliable and reproducible experimental data. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 4-Bromophenol purity. We present experimental protocols and performance data to assist in method selection and implementation.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance parameters for the analysis of this compound, with data estimated from validated methods for structurally similar brominated phenols.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV-Vis).[1]Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase and a stationary phase, with detection and identification by mass spectrometry.[1]
Limit of Detection (LOD) ~179 ng/mL[2][3]0.1 - 13.9 ng/L[1]
Linearity (R²) ≥ 0.999[1]Not explicitly found for this compound, but generally high.
Precision (%RSD) Intra-day: ≤ 6.28%; Inter-day: ≤ 5.21%[1]0.4 - 11%[1]
Accuracy (Recovery) 95.7% - 104.9%[1]64 - 100%[1]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.[1]May require derivatization to increase volatility and thermal stability.[1]
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds.[1]High sensitivity and selectivity, provides structural information for impurity identification.[1]
Disadvantages Lower sensitivity compared to GC-MS for some analytes.[1]May require a derivatization step, adding complexity to the workflow.[1]

Experimental Protocols

Below are detailed methodologies for the purity analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reverse-phase HPLC, a common technique for the separation of phenolic compounds.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm particle size)[2][3]

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[4]

  • This compound standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility, or phosphoric acid for UV detection).[1][4]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 286 nm[2][3]

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol may require derivatization to improve the volatility of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

2. Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]

  • Solvent (e.g., Dichloromethane, Hexane).[1]

  • This compound standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • MS Detector: Electron ionization (EI) mode with a full scan range appropriate for the analyte and expected impurities.

4. Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent.

  • Add the derivatizing agent (e.g., BSTFA) and heat the mixture to facilitate the reaction.

  • After cooling, the derivatized sample is ready for injection.

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (286 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Ion Chromatograms detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate

References

Comparative Analysis of 4-Bromophenol and 4-Chlorophenol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of 4-Bromophenol and 4-Chlorophenol (B41353), focusing on their physicochemical properties and differential reactivity in key chemical transformations. Experimental data and protocols are presented to support the objective comparison of these two important chemical entities.

Physicochemical Properties: A Tale of Two Halogens

At first glance, this compound and 4-Chlorophenol share many similarities. Both are crystalline solids at room temperature and possess comparable acidity, with pKa values hovering around 9.17-9.34 for this compound and 9.18-9.41 for 4-Chlorophenol. This similarity in acidity is further reflected in their identical Hammett substituent constants (σp) of 0.23 for both para-bromo and para-chloro substituents, indicating that their electronic influence on the aromatic ring is nearly identical. However, subtle differences in their physical properties, stemming from the different halogen atoms, lay the groundwork for their divergent reactivity.

PropertyThis compound4-Chlorophenol
Molecular Weight ( g/mol ) 173.01[1]128.56
Melting Point (°C) 63-6642-45[2]
Boiling Point (°C) 236-238220[2]
pKa 9.17 - 9.34[3]9.18 - 9.41[3]
Hammett Constant (σp) 0.230.23
C-X Bond Dissociation Energy (kcal/mol) ~71~81

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings. In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The reactivity of the leaving group is a crucial factor. Generally, in SNAr reactions that proceed via an addition-elimination mechanism, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.

However, in cases where the C-X bond cleavage becomes more significant in the transition state, the weaker C-Br bond (approximately 71 kcal/mol) compared to the C-Cl bond (approximately 81 kcal/mol) would favor this compound as the more reactive substrate.

Experimental Protocol: Qualitative Comparison of Reactivity in SNAr

To qualitatively assess the relative reactivity of this compound and 4-Chlorophenol in an SNAr reaction, a simple competition experiment can be performed.

Objective: To determine which of the two halophenols reacts faster with a common nucleophile under SNAr conditions.

Materials:

  • This compound

  • 4-Chlorophenol

  • Sodium methoxide (B1231860) (nucleophile)

  • Dimethylformamide (DMF, solvent)

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare equimolar solutions of this compound and 4-Chlorophenol in DMF in separate flasks.

  • In a third flask, prepare a solution of sodium methoxide in DMF (e.g., 1.1 equivalents relative to the total moles of halophenols).

  • Combine the this compound and 4-Chlorophenol solutions.

  • At time zero, add the sodium methoxide solution to the mixed halophenol solution while stirring at a constant temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it with a dilute acid.

  • Spot the quenched aliquots, along with standards of the starting materials and expected products (4-methoxyphenol), on a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under a UV lamp and compare the relative intensities of the starting material and product spots over time. A faster disappearance of one starting material relative to the other indicates higher reactivity.

Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The halogen substituents in this compound and 4-Chlorophenol are deactivating groups due to their inductive electron-withdrawing effect (-I effect), yet they are ortho, para-directing due to their resonance electron-donating effect (+R effect).

A study on the kinetics of bromination of various substituted phenols provides insight into the relative reactivity of this compound and 4-Chlorophenol in electrophilic substitution. The study indicates that electron-withdrawing groups retard the rate of reaction. Given that bromine is less electronegative than chlorine, the inductive electron-withdrawing effect of bromine is weaker than that of chlorine. This would suggest that the benzene (B151609) ring of this compound is slightly less deactivated towards electrophilic attack compared to 4-Chlorophenol, leading to a faster reaction rate for this compound.

Experimental Protocol: Comparing Rates of Electrophilic Bromination

A kinetic experiment can be designed to quantitatively compare the rates of electrophilic bromination of this compound and 4-Chlorophenol.

Objective: To determine the rate constants for the bromination of this compound and 4-Chlorophenol.

Materials:

  • This compound

  • 4-Chlorophenol

  • Bromine

  • Acetic acid (solvent)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Starch indicator

  • UV-Vis spectrophotometer

Procedure:

  • Prepare standard solutions of this compound, 4-Chlorophenol, and bromine in acetic acid.

  • In a reaction vessel, mix a known concentration of either this compound or 4-Chlorophenol in acetic acid.

  • Initiate the reaction by adding a known concentration of the bromine solution.

  • Monitor the disappearance of bromine over time using a UV-Vis spectrophotometer at a wavelength where bromine absorbs strongly.

  • Alternatively, at various time points, withdraw aliquots and quench the reaction with a known excess of sodium thiosulfate solution. Back-titrate the remaining sodium thiosulfate with a standard iodine solution using a starch indicator to determine the concentration of unreacted bromine.

  • Plot the concentration of bromine versus time for both reactions.

  • Determine the order of the reaction and calculate the rate constants for the bromination of this compound and 4-Chlorophenol. A comparison of the rate constants will provide a quantitative measure of their relative reactivity.

Reactivity in Oxidation Reactions

The oxidation of 4-halophenols can lead to different products depending on the halogen substituent. A study on the oxidation of 4-halophenols catalyzed by an artificial peroxidase showed that while 4-fluorophenol (B42351) undergoes dehalogenation to form 1,4-benzoquinone, both 4-chlorophenol and this compound are selectively converted into higher molecular weight oligomers through C-O bond formation. This suggests that in this specific oxidative system, the reactivity of the C-Cl and C-Br bonds is lower than the reactivity of the phenolic ring towards radical coupling.

Experimental Workflow for Comparative Oxidation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Reaction_Mixture H2O2 H2O2 H2O2->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Phosphate_Buffer Phosphate Buffer (pH 6.5) Phosphate_Buffer->Reaction_Mixture TFE_cosolvent TFE (co-solvent) TFE_cosolvent->Reaction_Mixture Room_Temp Room Temperature Room_Temp->Reaction_Mixture UV_Vis UV-Vis Spectroscopy GC_MS GC-MS Reaction_Mixture->UV_Vis Monitor Reaction Reaction_Mixture->GC_MS Identify Products

Caption: Workflow for the comparative oxidation of this compound and 4-Chlorophenol.

Biological Activity and Impact on Signaling Pathways

Both this compound and 4-Chlorophenol exhibit biological activity and are recognized as environmental pollutants. Studies have shown that these compounds can be toxic to various organisms and can disrupt cellular processes.

Bromophenols have been found to interfere with cellular Ca2+ signaling in neuroendocrine cells. This disruption of calcium homeostasis can have significant implications for cellular function, as calcium is a crucial second messenger in numerous signaling pathways. The mechanism of toxicity for chlorophenols has also been linked to the induction of oxidative stress, leading to apoptosis (programmed cell death).

The disruption of calcium signaling is a critical mechanism of toxicity for many environmental pollutants. The influx of extracellular calcium or the release of calcium from intracellular stores can trigger a cascade of events leading to cellular dysfunction and death.

Generic Calcium Signaling Disruption Pathway

G cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_response Cellular Response Pollutant This compound or 4-Chlorophenol Ca_Channel Ca2+ Channel Pollutant->Ca_Channel Opens ER_Ca_Store Ca2+ Store Pollutant->ER_Ca_Store Releases Ca2+ Ca_Cytosol Increased Cytosolic Ca2+ Ca_Channel->Ca_Cytosol Influx ER_Ca_Store->Ca_Cytosol Release Apoptosis Apoptosis Ca_Cytosol->Apoptosis Oxidative_Stress Oxidative Stress Ca_Cytosol->Oxidative_Stress

Caption: Disruption of calcium signaling by halophenols leading to cellular stress.

Conclusion

While this compound and 4-Chlorophenol exhibit similar physicochemical properties such as acidity and electronic effects, their reactivity can differ based on the specific reaction type. The subtle differences in electronegativity and carbon-halogen bond strength between bromine and chlorine can lead to observable variations in reaction rates and, in some cases, different reaction pathways. For drug development professionals and researchers, a thorough understanding of these differences is crucial for the rational design of synthetic routes and for predicting the biological activity and toxicological profiles of molecules containing these motifs. The provided experimental protocols offer a starting point for the direct comparative analysis of these two important chemical compounds in a laboratory setting.

References

Acidity of p-Bromophenol and p-Chlorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential acidity of p-bromophenol and p-chlorophenol, supported by experimental data and detailed methodologies.

The acidity of substituted phenols is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and binding interactions. This guide provides a detailed comparison of the acidity of two closely related halogenated phenols: p-bromophenol and p-chlorophenol. While the electronegativity of chlorine would suggest p-chlorophenol to be the stronger acid, experimental data reveals the opposite to be true. This analysis will delve into the electronic effects governing this observation and provide the experimental context for the measured acid dissociation constants (pKa).

Quantitative Comparison of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid. Experimental determination of the pKa values for p-bromophenol and p-chlorophenol consistently shows that p-bromophenol is the slightly stronger acid.

CompoundStructurepKa ValueReference
p-Bromophenol4-Bromophenol~9.17 - 9.37[1][2][3][4]
p-Chlorophenol4-Chlorophenol~9.41

Understanding the Acidity Trends

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity of the parent phenol (B47542). Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect stabilizes the phenoxide ion and increases acidity. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, destabilizing the phenoxide ion and decreasing acidity. The extent of this resonance donation is related to the effectiveness of orbital overlap between the halogen's p-orbital and the carbon's p-orbital of the benzene (B151609) ring.

In the case of p-chlorophenol and p-bromophenol, chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect (-I) for chlorine. However, the 2p orbital of carbon and the 3p orbital of chlorine have more effective overlap than the 2p orbital of carbon and the 4p orbital of bromine. This results in a more significant electron-donating resonance effect (+M) for chlorine compared to bromine.

The slightly higher acidity of p-bromophenol (lower pKa) suggests that the balance of these two opposing effects is different for the two halogens. While chlorine has a stronger inductive effect, its stronger resonance effect counteracts this, making the phenoxide ion of p-chlorophenol slightly less stable than that of p-bromophenol. In p-bromophenol, the weaker resonance effect is less able to offset the inductive withdrawal, leading to a greater net stabilization of the phenoxide ion and thus, stronger acidity.

Acidity_Factors cluster_phenol Substituted Phenol cluster_effects Electronic Effects cluster_ion Phenoxide Ion Stability cluster_acidity Resulting Acidity Phenol Phenol Inductive_Effect -I Effect (Electron Withdrawing) Phenol->Inductive_Effect Halogen Substituent Resonance_Effect +M Effect (Electron Donating) Phenol->Resonance_Effect Halogen Substituent Phenoxide_Stability Phenoxide Ion Stability Inductive_Effect->Phenoxide_Stability Stabilizes Resonance_Effect->Phenoxide_Stability Destabilizes Acidity Acidity (pKa) Phenoxide_Stability->Acidity Determines

Caption: Factors influencing the acidity of halogenated phenols.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the accurate comparison of acidities. Two common and reliable methods are spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method relies on the principle that the acidic (phenol) and basic (phenoxide) forms of the compound have different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

    • Add a small, constant aliquot of the phenol stock solution to each buffer solution to create a series of test solutions with the same total phenol concentration but varying pH.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range (typically 200-400 nm).

    • Record the spectrum of a fully protonated sample (in a highly acidic solution, e.g., pH 2) and a fully deprotonated sample (in a highly basic solution, e.g., pH 12).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

    • At a chosen wavelength where there is a significant difference in absorbance between the two forms, plot absorbance versus pH.

    • The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the acidic and basic forms. Alternatively, the pKa can be determined using the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the basic form, and A_min is the absorbance of the acidic form.

Spectrophotometric_pKa_Workflow Start Start Prepare_Solutions Prepare Phenol Stock & Buffer Solutions Start->Prepare_Solutions Create_Test_Solutions Create Test Solutions at Varying pH Prepare_Solutions->Create_Test_Solutions Measure_Spectra Measure UV-Vis Spectra of Test Solutions Create_Test_Solutions->Measure_Spectra Analyze_Data Plot Absorbance vs. pH & Determine pKa Measure_Spectra->Analyze_Data End End Analyze_Data->End

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

This classic method involves titrating a solution of the weak acid (phenol) with a strong base and monitoring the pH change.

Methodology:

  • Preparation:

    • Accurately weigh a sample of the phenol and dissolve it in a suitable solvent (e.g., water or a water-alcohol mixture).

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place the phenol solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly add the strong base titrant in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of base required to completely neutralize the phenol.

    • The half-equivalence point is the volume of titrant that is half of the equivalence point volume.

    • The pKa of the phenol is equal to the pH of the solution at the half-equivalence point.

Potentiometric_Titration_Workflow Start Start Prepare_Sample Prepare Phenol Solution & Calibrate pH Meter Start->Prepare_Sample Titrate Titrate with Strong Base, Recording pH Prepare_Sample->Titrate Plot_Curve Plot pH vs. Titrant Volume Titrate->Plot_Curve Determine_Equivalence Identify Equivalence Point Plot_Curve->Determine_Equivalence Determine_Half_Equivalence Find Half-Equivalence Point Determine_Equivalence->Determine_Half_Equivalence Determine_pKa pKa = pH at Half-Equivalence Determine_Half_Equivalence->Determine_pKa End End Determine_pKa->End

Caption: Workflow for potentiometric pKa determination.

References

A Comparative Analysis of Bromophenol Isomers: 4-Bromophenol vs. 2-Bromophenol and 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of three key bromophenol isomers: 4-bromophenol, 2-bromophenol, and 3-bromophenol (B21344). The strategic placement of the bromine atom on the phenol (B47542) ring significantly influences the characteristics of these compounds, impacting their application in organic synthesis, pharmaceuticals, and material science. This document summarizes key experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Quantitative Comparison

The position of the bromine substituent markedly affects the physical properties of the bromophenol isomers. These differences, particularly in melting point, boiling point, and acidity (pKa), are critical for purification, reaction condition selection, and understanding their behavior in biological systems.

PropertyThis compound2-Bromophenol3-Bromophenol
Molecular Formula C₆H₅BrOC₆H₅BrOC₆H₅BrO
Molecular Weight ( g/mol ) 173.01173.01173.01
Appearance White to off-white crystalline solidClear, colorless to slightly yellow liquidColorless to pale yellow crystalline solid
Melting Point (°C) 61-64[1]3-7[1]28-32[1]
Boiling Point (°C) 235-236[1]195[1][2]236[1]
pKa (at 25°C) 9.17 - 9.348.45[2][3]9.03[4][5]
Water Solubility Sparingly solubleSolubleSparingly soluble[6][7]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[6]Soluble in ethanol, ether, chloroform[3][8]Soluble in ethanol, ether, chloroform[6][9]

Understanding the Structural and Electronic Effects

The observed differences in physicochemical properties can be attributed to the interplay of inductive and resonance effects of the bromine and hydroxyl substituents on the benzene (B151609) ring.

G cluster_4 This compound (para) cluster_2 2-Bromophenol (ortho) cluster_3 3-Bromophenol (meta) 4-BP This compound 4-BP_pKa pKa: ~9.2 4-BP->4-BP_pKa -I, +M of Br -I, +M of OH Moderate Acidity Moderate Acidity 4-BP_pKa->Moderate Acidity Balanced Effects 2-BP 2-Bromophenol 2-BP_pKa pKa: ~8.45 2-BP->2-BP_pKa Strong -I of Br Intramolecular H-bonding 3-BP 3-Bromophenol Most Acidic Most Acidic 2-BP_pKa->Most Acidic Inductive Effect Dominates 3-BP_pKa pKa: ~9.03 3-BP->3-BP_pKa -I of Br No Resonance Opposition Intermediate Acidity Intermediate Acidity 3-BP_pKa->Intermediate Acidity Strong Inductive Effect Acidity Acidity

Figure 1. Factors influencing the acidity of bromophenol isomers.

Acidity (pKa):

  • 2-Bromophenol is the most acidic of the three isomers.[2][3] The strong electron-withdrawing inductive effect (-I) of the bromine atom at the ortho position is most pronounced, stabilizing the phenoxide anion. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom can also facilitate proton dissociation.

  • 3-Bromophenol exhibits intermediate acidity.[4][5] The inductive effect of bromine at the meta position is still significant, but there is no opposing resonance effect from the bromine to the hydroxyl-bearing carbon.

  • This compound is the least acidic. While the bromine atom is electron-withdrawing inductively, its electron-donating resonance effect (+M) partially counteracts the stabilization of the phenoxide anion.

Melting and Boiling Points:

  • This compound has the highest melting point due to its symmetrical structure, which allows for efficient packing in the crystal lattice.

  • 2-Bromophenol has the lowest melting and boiling points. The ortho-bromo group can participate in intramolecular hydrogen bonding, which reduces intermolecular hydrogen bonding and, consequently, the energy required to melt or boil the substance.

  • 3-Bromophenol has an intermediate melting point.

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. The bromine atom, while deactivating due to its inductive effect, is also ortho-, para-directing. The interplay of these directing effects and steric hindrance determines the outcome of reactions such as bromination.

G cluster_isomers Bromophenol Isomers 4-BP This compound Electrophilic Bromination Electrophilic Bromination 4-BP->Electrophilic Bromination 2-BP 2-Bromophenol 2-BP->Electrophilic Bromination 3-BP 3-Bromophenol 3-BP->Electrophilic Bromination 2,4-Dibromophenol 2,4-Dibromophenol Electrophilic Bromination->2,4-Dibromophenol 2,6-Dibromophenol 2,6-Dibromophenol Electrophilic Bromination->2,6-Dibromophenol 2,4,6-Tribromophenol (B41969) 2,4,6-Tribromophenol Electrophilic Bromination->2,4,6-Tribromophenol

Figure 2. Predicted major products of electrophilic bromination.
  • This compound: The positions ortho to the hydroxyl group are activated, leading to the formation of 2,4-dibromophenol.

  • 2-Bromophenol: The position para to the hydroxyl group (C4) and the other ortho position (C6) are activated. Bromination is expected to occur at the less sterically hindered C6 position, yielding 2,6-dibromophenol.

  • 3-Bromophenol: The positions ortho (C2, C6) and para (C4) to the hydroxyl group are all activated. This can lead to the formation of 2,4,6-tribromophenol under forcing conditions.

Toxicological Profile

While comprehensive comparative toxicological data is limited, studies have been conducted on the acute toxicity of various bromophenols. It is generally observed that the toxicity of brominated phenols increases with the number of bromine atoms.[10] For the monobromophenol isomers, they are considered harmful if swallowed and can cause skin and eye irritation.[3][11]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of this compound, 2-bromophenol, and 3-bromophenol by measuring the change in UV absorbance at different pH values.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of each bromophenol isomer in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mM.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 7 to 11 (e.g., phosphate (B84403) and borate (B1201080) buffers).

  • Sample Preparation: For each isomer, prepare a series of solutions by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • UV-Vis Measurement: Record the UV-Vis spectrum (typically 200-400 nm) for each solution against a blank containing the same buffer and organic solvent concentration.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the phenol. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Comparative Bromination Reactivity

Objective: To qualitatively compare the reactivity of the three bromophenol isomers towards electrophilic bromination.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of this compound, 2-bromophenol, and 3-bromophenol in a suitable solvent (e.g., glacial acetic acid). Also, prepare a solution of bromine in the same solvent.

  • Reaction Setup: In separate reaction vessels, place equal volumes of each bromophenol solution.

  • Initiation of Reaction: Simultaneously add an equal, sub-stoichiometric amount of the bromine solution to each reaction vessel with stirring at a constant temperature.

  • Monitoring the Reaction: Observe the rate of disappearance of the bromine color in each reaction vessel. The faster the color disappears, the more reactive the isomer.

  • Product Analysis (Optional): After the reaction is complete (or quenched after a specific time), the product mixture can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major brominated products.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Equimolar Isomer Solutions React Mix Isomer and Bromine Solutions Stock->React Br2 Prepare Bromine Solution Br2->React Observe Monitor Disappearance of Bromine Color React->Observe Compare Compare Reaction Rates Observe->Compare Identify Identify Products (GC-MS/NMR) Compare->Identify

Figure 3. Experimental workflow for comparing bromination reactivity.

Conclusion

The isomeric positioning of the bromine atom on the phenol ring imparts distinct physicochemical and reactive properties to this compound, 2-bromophenol, and 3-bromophenol. This compound's high melting point and moderate acidity make it a stable crystalline solid. 2-Bromophenol's lower boiling point and higher acidity are consequences of intramolecular hydrogen bonding and a strong inductive effect. 3-Bromophenol generally exhibits intermediate properties. These differences in reactivity, particularly in electrophilic substitution, are crucial for directing synthetic outcomes. A thorough understanding of these characteristics, supported by the experimental data and protocols presented, is essential for the effective utilization of these versatile chemical building blocks in research and development.

References

Navigating Aryl-Oxygen Bond Formation: A Comparative Guide to 4-Bromophenol and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. 4-Bromophenol has long been a staple building block, particularly in cross-coupling reactions for the formation of C-C and C-O bonds. However, a nuanced understanding of its alternatives can unlock more efficient, cost-effective, or milder synthetic routes. This guide provides an objective comparison of this compound with its primary alternatives—4-iodophenol (B32979) and 4-chlorophenol (B41353)—in key organic transformations, supported by experimental data and detailed protocols.

Performance Comparison in Key Cross-Coupling Reactions

The primary application of 4-halophenols in modern organic synthesis is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl halide is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the group (C-Cl > C-Br > C-I), making the C-I bond the easiest to cleave and the C-Cl bond the most difficult.[1][2] This intrinsic property leads to a general reactivity trend of I > Br > Cl in the often rate-determining oxidative addition step of the catalytic cycle.[1][3]

This trend has significant practical implications. While 4-iodophenol is the most reactive, allowing for milder reaction conditions and lower catalyst loadings, it is also the most expensive and can be prone to side reactions like dehalogenation.[1] Conversely, 4-chlorophenol is more cost-effective and stable but demands more active (and often more complex and expensive) catalyst systems or harsher conditions to achieve comparable yields to its bromo and iodo counterparts.[1][4] this compound often represents a practical balance between reactivity and cost.

The following tables provide a comparative summary of typical yields for Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-O coupling. The data is based on representative 4-halo-aromatic systems, which serve as a reliable model for the expected reactivity of 4-halophenols.

Data Presentation

Table 1: Comparative Yields in Suzuki-Miyaura C-C Coupling

This table summarizes representative yields for the Suzuki-Miyaura coupling of various 4-halo-aromatic compounds with a generic arylboronic acid. The data is compiled from studies on analogous systems (e.g., 4-halo-pyrazoles) to illustrate the general reactivity trend.[1]

4-Halophenol AlternativeTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Key Considerations
4-Iodophenol Pd(OAc)₂, SPhos, K₂CO₃Highest85-95%Most reactive, allowing for mild conditions; prone to dehalogenation side reactions.[1]
This compound XPhos Pd G2, K₃PO₄High80-93%Good balance of reactivity and stability; widely used.[1][5]
4-Chlorophenol Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[1][4]

Table 2: Comparative Yields in Buchwald-Hartwig C-O Coupling (Etherification)

This table illustrates typical outcomes for the Buchwald-Hartwig O-arylation, a key method for forming diaryl ethers. The reactivity trend mirrors that of the Suzuki-Miyaura reaction.

4-Halophenol AlternativeCoupling PartnerTypical Catalyst SystemRelative ReactivityRepresentative Yield (%)Key Considerations
4-Iodophenol Primary AlcoholPd₂(dba)₃, XPhos, Cs₂CO₃Highest80-95%Preferred for difficult couplings or sensitive substrates requiring mild conditions.
This compound Primary AlcoholPd(OAc)₂, BINAP, Cs₂CO₃High75-90%A reliable and commonly used substrate for a broad range of alcohols.
4-Chlorophenol Primary AlcoholPd(OAc)₂, RuPhos, K₃PO₄Moderate65-85%Often requires specialized, highly active phosphine (B1218219) ligands and potentially higher temperatures.[4]

Mandatory Visualization

The choice of a 4-halophenol directly impacts the required reaction conditions, particularly the catalyst system. The following workflow illustrates the strategic decisions involved in a typical Suzuki-Miyaura cross-coupling reaction based on the starting halide's reactivity.

G cluster_input Reagent Selection cluster_catalyst Catalyst System Selection cluster_output Reaction Outcome Iodophenol 4-Iodophenol (High Reactivity) Catalyst_I Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions Iodophenol->Catalyst_I favors Bromophenol This compound (Moderate Reactivity) Catalyst_Br Robust Pd Catalyst (e.g., Pd(OAc)₂ / XPhos) Standard Conditions Bromophenol->Catalyst_Br typically requires Chlorophenol 4-Chlorophenol (Low Reactivity) Catalyst_Cl Highly Active Pd Catalyst (e.g., Buchwald Precatalysts) Forcing Conditions Chlorophenol->Catalyst_Cl necessitates Product 4-Arylphenol Catalyst_I->Product Catalyst_Br->Product Catalyst_Cl->Product

Caption: Logical workflow for catalyst selection based on 4-halophenol reactivity.

The catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength is the determining factor for the energy barrier of this step.

G cluster_reactants cluster_products Pd0 Pd(0)L₂ ArI 4-Iodophenol ArBr This compound ArCl 4-Chlorophenol Pd_Complex Ar-Pd(II)(X)L₂ ArI->Pd_Complex Fastest (Lowest Energy Barrier) ArBr->Pd_Complex Moderate ArCl->Pd_Complex Slowest (Highest Energy Barrier)

Caption: Relative rates of oxidative addition for 4-halophenols in cross-coupling.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-phenylphenol (B51918) via a Suzuki-Miyaura coupling reaction, illustrating the differences in conditions required for different 4-halophenol starting materials.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol uses standard conditions suitable for an aryl bromide.

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 11.2 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 637 mg)

  • 1,4-Dioxane (B91453) (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Add the degassed mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield 4-phenylphenol.[6]

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorophenol with Phenylboronic Acid

This protocol requires a more active catalyst system to efficiently couple the less reactive aryl chloride.

Materials:

  • 4-Chlorophenol (1.0 mmol, 128.5 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • XPhos Pd G2 (a Buchwald precatalyst) (0.03 mmol, 23.6 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (B28343) (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with 4-chlorophenol, phenylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Add the degassed toluene and water.

  • Seal the vial and heat the mixture to 110°C with vigorous stirring for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 4-phenylphenol product.

Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis using 4-Iodophenol

The Ullmann condensation is a classical copper-catalyzed alternative for forming C-O bonds, often requiring higher temperatures than palladium-catalyzed methods. Aryl iodides are typically the most effective substrates.

Materials:

  • 4-Iodophenol (1.0 mmol, 220 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21.5 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

Procedure:

  • Add 4-iodophenol, phenol, CuI, and K₂CO₃ to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and DMEDA via syringe.

  • Seal the tube with a Teflon-lined cap and place it in a preheated oil bath at 110°C.

  • Stir the reaction for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to yield 4-phenoxyphenol.

Conclusion

While this compound remains a versatile and reliable reagent, a comprehensive understanding of its halogenated analogs is crucial for strategic synthetic planning. 4-Iodophenol offers the highest reactivity, enabling milder conditions, which is ideal for complex syntheses with sensitive functional groups. In contrast, 4-chlorophenol presents a more economical option, provided that the appropriate high-activity catalyst systems are employed. The choice between these alternatives allows researchers to tailor their approach based on the specific demands of the synthesis, balancing factors of reactivity, substrate scope, cost, and reaction conditions.

References

A Comparative Guide to the Synthetic Routes of Substituted Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic introduction of bromine atoms onto a phenolic backbone is a critical step in the generation of valuable intermediates. The resulting substituted bromophenols are precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The choice of synthetic route is paramount, directly impacting yield, regioselectivity, and scalability. This guide provides a comparative analysis of three primary methodologies for synthesizing substituted bromophenols: Direct Electrophilic Bromination, Bromination with N-Bromosuccinimide (NBS), and the Sandmeyer Reaction, supported by experimental data and detailed protocols.

Core Synthetic Strategies at a Glance

The selection of an appropriate synthetic pathway for a desired bromophenol isomer is governed by the directing effects of the hydroxyl group and any existing substituents on the phenol (B47542) ring, as well as the inherent reactivity of the brominating agent. The hydroxyl group is a potent activating ortho-, para-director, making the synthesis of meta-bromophenols via direct electrophilic attack challenging.[1][2]

G cluster_input Starting Material cluster_methods Synthetic Methodologies cluster_outcomes Primary Products Phenol / Substituted Phenol Phenol / Substituted Phenol Direct Bromination Direct Bromination Phenol / Substituted Phenol->Direct Bromination NBS Bromination NBS Bromination Phenol / Substituted Phenol->NBS Bromination Substituted Aniline Substituted Aniline Sandmeyer Reaction Sandmeyer Reaction Substituted Aniline->Sandmeyer Reaction Ortho/Para Isomers Ortho/Para Isomers Direct Bromination->Ortho/Para Isomers Poor to Moderate Selectivity Regioselective Isomers Regioselective Isomers NBS Bromination->Regioselective Isomers High Selectivity Meta Isomers Meta Isomers Sandmeyer Reaction->Meta Isomers Specific Isomer Synthesis

Caption: Comparative workflow of major synthetic routes to substituted bromophenols.

Performance Comparison of Synthetic Routes

The following tables summarize the quantitative data for each of the three main synthetic routes, providing a clear comparison of their performance based on yield, regioselectivity, and reaction conditions.

Table 1: Direct Electrophilic Bromination with Br₂

Starting MaterialProduct(s)SolventTemp. (°C)Time (h)Yield (%)o:p RatioReference
Phenolo-Bromophenol & p-BromophenolCS₂Room Temp.<580-84 (p-isomer)Varies[3]
Phenol2,4,6-TribromophenolWaterRoom Temp.-High (precipitate)-[2][4]
Phenolsulfonic acido-BromophenolNitrobenzene40-500.540-43-[5]

Table 2: Bromination with N-Bromosuccinimide (NBS)

Starting MaterialProductSolventCatalyst/AdditiveTemp. (°C)Time (min)Yield (%)SelectivityReference
p-Cresol (B1678582)2-Bromo-4-methylphenol (B149215)Methanol (B129727)p-TsOH (10 mol%)Room Temp.25>86Mono ortho[6]
Phenolo-Bromophenol & p-BromophenolCH₂Cl₂NoneRoom Temp.60-o/p = 75/20[7]
2-Isopropylphenol6-Bromo-2-isopropylphenolTolueneNone--96Ortho[8]
2-Isopropylphenol4-Bromo-2-isopropylphenolAcetonitrileNone--94Para[8]

Table 3: Sandmeyer Reaction

Starting MaterialProductKey ReagentsTemp. (°C)Overall Yield (%)IsomerReference
m-Bromoanilinem-BromophenolNaNO₂, H₂SO₄, HeatHydrolysis >10075-80Meta[9]
o-Bromoanilineo-BromophenolNaNO₂, H₂SO₄, Heat--Ortho[5]
p-Bromoanilinep-BromophenolNaNO₂, H₂SO₄, Heat--Para[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established and reliable sources.

Protocol 1: Synthesis of p-Bromophenol via Direct Bromination[3]

This procedure describes the synthesis of p-bromophenol from phenol using bromine in carbon disulfide.

  • Reaction Setup: A 5-liter round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a separatory funnel. The flask is charged with 1 kg (10.6 moles) of phenol dissolved in 1 liter of carbon disulfide.

  • Reagent Addition: A solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide is placed in the separatory funnel and added to the phenol solution over the course of the reaction. The hydrogen bromide evolved is absorbed in an ice-water trap.

  • Reaction and Workup: The reaction is typically complete in under five hours. The carbon disulfide is distilled off.

  • Purification: The residual liquid is distilled under reduced pressure (145-150°C / 25-30 mm) using a modified Claisen flask to yield 1475–1550 g (80–84%) of p-bromophenol. Further purification can be achieved by cooling to 10°C and centrifugation to obtain hard white crystals with a melting point of 63°C.

Protocol 2: Regioselective ortho-Bromination of p-Substituted Phenols with NBS[6]

This method details the mono-ortho-bromination of p-cresol using NBS in methanol.

  • Reaction Setup: To a solution of p-cresol (1.00 g, 9.25 mmol) in ACS-grade methanol (50 mL) is added p-toluenesulfonic acid (p-TsOH) (176 mg, 0.925 mmol, 10 mol%).

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.65 g, 9.25 mmol, 1.0 equiv) is added in a single portion.

  • Reaction and Workup: The reaction is stirred at room temperature for 25 minutes. The solvent is then removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired mono ortho-brominated product. For p-cresol, this method yields 2-bromo-4-methylphenol in over 86% yield.

Protocol 3: Synthesis of m-Bromophenol via the Sandmeyer Reaction[9]

This procedure outlines the synthesis of m-bromophenol from m-bromoaniline, a route that is challenging via direct electrophilic substitution.

  • Diazotization: A solution of m-bromoaniline in aqueous sulfuric acid is cooled and treated with an aqueous solution of sodium nitrite (B80452) to form the corresponding diazonium sulfate.

  • Hydrolysis: The diazonium salt solution is then heated, leading to the hydrolysis of the diazonium group and the formation of m-bromophenol.

  • Purification: The product is isolated by steam distillation from the reaction mixture. The distillate is extracted with ether, and the ether is removed by distillation. The crude m-bromophenol is then distilled under reduced pressure (boiling at 100-140°C at 20-30 mm). This method can achieve yields of 75-80%.

Concluding Remarks

The synthesis of substituted bromophenols can be achieved through several distinct pathways, each with its own set of advantages and limitations.

  • Direct Bromination with Br₂ is a cost-effective and straightforward method, particularly for producing polybrominated phenols or when a mixture of ortho and para isomers is acceptable.[2][3] However, it often suffers from a lack of regioselectivity and can lead to over-bromination.[4][10]

  • Bromination with NBS offers a milder and more selective alternative, allowing for the controlled synthesis of monobrominated phenols.[11] The regioselectivity can be finely tuned by the choice of solvent and additives, making it a powerful tool for accessing specific ortho or para isomers.[6][7][8]

  • The Sandmeyer Reaction provides an indispensable route to isomers that are not accessible through direct electrophilic substitution, most notably meta-bromophenols.[9][12] While it is a multi-step process, it offers high yields for specific, targeted isomers.

The optimal choice of synthetic route will ultimately depend on the desired substitution pattern, the required purity of the final product, and considerations of cost and scalability. For the synthesis of complex molecules in drug discovery and development, the selectivity afforded by modern reagents like NBS or the strategic diversity offered by the Sandmeyer reaction often outweighs the simplicity of direct bromination with elemental bromine.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Bromophenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bromophenolic compounds is crucial due to their prevalence as environmental contaminants and their role as metabolites of various flame retardants. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the two most powerful and widely used techniques for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice between HPLC-MS/MS and GC-MS depends on several factors, including the specific bromophenolic compounds of interest, the sample matrix, and the required sensitivity. The following tables summarize the key validation parameters for each technique based on published experimental data.

Table 1: HPLC-MS/MS Method Performance for Bromophenol Analysis in Aqueous Samples [1]

ParameterPerformance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.1 - 13.9 ng/L
Limit of Quantification (LOQ) Not explicitly stated, but method detection limits are provided.
Precision (RSD) 0.4 - 11%
Accuracy (Recovery) 64 - 100%

Table 2: GC-MS Method Performance for Dibromophenol Analysis in Biological Samples

ParameterPerformance
Linearity (R²) Not explicitly stated in the provided context.
Limit of Detection (LOD) Not explicitly stated in the provided context.
Limit of Quantification (LOQ) Not explicitly stated in the provided context.
Precision (RSD) Not explicitly stated in the provided context.
Accuracy (Recovery) Not explicitly stated in the provided context.

Table 3: General Comparison of HPLC-MS/MS and GC-MS for Bromophenol Analysis

FeatureHPLC-MS/MSGC-MS
Principle Separation based on polarity using a liquid mobile phase, followed by mass analysis.Separation based on volatility and boiling point using a gaseous mobile phase, followed by mass analysis.
Analyte Suitability Suitable for a wide range of bromophenols, including less volatile and thermally labile compounds.Best for volatile and thermally stable bromophenols. Derivatization is often required for polar compounds.[2][3]
Sample Preparation Often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]Typically requires extraction followed by a crucial derivatization step to increase volatility.[4]
Sensitivity Generally offers high sensitivity, reaching picogram to femtogram levels.[2][3]Can achieve high sensitivity, especially with selective ionization techniques.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.Can be affected by non-volatile matrix components contaminating the injector and column.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the analysis of bromophenolic compounds using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Method for Bromophenols in Aqueous Samples[1]

This method is suitable for the simultaneous analysis of trace amounts of various bromophenols in samples such as river water and seawater.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify the aqueous sample to prevent degradation of bromophenols.

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge with acidified deionized water to remove interfering substances.

  • Elute the bromophenols from the cartridge using an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target bromophenol.

GC-MS Method for Dibromophenols in Biological Samples[4]

This protocol is designed for the quantification of dibromophenols in biological matrices such as urine or serum, which often requires a deconjugation step.

1. Sample Preparation (Enzymatic Hydrolysis and Extraction)

  • Enzymatic Hydrolysis: Treat the sample (e.g., urine) with β-glucuronidase/sulfatase to deconjugate the bromophenol metabolites. This step is crucial for measuring total bromophenol concentrations.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the dibromophenols from the sample matrix. For LLE, a suitable organic solvent like hexane (B92381) is used. For SPE, a polymeric sorbent cartridge is often employed.[4]

2. Derivatization

  • This is a critical step to increase the volatility of the polar dibromophenols for GC analysis.

  • Evaporate the extracted sample to dryness.

  • Add a derivatizing agent, such as acetic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the phenolic hydroxyl groups to less polar esters or silyl (B83357) ethers.[4]

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of derivatized phenols (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or hydrogen.

  • Injection: A splitless injection is typically used for trace analysis.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized dibromophenols.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods described.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for HPLC-MS/MS analysis of bromophenols.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for GC-MS analysis of dibromophenols.

References

A Comparative Guide to HPLC and qNMR for the Purity Assessment of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, the accurate determination of purity for compounds such as 4-bromophenol is of paramount importance. Impurities can significantly impact the safety, efficacy, and stability of the final product.[1] This guide provides a comprehensive cross-validation of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and visualize the workflows and logical relationships to assist researchers in selecting the most suitable method for their needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high sensitivity in detecting and quantifying trace impurities.[2] This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[2] For purity analysis, a UV-Vis detector is commonly employed, and the purity is often determined by the area percentage of the main component's peak relative to the total peak area.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that offers direct and absolute quantification of a substance without the need for an identical reference standard for each impurity.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity Assay

This protocol is based on established methods for the separation of bromophenols.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[5]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Column Temperature: Ambient or controlled, e.g., 25 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: UV detection at a wavelength where this compound has strong absorbance, for instance, 286 nm.[6]

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of a this compound certified reference material (CRM) in the mobile phase or a suitable solvent like methanol (B129727) at a known concentration.[7][8]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a similar concentration as the standard solution.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to establish a calibration curve.

3. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify impurities by the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks. For more accurate quantification, the relative response factors (RRFs) of impurities should be determined.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for this compound Purity Assay

This protocol follows general guidelines for qNMR analysis.[1][10]

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[1]

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[4]

2. Sample Preparation:

  • Internal Standard: Select a high-purity, stable internal standard with a simple NMR spectrum that does not have signals overlapping with the this compound signals (e.g., maleic acid, 1,4-dinitrobenzene).[1][9]

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard into an NMR tube.[1]

  • Solvent: Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve the sample and internal standard.[1]

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

4. Purity Calculation: The purity of this compound can be calculated using the following formula[4]:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Data Presentation and Comparison

The following table presents illustrative data from a hypothetical cross-validation study of a single batch of this compound, comparing the purity results obtained by HPLC (using area percent) and qNMR.

ParameterHPLC (Area %)qNMR (%w/w)
Mean Purity 99.85%98.90%
Standard Deviation (n=6) 0.05%0.15%
Relative Standard Deviation (RSD) 0.05%0.15%
Known Impurity 1 0.08%0.75%
Known Impurity 2 0.04%Not detected
Unknown Impurities 0.03%Not applicable

Note: This data is for illustrative purposes only and is intended to demonstrate a typical comparison.

The discrepancy in the mean purity values can be attributed to the different principles of the two techniques. HPLC area percent assumes that all components have a similar UV response, which can lead to inaccuracies if impurities have different chromophores.[2][9] qNMR, being a molar-based technique, provides a more accurate mass-based purity assessment, as it is not dependent on the UV response of impurities.[2]

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1) or the newer Q2(R2)) to ensure they are fit for their intended purpose.[11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Visualizing the Comparison

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_methods Define HPLC & qNMR Protocols set_criteria Set Acceptance Criteria (ICH Guidelines) sample_prep Prepare this compound Sample & Standards hplc_analysis HPLC Analysis sample_prep->hplc_analysis qnmr_analysis qNMR Analysis sample_prep->qnmr_analysis compare_data Compare Purity Results (Mean, SD, RSD) hplc_analysis->compare_data qnmr_analysis->compare_data validate_params Assess Validation Parameters (Accuracy, Precision, etc.) compare_data->validate_params conclusion Draw Conclusion on Method Equivalency validate_params->conclusion

Workflow for the cross-validation of HPLC and qNMR methods.

HPLC_vs_qNMR cluster_hplc HPLC cluster_qnmr qNMR hplc_node High-Performance Liquid Chromatography hplc_pros Pros: - High sensitivity (good for trace impurities) - Excellent for detecting unknown impurities - Widely available and established hplc_node->hplc_pros hplc_cons Cons: - Requires specific reference standards  for accurate impurity quantification - Purity by area % can be inaccurate  due to different response factors - Destructive technique hplc_node->hplc_cons qnmr_node Quantitative NMR qnmr_pros Pros: - Primary analytical method (absolute quantification) - Does not require analyte-specific reference standards - Provides structural information - Non-destructive qnmr_node->qnmr_pros qnmr_cons Cons: - Lower sensitivity compared to HPLC - Can be less effective for complex mixtures  with overlapping signals - Requires high-purity internal standard - Higher instrument cost qnmr_node->qnmr_cons

Comparison of key attributes of HPLC and qNMR for purity assessment.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound, each with its own distinct advantages and limitations.

  • HPLC is highly sensitive and excellent for detecting trace and unknown impurities, making it a valuable tool for quality control and stability studies. However, for accurate quantification of impurities, the use of certified reference standards for each impurity is often necessary.

  • qNMR serves as a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[2] It provides a highly accurate, molar-based purity value, which is particularly advantageous when reference standards for impurities are not available.[9]

The cross-validation of both methods is a robust approach to gain a comprehensive understanding of the purity profile of this compound.[16] For routine quality control where high sensitivity to trace impurities is critical, HPLC is often the method of choice. For the certification of reference materials or when an absolute purity value is required, qNMR is an invaluable and often superior technique. The choice of method will ultimately depend on the specific analytical requirements, available resources, and the stage of drug development.

References

Comparison of different brominating agents for phenol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective bromination of phenols is a critical transformation in the synthesis of a vast array of valuable compounds. The choice of brominating agent is paramount, directly influencing yield, regioselectivity, and reaction conditions. This guide provides an objective comparison of common brominating agents for phenol (B47542) synthesis, supported by experimental data and detailed protocols to inform your selection process.

The hydroxyl group of phenol is a powerful activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to challenges, such as over-bromination and lack of regioselectivity. A variety of brominating agents have been developed to address these challenges, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of three widely used brominating systems: Bromine (Br₂), N-Bromosuccinimide (NBS), and a combination of an alkali metal bromide (like KBr) with an oxidizing agent.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent and solvent system is crucial for achieving the desired product distribution. The following table summarizes the performance of different agents in the bromination of phenol.

Brominating AgentSolventTypical ProductsYield (%)Key AdvantagesKey Disadvantages
Bromine (Br₂) / Water Water2,4,6-Tribromophenol (B41969)High (often quantitative precipitation)Rapid reaction, simple procedure.Poor selectivity, leads to polysubstitution.
Bromine (Br₂) / CS₂ Carbon Disulfidep-Bromophenol (major), o-Bromophenol (minor)80-85 (p-isomer)Good for monobromination, high para-selectivity.Use of toxic and volatile solvent.
N-Bromosuccinimide (NBS) Acetonitrile (B52724)Monobrominated phenolsGood to ExcellentMilder than Br₂, easier to handle, good for selective monobromination.Can require a catalyst for optimal performance.
NBS / p-TsOH Methanolortho-Monobrominated phenols>86%High selectivity for ortho-bromination of para-substituted phenols.Requires an acid catalyst.
KBr / Oxidant (e.g., BrO₃⁻) Acetic Acid/WaterMonobrominated phenols71-90%Inexpensive reagents, high regioselectivity for monobromination.Requires an additional oxidizing agent.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are representative experimental protocols for the bromination of phenol using the discussed reagents.

Tribromination of Phenol using Bromine Water

Objective: To synthesize 2,4,6-tribromophenol.

Procedure:

  • Dissolve a known amount of phenol in a minimal amount of water.

  • Slowly add bromine water dropwise to the phenol solution with constant stirring at room temperature.

  • Continue the addition until the reddish-brown color of bromine persists, indicating the completion of the reaction.

  • A white precipitate of 2,4,6-tribromophenol will form.

  • Filter the precipitate, wash with cold water to remove excess bromine and HBr, and dry.

Monobromination of Phenol using N-Bromosuccinimide (NBS)

Objective: To selectively synthesize monobrominated phenols.

Procedure:

  • Dissolve phenol in a suitable solvent such as acetonitrile or methanol.

  • For enhanced regioselectivity, a catalyst like p-toluenesulfonic acid (p-TsOH) for ortho-directing or ammonium (B1175870) acetate (B1210297) for para-directing can be added.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to destroy any unreacted NBS.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Regioselective Monobromination using KBr and an Oxidant

Objective: To achieve high regioselectivity in the monobromination of phenols.

Procedure:

  • Dissolve the phenol substrate and potassium bromide (KBr) in a mixture of acetic acid and water.

  • Add a suitable oxidant, such as a bromate (B103136) salt (e.g., as part of a layered double hydroxide (B78521) structure), to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 35 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography to isolate the desired bromophenol isomer.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the electrophilic aromatic substitution mechanism for phenol bromination and a general workflow for a typical phenol bromination experiment.

Electrophilic_Aromatic_Substitution cluster_activation Step 1: Activation of Bromine cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br Activated_Br δ+Br-Brδ- or Br+ Br2->Activated_Br Polarization Lewis_Acid Lewis Acid (optional) Lewis_Acid->Activated_Br Phenol Phenol Intermediate Arenium Ion (Resonance Stabilized) Phenol->Intermediate + Activated Br Bromophenol Bromophenol Intermediate->Bromophenol - H+ HBr HBr Intermediate->HBr

Caption: Electrophilic aromatic substitution mechanism for phenol bromination.

Experimental_Workflow Start Start Dissolve_Phenol Dissolve Phenol in Solvent Start->Dissolve_Phenol Add_Brominating_Agent Add Brominating Agent Dissolve_Phenol->Add_Brominating_Agent Reaction Stir at Controlled Temperature Add_Brominating_Agent->Reaction Monitor_TLC Monitor Reaction by TLC Reaction->Monitor_TLC Workup Quench Reaction & Extract Product Monitor_TLC->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for phenol bromination.

Benchmarking 4-Bromophenol synthesis protocols for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Yield and Purity in 4-Bromophenol Synthesis

The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, is a fundamental process in organic chemistry.[1] Achieving high yield and purity is paramount for ensuring the quality and efficacy of the final products. This guide provides a comparative analysis of common and emerging protocols for the synthesis of this compound, with a focus on experimental data regarding yield and purity. Detailed methodologies for key protocols are presented to facilitate replication and adaptation in a laboratory setting.

Performance Comparison: Yield and Purity

The selection of a synthetic protocol for this compound is often a trade-off between yield, purity, cost, and environmental impact. Below is a summary of quantitative data for several prominent methods. It is important to note that the reported purity and yield are sourced from various studies and may have been determined under different analytical conditions.

Synthesis ProtocolBrominating AgentSolventReported YieldReported PurityKey Observations
Protocol 1: Traditional Electrophilic Bromination Bromine (Br₂)Carbon Disulfide (CS₂)80-84%[2]Not explicitly stated, but purification is required to remove ortho- and di-substituted byproducts.[2]A well-established method. Low temperatures are crucial to maximize the yield of the para-isomer.[2]
Protocol 2: High-Purity Bromination Bromine (Br₂)Chloroform (CHCl₃)High (e.g., 252g from 188g phenol)[3]>99%[3]A patented method demonstrating high yield and purity, potentially through controlled reaction conditions and crystallization.[3]
Protocol 3: Modern Reagent-Based Bromination TBAB/KBr/Trichloroisocyanuric Acid1,2-Dichloroethane (B1671644)93%[4]99% (HPLC)[4]This method utilizes a combination of reagents to generate the brominating species in situ, offering high yield and purity.[4]
Protocol 4: N-Bromosuccinimide (NBS) Bromination N-Bromosuccinimide (NBS)Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)VariesGenerally good selectivity for the para-isomer.NBS is a milder and more selective brominating agent compared to elemental bromine, reducing the formation of polybrominated byproducts.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic protocol. Below are the methodologies for the key synthesis routes discussed.

Protocol 1: Traditional Electrophilic Bromination using Bromine in Carbon Disulfide

This classical method relies on the direct bromination of phenol (B47542) using elemental bromine in a non-polar solvent.

Materials:

  • Phenol

  • Bromine

  • Carbon Disulfide (CS₂)

  • Ice

  • Apparatus for stirring, cooling, and distillation.

Procedure:

  • Dissolve phenol in carbon disulfide in a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.[2]

  • Cool the flask to below 5°C using a salt and ice mixture.[2]

  • Slowly add a solution of bromine in carbon disulfide to the stirred phenol solution over a period of approximately two hours, maintaining the low temperature.[2]

  • After the addition is complete, allow the reaction to proceed for a short period.

  • Distill off the carbon disulfide.[2]

  • The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[2] Further purification can be achieved by recrystallization.

Protocol 2: High-Purity Bromination using Bromine in Chloroform

This patented method emphasizes controlled conditions to achieve high purity.

Materials:

  • Phenol

  • Bromine

  • Chloroform (CHCl₃)

  • Nitrogen gas

  • Apparatus for stirring, cooling, and filtration.

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas inlet, dissolve phenol in chloroform.[3]

  • Cool the solution to below -5°C.[3]

  • Slowly add bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5°C.[3]

  • After the addition, continue stirring for a period of time.

  • Warm the reaction mixture to 15-25°C and pass nitrogen through the flask to remove dissolved hydrogen bromide.[3]

  • Cool the mixture to around 5°C and add a seed crystal of pure this compound to induce crystallization.[3]

  • The crude product is collected by filtration, washed with cold chloroform, and dried.[3]

Protocol 3: Modern Reagent-Based Bromination

This approach utilizes a combination of reagents to achieve a highly selective bromination.

Materials:

  • Phenol

  • Tetrabutylammonium bromide (TBAB)

  • Potassium bromide (KBr)

  • Trichloroisocyanuric acid

  • 1,2-Dichloroethane

  • Water

  • Apparatus for stirring and extraction.

Procedure:

  • In a three-necked flask, combine phenol, TBAB, KBr, and 1,2-dichloroethane.[4]

  • Stir the mixture at 40°C.[4]

  • Add a solution of trichloroisocyanuric acid in 1,2-dichloroethane to the reaction mixture.[4]

  • Upon completion of the reaction, wash the reaction mixture with water.[4]

  • The organic layer is separated, and the solvent is evaporated to yield the product.[4] Purity is typically assessed by HPLC.[4]

Experimental Workflows

To visualize the logical flow of the synthesis and purification processes, the following diagrams are provided.

Synthesis_Protocol_1 cluster_synthesis Synthesis cluster_purification Purification Phenol_CS2 Dissolve Phenol in CS₂ Cooling Cool to <5°C Phenol_CS2->Cooling Bromine_Addition Add Bromine in CS₂ Cooling->Bromine_Addition Reaction Stir Bromine_Addition->Reaction Distill_CS2 Distill off CS₂ Reaction->Distill_CS2 Crude Product Fractional_Distillation Fractional Distillation (Reduced Pressure) Distill_CS2->Fractional_Distillation Recrystallization Recrystallization (Optional) Fractional_Distillation->Recrystallization Pure_Product Pure_Product Fractional_Distillation->Pure_Product This compound

Caption: Workflow for Protocol 1: Traditional Electrophilic Bromination.

Synthesis_Protocol_2 cluster_synthesis Synthesis cluster_purification Purification Phenol_CHCl3 Dissolve Phenol in Chloroform Cooling Cool to <-5°C Phenol_CHCl3->Cooling Bromine_Addition Add Bromine Cooling->Bromine_Addition Reaction Stir Bromine_Addition->Reaction Warm_N2 Warm & Purge with N₂ Reaction->Warm_N2 Crude Mixture Crystallization Induce Crystallization Warm_N2->Crystallization Filtration Filter & Wash Crystallization->Filtration Drying Dry Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product High-Purity This compound

Caption: Workflow for Protocol 2: High-Purity Bromination.

Synthesis_Protocol_3 cluster_synthesis Synthesis cluster_purification Purification Mix_Reagents Mix Phenol, TBAB, KBr in 1,2-Dichloroethane Heating Heat to 40°C Mix_Reagents->Heating Add_TCCA Add Trichloroisocyanuric Acid Solution Heating->Add_TCCA Reaction Stir Add_TCCA->Reaction Wash Wash with Water Reaction->Wash Reaction Mixture Separate_Layers Separate Organic Layer Wash->Separate_Layers Evaporate Evaporate Solvent Separate_Layers->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product High-Purity This compound

References

A Comparative Guide to the Reactivity of Halophenols in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, palladium-catalyzed cross-coupling reactions are an indispensable tool. The selection of substrates, particularly the nature of the halogen in halophenols, plays a critical role in reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an objective comparison of the reactivity of chlorophenols, bromophenols, and iodophenols in three key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The information presented is supported by experimental data to facilitate informed decisions in experimental design.

The Underlying Principle: Oxidative Addition

The generally accepted order of reactivity for halophenols in palladium-catalyzed cross-coupling reactions is Iodophenol > Bromophenol > Chlorophenol . This trend is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making it the most susceptible to cleavage during the initial and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst. Conversely, the C-Cl bond is the strongest, necessitating more reactive catalyst systems or more forcing reaction conditions to achieve efficient coupling.

However, it is crucial to note that this reactivity trend is not universal and can be influenced by the specific reaction type, catalyst system, and reaction conditions. For instance, in the transfer hydrodehalogenation of halophenols, the reactivity order is reversed (F > Cl > Br > I), a phenomenon attributed to the desorption of the halide from the catalyst surface being the rate-limiting step.[1]

Comparative Reactivity and Yields

The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of 4-halophenols. It is important to recognize that a direct, side-by-side comparison under identical conditions for all substrates is not always available in the literature. The data presented here is a compilation from various sources and aims to provide a comparative overview. For reactions involving less reactive chlorides, more advanced and often proprietary catalyst systems are employed, which can significantly enhance yields.

Table 1: Suzuki-Miyaura Coupling of 4-Halophenols with Phenylboronic Acid

HalophenolPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285-95Representative
4-BromophenolPd(dppf)Cl₂K₃PO₄Dioxane1001280-93Representative
4-ChlorophenolXPhos Pd G3K₃PO₄t-BuOH1002460-95Representative

Table 2: Heck Coupling of 4-Halophenols with Styrene (B11656)

HalophenolPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd(OAc)₂Et₃NDMF1006~90Representative
This compoundPd(OAc)₂/P(o-tol)₃NaOAcDMA12012~85Representative
4-ChlorophenolPd₂(dba)₃/cataCXium® AK₂CO₃Dioxane12024~70-90Representative

Table 3: Buchwald-Hartwig Amination of 4-Halophenols with Aniline

HalophenolPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd₂(dba)₃/BINAPNaOtBuToluene1008High[2]
This compoundPd(OAc)₂/RuPhosCs₂CO₃Toluene10012HighRepresentative
4-ChlorophenolBrettPhos Pd G3K₃PO₄t-Amyl alcohol11018High[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodophenol with Phenylboronic Acid

Materials:

  • 4-Iodophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biarylphenol.

Protocol 2: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Sodium acetate (NaOAc) (1.5 mmol)

  • N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and NaOAc.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMA and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the stilbene (B7821643) derivative.

Protocol 3: Buchwald-Hartwig Amination of 4-Chlorophenol with Aniline

Materials:

  • 4-Chlorophenol (1.0 mmol)

  • Aniline (1.2 mmol)

  • BrettPhos Pd G3 catalyst (0.02 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • To a glovebox, add 4-chlorophenol, BrettPhos Pd G3 catalyst, and K₃PO₄ to an oven-dried vial containing a magnetic stir bar.

  • Remove the vial from the glovebox, add tert-amyl alcohol and aniline.

  • Seal the vial with a Teflon-lined cap and heat the mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diarylamine.[2]

Visualizing the Catalytic Pathway

The efficiency of these cross-coupling reactions is governed by a series of steps in the catalytic cycle. The following diagrams, generated using Graphviz, illustrate the general mechanism and the key step influenced by the halogen's identity.

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_reactivity Reactivity Order for R-X Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Buchwald-Hartwig) or Migratory Insertion (Heck) PdII->Transmetal + R'-M or Alkene PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product R-I R-I R-Br R-Br R-Cl R-Cl

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The critical step differentiating the reactivity of halophenols is the oxidative addition of the aryl halide (R-X) to the palladium(0) catalyst. The ease of this step dictates the overall reaction rate.

Oxidative_Addition_Reactivity cluster_0 Relative Rate of Oxidative Addition Iodophenol Iodophenol (Fastest) Bromophenol Bromophenol (Intermediate) Iodophenol->Bromophenol Chlorophenol Chlorophenol (Slowest) Bromophenol->Chlorophenol

Caption: Relative reactivity of halophenols in the oxidative addition step.

Conclusion

The choice of halogen in a halophenol substrate is a critical parameter in designing efficient palladium-catalyzed cross-coupling reactions. While iodophenols are generally the most reactive due to the facile oxidative addition of the C-I bond, advancements in catalyst technology have enabled the effective use of more abundant and cost-effective bromophenols and chlorophenols. For challenging couplings involving chlorophenols, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands is often necessary. This guide provides researchers with a foundational understanding and practical protocols to navigate the comparative reactivity of halophenols, ultimately aiding in the streamlined synthesis of valuable chemical entities.

References

Comparative Guide to the Analysis of Isomeric Impurities in 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromatographic and Spectroscopic Methods for the Quantification of 2-Bromophenol and 3-Bromophenol in 4-Bromophenol Samples.

The purity of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for ensuring the safety and efficacy of the final product. Isomeric impurities, such as 2-Bromophenol and 3-Bromophenol, are often present due to the nature of the synthesis process. Their similar physical and chemical properties make their separation and quantification a challenging analytical task. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of these isomeric impurities, supplemented with spectroscopic data for identification.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the quantitative analysis of isomeric impurities in this compound. Each method offers distinct advantages and is suited for different analytical requirements.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols.
Sensitivity High sensitivity, dependent on the detector used (e.g., UV, MS).Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Resolution Excellent resolution of isomers can be achieved with appropriate column and mobile phase selection.High resolving power, particularly with capillary columns, for separating closely related isomers.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and expensive solvents.[1]Can be more cost-effective, especially with simpler detectors like FID.[1]
Analysis Time Typically in the range of 10-60 minutes.[1]Often faster, with run times of a few minutes to seconds for volatile compounds.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of bromophenol isomers. Reversed-phase chromatography with a C18 or a pentafluorophenyl (PFP) column is commonly employed.

Experimental Data: HPLC-UV

A study on the separation of simple bromophenols in marine fishes provides relevant data for the separation of 2- and this compound.[2][3] While this study did not include 3-bromophenol, it demonstrates the feasibility of separating these isomers using a C18 column. Another high-throughput method for 22 substituted phenol (B47542) isomers using a PFP column also successfully separated 2- and this compound.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)
2-BromophenolNot explicitly stated1.23 (between 2-BP and 4-BP)[2][3]127[2]
This compoundNot explicitly stated-179[2]
3-BromophenolData not available in the cited study-Data not available in the cited study

Data from a study on the determination of simple bromophenols in marine fishes using a Lichrospher 100 RP-18 column.[2][3]

Experimental Protocol: HPLC-UV

This protocol is based on a validated method for the analysis of bromophenolic compounds.[4][5]

1. Instrumentation:

  • HPLC system with a UV detector

  • Column: Lichrospher 100 RP-18 (5 µm, 4.6 x 250 mm) or equivalent

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound, 2-Bromophenol, and 3-Bromophenol reference standards

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 286 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in methanol in a 100 mL volumetric flask and dilute to volume.

  • Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for analysis.

5. Standard Preparation:

  • Prepare individual stock solutions of this compound, 2-Bromophenol, and 3-Bromophenol in methanol.

  • Prepare a mixed standard solution containing all three isomers at known concentrations by diluting the stock solutions with the mobile phase.

6. Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the isomers.

  • Inject the sample solution to identify and quantify the isomeric impurities based on the retention times and peak areas relative to the standards.

Quantitative Analysis by Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including bromophenol isomers. Derivatization is often employed to improve the chromatographic properties of the phenols.

Experimental Data: GC-MS

A study on the analysis of halogenated phenols by GC-MS provides retention time data for 3-bromophenol.[6] While a complete dataset for all three isomers from a single run is not available in the provided search results, a comprehensive study on 19 bromophenol congeners suggests that their separation is achievable after derivatization.[7]

AnalyteRetention Time (min)
3-Bromophenol12.18
2-BromophenolData not available in the cited study
This compoundData not available in the cited study

Data from a study on the separation of some halogenated phenols by GC-MS using an HP-5MS column.[6]

Experimental Protocol: GC-MS

This protocol is a general procedure based on established methods for the analysis of phenolic compounds.[6]

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

2. Reagents:

  • Methanol (GC grade)

  • This compound, 2-Bromophenol, and 3-Bromophenol reference standards

  • Derivatizing agent (e.g., Acetic Anhydride (B1165640) or BSTFA)

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Impact (EI) ionization at 70 eV

    • Scan Range: m/z 50-300

4. Sample and Standard Preparation (with Derivatization):

  • Prepare stock and working standard solutions of the three bromophenol isomers in methanol.

  • Prepare a solution of the this compound sample in methanol.

  • To an aliquot of each standard and sample solution, add the derivatizing agent (e.g., acetic anhydride and pyridine) and heat to complete the reaction.

  • After cooling, the derivatized solution is ready for injection.

5. Analysis:

  • Inject the derivatized mixed standard solution to determine the retention times of the acetylated isomers.

  • Inject the derivatized sample solution to identify and quantify the isomeric impurities.

Spectroscopic Identification of Isomers

While chromatography is essential for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for the unambiguous identification of the bromophenol isomers.[8]

Key Spectroscopic Differences
Technique2-Bromophenol3-BromophenolThis compound
¹H NMR Complex aromatic region due to asymmetry.More symmetric aromatic pattern than 2-BP.Simple, symmetric aromatic pattern (two doublets).
¹³C NMR Six distinct aromatic carbon signals.Six distinct aromatic carbon signals.Four distinct aromatic carbon signals due to symmetry.
IR (cm⁻¹) Characteristic C-Br and O-H stretching frequencies.C-Br and O-H stretching frequencies differ slightly from 2-BP.C-Br and O-H stretching frequencies differ from 2-BP and 3-BP.
Mass Spec. Molecular ion at m/z 172/174. Characteristic fragmentation pattern.Molecular ion at m/z 172/174. Fragmentation pattern differs from 2-BP.Molecular ion at m/z 172/174. Fragmentation pattern differs from 2-BP and 3-BP.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the analysis of isomeric impurities in this compound samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample & Standards Dissolving Dissolve in Methanol Weighing->Dissolving Diluting Dilute with Mobile Phase Dissolving->Diluting Injection Inject into HPLC System Diluting->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 286 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification

A typical workflow for the HPLC analysis of bromophenol isomers.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample & Standards Dissolving Dissolve in Methanol Weighing->Dissolving Derivatization Derivatization (e.g., Acetylation) Dissolving->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Separation on HP-5MS Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification

A typical workflow for the GC-MS analysis of bromophenol isomers.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of isomeric impurities in this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, the availability of instrumentation, and the nature of the sample matrix. HPLC is a versatile and robust method that is well-suited for the routine quality control of this compound. GC-MS offers very high sensitivity and selectivity, making it an excellent choice for trace-level impurity analysis and for confirmatory identification. For unambiguous identification of impurities, spectroscopic methods, particularly NMR, are indispensable. A combination of chromatographic and spectroscopic techniques will provide the most comprehensive characterization of the impurity profile of this compound samples.

References

Establishing a Reference Standard for 4-Bromophenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Bromophenol is critical for ensuring product purity, monitoring environmental samples, and conducting toxicological studies. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines established reference standards, compares analytical methodologies with supporting data, and provides detailed experimental protocols.

Certified Reference Materials: The Foundation of Accurate Analysis

The cornerstone of any precise analytical measurement is the use of a certified reference material (CRM). Several reputable suppliers offer this compound CRMs, ensuring traceability and accuracy. When selecting a reference standard, it is crucial to consider the certification (e.g., ISO 17034) and the availability of deuterated internal standards, such as this compound-d4, which are invaluable for correcting for matrix effects and improving method robustness, particularly in complex sample matrices.

Comparison of Analytical Methodologies

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between these methods often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common approach.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds. Due to the phenolic nature of this compound, derivatization is often employed to improve its volatility and chromatographic performance.

The following table summarizes the key performance parameters for the quantification of this compound and structurally similar compounds using HPLC and GC-MS.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV detection.Separation based on volatility and polarity, with mass spectrometric detection.
Limit of Detection (LOD) 0.008 - 179 µg/Lpg/mL range
Limit of Quantification (LOQ) 0.024 - 0.12 µg/mLNot explicitly stated for this compound, but generally in the low ng/mL to pg/mL range.
Linearity (R²) ≥ 0.999> 0.998 (for similar compounds)
Precision (%RSD) Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%< 14%
Accuracy (Recovery) 95.7% - 104.9%79% - 117%
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.Often requires derivatization to improve volatility and thermal stability.
Advantages High precision and accuracy, suitable for non-volatile compounds, simpler sample preparation.High sensitivity and selectivity, provides structural information.
Disadvantages Lower sensitivity compared to GC-MS for some analytes.May require derivatization, which adds a step to the workflow.

Experimental Workflows

To aid in the practical application of these methodologies, the following diagrams illustrate the typical experimental workflows for HPLC-UV and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., Methanol (B129727)/Acetonitrile) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Experimental Workflow for HPLC-UV Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Experimental Workflow for GC-MS Analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated procedure for the analysis of bromophenols.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

6. Quantification:

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general GC-MS method for the analysis of this compound, which often requires derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA or acetic anhydride).

  • Solvent (e.g., Dichloromethane, Hexane).

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sample

A Comparative Analysis of 4-Bromophenol and 4-Iodophenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aryl Halide for C-C Bond Formation

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The choice of reactants is paramount to the success of these transformations, and the selection of the aryl halide coupling partner significantly influences reaction efficiency, yield, and conditions. This guide provides an objective comparison of the performance of 4-bromophenol and 4-iodophenol (B32979) in three of the most prevalent palladium-catalyzed coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira.

The fundamental difference in reactivity between this compound and 4-iodophenol lies in the inherent properties of their carbon-halogen bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, rendering aryl iodides generally more reactive than their bromide counterparts. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Quantitative Performance Comparison

While direct, side-by-side experimental comparisons for this compound and 4-iodophenol under identical conditions are not extensively documented in peer-reviewed literature, the well-established reactivity trends of aryl halides provide a strong foundation for a comparative assessment. The following table summarizes expected relative performance based on these principles and data from closely related substrates.

Performance Metric4-IodophenolThis compoundKey Considerations
Relative Reactivity HigherLowerThe C-I bond is weaker and undergoes oxidative addition to the Pd(0) catalyst more readily.
Typical Reaction Time ShorterLongerFaster oxidative addition leads to a more rapid overall catalytic cycle.
Catalyst Loading Generally lower (e.g., 0.5-2 mol%)May require higher loading (e.g., 1-5 mol%)The higher reactivity of the C-I bond allows for more efficient catalyst turnover.
Reaction Temperature Generally lower (e.g., Room Temp. to 80 °C)Often requires higher temperatures (e.g., 80-120 °C)Milder conditions are typically sufficient for the more reactive 4-iodophenol.
Typical Yields Good to ExcellentModerate to GoodWhile high yields can be achieved with both, 4-iodophenol often provides higher yields under less optimized conditions.
Cost & Availability Generally higher cost, less availableLower cost, more readily availableEconomic factors can be a significant consideration in large-scale synthesis.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are based on established procedures for structurally similar aryl halides and can be adapted for this compound and 4-iodophenol. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve the best results for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Phenylphenol

Reaction: Coupling of an aryl halide with phenylboronic acid.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (this compound or 4-iodophenol, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).

  • Add a degassed solvent system, for example, a 3:1 mixture of toluene (B28343) and water (8 mL).

  • Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-phenylphenol.

Heck Coupling: Synthesis of 4-Styrylphenol

Reaction: Coupling of an aryl halide with styrene (B11656).

Procedure:

  • To a sealable reaction vessel, add the aryl halide (this compound or 4-iodophenol, 1.0 mmol), styrene (1.5 mmol), a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add a suitable solvent, for example, N,N-dimethylformamide (DMF) or acetonitrile (B52724) (5 mL), and a base, such as triethylamine (B128534) (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to the required temperature (often 80-120 °C).

  • Monitor the reaction's progress by GC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield 4-styrylphenol.

Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)phenol

Reaction: Coupling of an aryl halide with a terminal alkyne.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (this compound or 4-iodophenol, 1.0 mmol) in a suitable degassed solvent such as tetrahydrofuran (B95107) (THF) or DMF (10 mL).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Add an amine base, for example, triethylamine (2.0 mmol), followed by the dropwise addition of phenylacetylene (B144264) (1.2 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-(phenylethynyl)phenol.

Visualizing the Reaction Mechanism and Comparison Logic

To further elucidate the principles governing the reactivity of these two substrates, the following diagrams illustrate the generalized catalytic cycle for cross-coupling reactions and the logical workflow for their comparison.

Cross-Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Rate-determining step (I > Br) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparison_Workflow cluster_reactants Reactant Properties cluster_reactivity Chemical Reactivity cluster_kinetics Reaction Kinetics cluster_outcome Experimental Outcome 4-Iodophenol 4-Iodophenol C-I Bond Weaker C-I Bond 4-Iodophenol->C-I Bond This compound This compound C-Br Bond Stronger C-Br Bond This compound->C-Br Bond Fast_OA Faster Oxidative Addition C-I Bond->Fast_OA Slow_OA Slower Oxidative Addition C-Br Bond->Slow_OA Milder_Conditions Milder Conditions (Lower Temp, Shorter Time) Fast_OA->Milder_Conditions Forcing_Conditions More Forcing Conditions (Higher Temp, Longer Time) Slow_OA->Forcing_Conditions Higher_Yield Potentially Higher Yield Milder_Conditions->Higher_Yield Good_Yield Good Yield Forcing_Conditions->Good_Yield

Caption: Logical workflow for comparing 4-iodophenol and this compound reactivity.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of 4-Bromophenol waste, ensuring personnel safety and environmental compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to a safe and sustainable laboratory environment. This compound, a common intermediate in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible handling of this compound waste.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Furthermore, it is toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[1][3][6] All handling and disposal procedures must be conducted in accordance with local, state, and federal regulations.[2][7]

Quantitative Data on this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data:

PropertyValueSource
Molecular Formula C₆H₅BrO[6]
Molecular Weight 173.01 g/mol [6][7]
Appearance White to off-white crystalline solid[6]
Melting Point 63-67 °C[6]
Boiling Point 235-238 °C[6]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.[6]Freely soluble in alcohol, chloroform, ether, glacial acetic acid.[7]
pKa 9.17[7][8]
Log Kow 2.59[7]
Vapor Pressure 0.01 mmHg[7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] In-lab neutralization is not advised without a thorough risk assessment by highly experienced personnel.

1. Waste Identification and Segregation:

  • Categorization: Classify all this compound waste, including pure substance and contaminated materials, as hazardous chemical waste.[6][9]

  • Segregation: Do not mix this compound waste with other waste streams.[9] Keep it separate from non-hazardous trash and other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, it is mandatory to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

3. Waste Collection and Storage:

  • Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with this compound.[1][9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[9][10]

  • Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][8][11] Keep the container tightly closed except when adding waste.[1][6]

4. Professional Disposal:

  • Contact: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1][7][10]

  • Procedure: A common method for the disposal of halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator.[1][10] This may involve dissolving or mixing the material with a combustible solvent before incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, immediately evacuate the area.[1] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1] For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][2] For liquid spills, absorb the material and place it into a suitable container.[2] Ensure the area is well-ventilated.[2] Do not let the product enter drains.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromophenol

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound (CAS No. 106-41-2). Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining a secure research environment.

Hazard Summary and Personal Protective Equipment

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][2][3][4][5] Proper PPE is mandatory to minimize exposure risks. The following table summarizes the key hazards and the corresponding protective measures.

Hazard TypeGHS Hazard Statement(s)Required Personal Protective Equipment (PPE)Immediate First Aid Measures
Oral Toxicity H302: Harmful if swallowed[1][4][5][6]Do not eat, drink, or smoke when using this product.[1][3]Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2][3][7]
Skin Irritation H315: Causes skin irritation[1][5][6]Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) are required. Inspect gloves before use and change immediately upon contamination.[5][6] Body: A fully buttoned, chemical-resistant lab coat.[8][9]Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][7]
Eye Irritation H319: Causes serious eye irritation[1][5]Eyes/Face: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7]
Respiratory Irritation H335: May cause respiratory irritation[1][5]Respiratory: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[3][8] If dust formation is likely, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[10]Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][2][7]

Operational and Disposal Plans

Strict adherence to the following procedural steps is crucial for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling and Use

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Verify that a chemical fume hood is certified and functioning correctly before starting any work.[8]

    • Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[1][2]

    • Designate a specific area within the fume hood for handling this compound to contain potential contamination.[8]

    • Assemble all necessary equipment and reagents before introducing the chemical.[8]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before entering the designated handling area. This includes a lab coat, safety goggles, and chemical-resistant gloves.[3][9]

  • Handling the Compound:

    • Handle this compound exclusively within the designated, ventilated area or fume hood.[5]

    • Avoid the formation and accumulation of dust.[2][5][7]

    • Weigh and transfer the solid compound carefully to prevent spillage. If creating a solution, add the solid to the solvent slowly.

    • Keep containers tightly sealed when not in use.[1][7][9]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.[5]

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[6]

    • Wash hands thoroughly with soap and water after handling.[2][5][7]

Emergency Protocol: Spill Response

In the event of a spill, follow these steps immediately to ensure safety and proper cleanup.

  • Evacuate and Alert:

    • Evacuate personnel from the immediate spill area.

    • Alert nearby colleagues and the laboratory supervisor.

  • Secure the Area:

    • Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.

  • Cleanup Procedure:

    • Use appropriate personal protective equipment, including respiratory protection, during cleanup.[11]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, dry, closed container for disposal.[1][2][7][11]

    • Do not let the chemical enter drains.[5]

    • Once the bulk material is removed, decontaminate the area with an appropriate solvent or cleaning solution.

Logical Workflow for Spill Response

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size Is it a major spill? evacuate->assess major_spill Contact EHS Evacuate Laboratory assess->major_spill Yes minor_spill Proceed with Cleanup assess->minor_spill No end Spill Managed major_spill->end don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe contain Contain the Spill Sweep up solid material don_ppe->contain collect Place in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to EHS Protocol decontaminate->dispose dispose->end

Caption: Workflow for handling a this compound spill.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Classify all this compound waste, including contaminated PPE and cleaning materials, as hazardous chemical waste.[9][12]

    • Keep this waste stream segregated from non-hazardous waste and other incompatible chemical waste.[12]

  • Waste Collection and Storage:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[12]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.[12]

    • Store the waste container in a designated, secure satellite accumulation area away from incompatible materials. Keep the container closed except when adding waste.[7][12]

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][12]

    • Do not dispose of this compound down the drain or in regular trash.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.